Technical Documentation Center

1H-Pyrrole-2-sulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1H-Pyrrole-2-sulfonamide
  • CAS: 55673-67-1

Core Science & Biosynthesis

Foundational

1H-Pyrrole-2-sulfonamide: Chemical Properties, Structural Biology, and Therapeutic Applications

Executive Summary The 1H-pyrrole-2-sulfonamide scaffold is a highly versatile and pharmacologically significant heterocyclic motif. Combining the electron-rich, aromatic nature of a five-membered pyrrole ring with the st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrrole-2-sulfonamide scaffold is a highly versatile and pharmacologically significant heterocyclic motif. Combining the electron-rich, aromatic nature of a five-membered pyrrole ring with the strongly electron-withdrawing sulfonamide group, this compound serves as a critical building block in medicinal chemistry and materials science[1]. Most notably, pyrrole-based sulfonamides have emerged as potent, isoform-selective inhibitors of Human Carbonic Anhydrases (hCAs), offering promising therapeutic avenues for oncology, glaucoma, and other pH-regulated pathologies[2][3].

As a Senior Application Scientist, this whitepaper is designed to provide researchers and drug development professionals with an authoritative, in-depth analysis of the physicochemical properties, structural biology, structure-activity relationships (SAR), and validated synthetic workflows associated with 1H-pyrrole-2-sulfonamide.

Chemical Identity and Physicochemical Profiling

The molecular architecture of 1H-pyrrole-2-sulfonamide features a planar pyrrole ring covalently bonded at the C2 position to a tetrahedral sulfur atom of the sulfonamide moiety. The inherent electron-rich nature of the unsubstituted pyrrole makes it highly susceptible to electrophilic attack and oxidative degradation. However, the introduction of the -SO₂NH₂ group exerts a strong electron-withdrawing effect, significantly stabilizing the ring and altering its pharmacokinetic profile[1][4].

By increasing both the acidity of the pyrrole N-H proton and the overall water solubility of the molecule, the sulfonamide group optimizes the compound for physiological environments.

Table 1: Core Physicochemical Properties
PropertyValueClinical / Chemical Significance
Molecular Formula C₄H₆N₂O₂SFundamental structural identity[5].
Molecular Weight 146.17 g/mol Low molecular weight ideal for fragment-based drug discovery (FBDD)[5].
Exact Mass 146.015 DaCritical for LC-MS/MS identification and validation[5].
XLogP3 -0.4Hydrophilic nature; indicates good aqueous solubility for systemic administration[5].
Topological Polar Surface Area (TPSA) 84.3 ŲExcellent membrane permeability; falls within the optimal range for oral bioavailability[5].

Structural Biology: Mechanism of Carbonic Anhydrase Inhibition

The primary pharmacological application of 1H-pyrrole-2-sulfonamide derivatives lies in their ability to inhibit metalloenzymes, specifically Human Carbonic Anhydrases (hCAs). hCAs regulate pH and maintain CO₂ balance, processes that are hijacked during tumorigenesis to acidify the tumor microenvironment[6].

The Causality of Binding

The mechanism of action is driven by the unique acid-base chemistry of the primary sulfonamide group. At physiological pH (~7.4), the sulfonamide group (pKa ~ 7–10) deprotonates to form a sulfonamide anion (-SO₂NH⁻). This anion acts as a potent nucleophile and a Zinc-Binding Group (ZBG). It coordinates directly with the tetrahedrally coordinated Zn(II) ion located deep within the active site cavity of the hCA enzyme.

This coordination physically displaces the zinc-bound water/hydroxide ion, which is the essential nucleophile required for the enzyme's catalytic hydration of CO₂[7]. The pyrrole ring acts as a "tail" that interacts with the hydrophobic and hydrophilic amino acid residues lining the active site, dictating the compound's selectivity for specific hCA isoforms (e.g., the cytosolic hCA II vs. the tumor-associated transmembrane hCA IX)[2][3].

CA_Inhibition_Pathway L1 1H-Pyrrole-2-sulfonamide (Protonated State) L2 Deprotonation (Physiological pH) L1->L2 L3 Sulfonamide Anion (-SO2NH-) L2->L3 L4 Zn(II) Active Site (Carbonic Anhydrase) L3->L4 Nucleophilic Coordination L5 Displacement of Catalytic Water L4->L5 L6 Ligand-Zn(II) Complex (Enzyme Inhibition) L5->L6

Caption: Mechanism of Carbonic Anhydrase inhibition by sulfonamide coordination.

Structure-Activity Relationship (SAR) in Drug Development

Modifications to the pyrrole ring significantly influence both the potency and the isoform selectivity of the resulting inhibitors. Developing isoform-selective inhibitors is crucial to minimize off-target side effects, as non-selective inhibition (like that of the standard drug Acetazolamide) can lead to systemic toxicity[1].

The table below summarizes the inhibitory activity (Ki) of representative pyrrole-sulfonamide derivatives against key hCA isoforms, demonstrating how steric bulk and electronic effects modulate binding affinity.

Table 2: SAR Profiling of Pyrrole-Sulfonamide Derivatives (Ki in nM)
Compound SubstitutionhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor-Assoc.)hCA XII (Tumor-Assoc.)
Unsubstituted (H) 3822.0866.7450.2271.1
Methyl (-CH₃) 93.3308.678.9372.5
Chloro (-Cl) 154.737.234.290.8
Acetazolamide (Standard) 250.012.125.85.7

Data Interpretation: The introduction of a highly electronegative Chlorine atom drastically improves binding affinity across hCA II, IX, and XII compared to the unsubstituted scaffold. This is due to enhanced halogen bonding and favorable hydrophobic packing within the active site pocket[1].

Experimental Methodology: Synthesis and Validation

The synthesis of 1H-pyrrole-2-sulfonamide requires strict environmental controls. Because the unsubstituted pyrrole ring is electron-rich, it is highly susceptible to unwanted poly-sulfonation and oxidative polymerization if the reaction kinetics are not tightly managed[1].

Synthetic_Workflow N1 1H-Pyrrole Core (Electron-rich) N2 Chlorosulfonation (ClSO3H, 0°C) N1->N2 Electrophilic Aromatic Substitution N3 1H-Pyrrole-2-sulfonyl chloride (Intermediate) N2->N3 N4 Amidation (NH3 or R-NH2) N3->N4 Nucleophilic Acyl Substitution N5 1H-Pyrrole-2-sulfonamide (Target Scaffold) N4->N5

Caption: Synthetic workflow for 1H-Pyrrole-2-sulfonamide derivatives.

Self-Validating Protocol: Two-Step Synthesis of 1H-Pyrrole-2-sulfonamide

Step 1: Regioselective Chlorosulfonation

  • Rationale: Chlorosulfonic acid acts as both the sulfonating and chlorinating agent. The reaction must be kept at 0°C to prevent the exothermic degradation of the pyrrole ring and to ensure regioselectivity at the C2 position, which is favored due to the stabilization of the intermediate Wheland complex by the adjacent nitrogen lone pair.

  • Procedure:

    • Dissolve 10 mmol of 1H-pyrrole in 20 mL of anhydrous dichloromethane (DCM) under a continuous argon atmosphere.

    • Cool the reaction flask to 0°C using an ice-water bath.

    • Add 12 mmol of chlorosulfonic acid (ClSO₃H) dropwise over 30 minutes to maintain thermal control.

    • Stir the mixture at 0°C for 1 hour.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The disappearance of the starting material spot confirms the quantitative conversion to the highly reactive 1H-pyrrole-2-sulfonyl chloride intermediate.

Step 2: Nucleophilic Amidation

  • Rationale: Sulfonyl chlorides are highly sensitive to moisture and will rapidly hydrolyze back to sulfonic acids. Immediate amidation with an excess of ammonia ensures the forward trajectory of the reaction via nucleophilic acyl substitution.

  • Procedure:

    • Evaporate the DCM solvent from Step 1 under reduced pressure at low temperature (do not exceed 25°C).

    • Immediately dissolve the crude 1H-pyrrole-2-sulfonyl chloride in 15 mL of anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0°C and slowly add an excess (30 mmol) of aqueous ammonia (NH₄OH).

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction with water, extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

  • Validation Checkpoint: After solvent evaporation and recrystallization, validate the structural integrity using Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR).

    • IR: Look for S=O stretching bands at 1350 cm⁻¹ and 1150 cm⁻¹, and N-H stretching above 3300 cm⁻¹[4].

    • ¹H NMR: Confirm the presence of the characteristic broad singlet for the sulfonamide -NH₂ protons (~7.0–7.5 ppm) and the preservation of the pyrrole ring protons.

Conclusion

1H-Pyrrole-2-sulfonamide is a cornerstone scaffold in modern medicinal chemistry. Its unique physicochemical properties—balancing hydrophilicity with membrane permeability—make it an ideal candidate for drug development. By understanding the mechanistic causality of its interaction with metalloenzymes like Carbonic Anhydrase, and by employing strictly controlled, regioselective synthetic workflows, researchers can leverage this molecule to engineer highly potent, isoform-selective therapeutics for complex diseases.

References

  • Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors: Design, Synthesis, Molecular Modeling Investigation, and Anticancer Activity Journal of Medicinal Chemistry - ACS Publications URL
  • 1H-Pyrrole-2-sulfonamide | CID 18971480 PubChem - NIH URL
  • Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors FLORE - Università degli Studi di Firenze URL
  • Synthetic Approaches to Novel Human Carbonic Anhydrase Isoform Inhibitors Based on Pyrrol-2-one Moiety Journal of Medicinal Chemistry - ACS Publications URL
  • 1H-Pyrrole-2-sulfonic acid | 84864-63-1 | C4H5NO3S Benchchem URL
  • Synthetic Approaches to Novel Human Carbonic Anhydrase Isoform Inhibitors Based on Pyrrol-2-one Moiety (Abstract)
  • The Binding of Benzoarylsulfonamide Ligands to Human Carbonic Anhydrase is Insensitive to Formal Fluorination of the Ligand Harvard DASH URL

Sources

Exploratory

1H-Pyrrole-2-sulfonamide: Physicochemical Profiling, Synthetic Methodologies, and Pharmacological Applications

Executive Summary As a Senior Application Scientist navigating the intersection of organic synthesis and drug design, I frequently encounter scaffolds that serve as foundational building blocks for novel therapeutics. 1H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the intersection of organic synthesis and drug design, I frequently encounter scaffolds that serve as foundational building blocks for novel therapeutics. 1H-Pyrrole-2-sulfonamide is one such critical pharmacophore. Characterized by the fusion of an electron-rich pyrrole ring with an electron-withdrawing primary sulfonamide group, this molecule offers unique electronic tuning, metabolic stability, and bioisosteric properties. This whitepaper provides a comprehensive technical analysis of its molecular properties, a self-validating synthetic protocol, and its emerging applications in drug development.

Physicochemical Profiling & Structural Logic

Understanding the physicochemical baseline of 1H-Pyrrole-2-sulfonamide is paramount for predicting its behavior in both synthetic workflows and biological assays. The primary sulfonamide motif (


) acts as a classic bioisostere for carboxylic acids, maintaining hydrogen-bonding capabilities while significantly altering the molecule's pKa and lipophilicity profile[1].
Table 1: Core Physicochemical and Structural Data
ParameterValueAnalytical Significance
IUPAC Name 1H-pyrrole-2-sulfonamideStandardized nomenclature
Molecular Formula

Defines elemental composition[2]
Molecular Weight 146.17 g/mol Critical for stoichiometric calculations[2]
Monoisotopic Mass 146.01499861 DaTarget mass for high-resolution LC-MS validation[2]
XLogP3 -0.4Indicates high hydrophilicity, favorable for aqueous solubility[2]
Topological Polar Surface Area 84.3 ŲPredicts moderate membrane permeability[2]
CAS Registry Number 55673-67-1Primary identifier for reagent sourcing[2]

Data sourced and computed via PubChem Release 2025.04.14[2].

Structural Causality : The pyrrole ring is inherently electron-rich, making it susceptible to oxidative degradation. However, the installation of the strongly electron-withdrawing sulfonamide group at the C2 position creates a "push-pull" electronic system. This dramatically increases the oxidative stability of the heterocycle, making it a robust scaffold for further derivatization[3].

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of 1H-pyrrole-2-sulfonamide requires precise control over reaction conditions to prevent the polymerization of the highly reactive pyrrole core. The following protocol outlines a robust, two-step methodology utilizing a sulfonyl chloride intermediate[3].

SynthesisWorkflow A 1H-Pyrrole (Starting Material) B Chlorosulfonation (SOCl2 / PCl5) A->B Electrophilic Aromatic Substitution C 1H-Pyrrole-2-sulfonyl chloride (Reactive Intermediate) B->C Directing group effect (C2 position) D Amination (NH3 / NH4OH) C->D Nucleophilic Acyl Substitution E 1H-Pyrrole-2-sulfonamide (Final Product) D->E Yield optimization

Fig 1: Step-by-step synthetic workflow of 1H-Pyrrole-2-sulfonamide.

Step 1: Controlled Chlorosulfonation
  • Objective : Install the sulfonyl chloride moiety exclusively at the thermodynamically favored C2 position.

  • Procedure : To a stirred solution of 1H-pyrrole in an inert, anhydrous solvent (e.g., dichloromethane) at -78°C under argon, slowly add a chlorinating mixture (e.g., thionyl chloride,

    
    , or phosphorus pentachloride, 
    
    
    
    )[3].
  • Causality : Bare pyrrole is highly nucleophilic. Conducting the reaction at cryogenic temperatures (-78°C) suppresses kinetically driven poly-substitution and prevents acid-catalyzed polymerization. The C2 position is electronically favored for electrophilic aromatic substitution due to the stabilization of the resulting Wheland intermediate.

  • Self-Validation System : Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. To validate the highly reactive intermediate, quench a 10 µL micro-aliquot in anhydrous methanol to form the stable methyl sulfonate ester, which can be cleanly analyzed via GC-MS.

Step 2: Nucleophilic Amination
  • Objective : Convert the reactive sulfonyl chloride to the primary sulfonamide.

  • Procedure : Transfer the crude 1H-pyrrole-2-sulfonyl chloride directly into a rapidly stirring solution of excess anhydrous ammonia (

    
    ) in THF, or concentrated aqueous ammonium hydroxide (
    
    
    
    ), maintained at 0°C[3].
  • Causality : The strong nucleophile (

    
    ) attacks the electrophilic sulfur center, displacing the chloride leaving group via nucleophilic acyl substitution. Maintaining a low temperature (0°C) is critical to minimize competitive hydrolysis of the sulfonyl chloride back to the inactive sulfonic acid.
    
  • Self-Validation System : Isolate the crude product via liquid-liquid extraction (EtOAc/Water). Perform LC-MS analysis; the successful formation of the product is confirmed by a prominent molecular ion peak at m/z 147

    
     and 145 
    
    
    
    , perfectly aligning with the monoisotopic mass of 146.01 Da[2].

Pharmacological Applications & Drug Development

In medicinal chemistry, primary aryl and heteroaryl sulfonamides are indispensable pharmacophores. Over 100 FDA-approved drugs contain sulfonamide groups, leveraging their unique binding geometries and metabolic stability[1].

Bioisosterism and Metabolic Stability

The 1H-pyrrole-2-sulfonamide scaffold is frequently employed as a bioisostere for carboxylic acids. Unlike carboxylic acids, which are rapidly glucuronidated and cleared by the liver, sulfonamides resist phase II metabolism. This substitution enhances the pharmacokinetic half-life of drug candidates while preserving the critical hydrogen-bond donor/acceptor network required for target engagement[1].

Target: Carbonic Anhydrase Inhibition

Heteroaryl sulfonamides are classical inhibitors of Human Carbonic Anhydrase (HCA), a metalloenzyme implicated in glaucoma, edema, and various malignancies. The primary sulfonamide anion coordinates directly with the active-site zinc ion (


) of HCA. The pyrrole ring provides a compact, planar hydrophobic surface that engages in favorable van der Waals interactions within the enzyme's binding pocket. Thermodynamic studies reveal that the binding of these ligands is driven by an enthalpy-dominated hydrophobic effect, displacing ordered water molecules from the active site[4].
Target: Pyruvate Kinase Activation

Recent patent literature highlights the utility of 1H-pyrrole-2-sulfonamide derivatives as allosteric activators of Pyruvate Kinase (PKR and PKM2). Mutations in the PKLR gene lead to Pyruvate Kinase Deficiency (PKD), causing non-spherocytic hemolytic anemia[5]. Substituted 1H-pyrrole-2-sulfonamides bind allosterically to the tetrameric enzyme, stabilizing its active conformation. This enhances the glycolytic pathway in erythrocytes, thereby increasing ATP production and mitigating hemolytic destruction[5][6].

PharmaLogic Core 1H-Pyrrole-2-sulfonamide Pharmacophore Prop1 Bioisostere of Carboxylic Acid Core->Prop1 Prop2 Metabolic Stability Core->Prop2 Target1 Carbonic Anhydrase Inhibition (Zn2+ Coordination) Prop1->Target1 Hydrogen bonding & Metal coordination Target2 Pyruvate Kinase Allosteric Activation Prop2->Target2 Extended half-life & Allosteric binding

Fig 2: Pharmacological logic and target interactions of the sulfonamide scaffold.

Conclusion

1H-Pyrrole-2-sulfonamide (


, MW: 146.17  g/mol ) is far more than a simple heterocyclic building block. Its unique push-pull electronic configuration, combined with its ability to act as a metabolically stable bioisostere, makes it a highly versatile tool in the medicinal chemist's arsenal. By adhering to strictly controlled, self-validating synthetic protocols, researchers can efficiently leverage this scaffold to develop next-generation therapeutics targeting complex enzymatic pathways.

References

  • PubChem - NIH. "1H-Pyrrole-2-sulfonamide | C4H6N2O2S | CID 18971480".
  • Benchchem. "1H-Pyrrole-2-sulfonic acid|84864-63-1|C4H5NO3S".
  • ChemRxiv. "Direct Aminosulfonylation of Electron-rich (hetero)Arenes Utilizing tert-Butyl Chlorosulfonyl".
  • Harvard DASH. "The Binding of Benzoarylsulfonamide Ligands to Human Carbonic Anhydrase is Insensitive to Formal Fluorination of the Ligand".
  • Google Patents. "US9980961B2 - Pyruvate kinase activators for use in therapy".
  • Google Patents. "US11234976B2 - Methods of using pyruvate kinase activators".

Sources

Foundational

Spectroscopic Data of 1H-Pyrrole-2-sulfonamide: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 1H-Pyrrole-2-sulfonamide, a heterocyclic compound of interest for researchers, scientists, and professionals in drug development. The following secti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the spectroscopic data for 1H-Pyrrole-2-sulfonamide, a heterocyclic compound of interest for researchers, scientists, and professionals in drug development. The following sections detail the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics of this molecule, offering insights into its structural confirmation and the influence of its functional groups on its spectral properties.

Introduction to 1H-Pyrrole-2-sulfonamide

1H-Pyrrole-2-sulfonamide (C₄H₆N₂O₂S) is a five-membered aromatic heterocycle containing a sulfonamide group at the 2-position.[1] The pyrrole ring is an essential scaffold in numerous biologically active compounds.[2][3][4] The presence of the electron-withdrawing sulfonamide moiety significantly influences the electronic environment of the pyrrole ring, which is directly reflected in its spectroscopic signatures.[5][6] Understanding these spectral characteristics is paramount for its unambiguous identification, purity assessment, and the study of its interactions in biological systems.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 1H-Pyrrole-2-sulfonamide, both ¹H and ¹³C NMR provide critical information for structural verification.

A. ¹H NMR Spectroscopy

The proton NMR spectrum of 1H-Pyrrole-2-sulfonamide is expected to show distinct signals for the three protons on the pyrrole ring, the N-H proton of the pyrrole, and the two protons of the sulfonamide group. The electron-withdrawing nature of the sulfonamide group deshields the adjacent ring protons, causing them to resonate at a lower field (higher ppm) compared to unsubstituted pyrrole.[5]

Predicted ¹H NMR Spectral Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5~7.0 - 7.2TripletJ(H5,H4) ≈ 2.5, J(H5,NH) ≈ 2.5
H-3~6.8 - 7.0TripletJ(H3,H4) ≈ 3.5, J(H3,NH) ≈ 2.5
H-4~6.2 - 6.4Triplet of TripletsJ(H4,H3) ≈ 3.5, J(H4,H5) ≈ 2.5
NH (Pyrrole)~8.0 - 9.0Broad Singlet-
NH₂ (Sulfonamide)~7.0 - 8.0Broad Singlet-

Causality Behind Experimental Choices and Interpretation:

  • Solvent Selection: The choice of solvent (e.g., DMSO-d₆, CDCl₃) will influence the chemical shifts, particularly for the N-H protons due to hydrogen bonding interactions. DMSO-d₆ is often preferred for sulfonamides to ensure the observation of exchangeable protons.[7]

  • Deshielding Effect: The -SO₂NH₂ group strongly withdraws electron density from the pyrrole ring, with the most significant effect on the adjacent H-3 and H-5 protons, leading to their downfield shift.[5]

  • Coupling Patterns: The characteristic coupling constants between the pyrrole ring protons (J-coupling) are crucial for assigning the signals. The observed multiplicities (triplets and a triplet of triplets) arise from these couplings.

  • Broadening of N-H Signals: The signals for the pyrrole N-H and sulfonamide N-H₂ protons are often broad due to quadrupole effects of the nitrogen atom and chemical exchange with residual water in the solvent.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of 1H-Pyrrole-2-sulfonamide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Employ a relaxation delay of 1-2 seconds.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and reference it to the residual solvent peak.

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The electron-withdrawing sulfonamide group also influences the chemical shifts of the carbon atoms in the pyrrole ring.

Predicted ¹³C NMR Spectral Data:

CarbonPredicted Chemical Shift (δ, ppm)
C-2~135 - 140
C-5~120 - 125
C-3~110 - 115
C-4~108 - 112

Causality Behind Experimental Choices and Interpretation:

  • Deshielding of C-2: The carbon atom directly attached to the sulfonamide group (C-2) is expected to be the most deshielded and appear at the lowest field due to the strong inductive effect of the -SO₂NH₂ group.[5]

  • Proton-Decoupling: Standard ¹³C NMR spectra are acquired with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

  • Chemical Shift Range: The chemical shifts for sp² hybridized carbons in aromatic systems typically appear in the range of 100-150 ppm.[8]

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).

    • Use a proton-decoupling sequence (e.g., zgpg30).

    • A larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR.

    • A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: Process the FID similarly to the ¹H NMR spectrum, referencing it to the solvent peak.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies.

Predicted IR Spectral Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3400MediumN-H stretch (pyrrole)
~3350 and ~3250Medium, SharpAsymmetric and symmetric N-H stretch (sulfonamide)
~3100MediumC-H stretch (aromatic)
~1600-1450Medium-StrongC=C stretch (pyrrole ring)
~1350-1310StrongAsymmetric SO₂ stretch
~1170-1140StrongSymmetric SO₂ stretch[9]
~910MediumS-N stretch

Causality Behind Experimental Choices and Interpretation:

  • N-H Stretching: The pyrrole N-H stretch typically appears as a single, relatively sharp band, while the sulfonamide N-H₂ group gives rise to two distinct bands for its asymmetric and symmetric stretching modes.

  • SO₂ Stretching: The most characteristic and intense bands in the IR spectrum of a sulfonamide are the asymmetric and symmetric stretching vibrations of the S=O bonds.[9][10] Their positions can be indicative of the electronic environment.

  • Pyrrole Ring Vibrations: The C=C stretching vibrations of the pyrrole ring appear in the aromatic region of the spectrum.

  • Sample Preparation: The sample can be analyzed as a solid (e.g., KBr pellet or ATR) or in a suitable solvent. The choice of method can influence the appearance of bands, particularly those involved in hydrogen bonding.

Experimental Protocol for FT-IR Spectroscopy (ATR):

  • Sample Preparation: Place a small amount of the solid 1H-Pyrrole-2-sulfonamide directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition Parameters:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) for a good quality spectrum.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

III. Visualization of Key Structural and Spectroscopic Relationships

The following diagrams illustrate the structure of 1H-Pyrrole-2-sulfonamide and the logical workflow for its spectroscopic analysis.

Caption: Molecular Structure of 1H-Pyrrole-2-sulfonamide

Figure 2: Spectroscopic Analysis Workflow cluster_workflow start 1H-Pyrrole-2-sulfonamide Sample nmr NMR Spectroscopy start->nmr ir IR Spectroscopy start->ir h_nmr ¹H NMR Analysis (Proton Environment) nmr->h_nmr c_nmr ¹³C NMR Analysis (Carbon Skeleton) nmr->c_nmr ftir FT-IR Analysis (Functional Groups) ir->ftir structure Structural Elucidation and Confirmation h_nmr->structure c_nmr->structure ftir->structure

Caption: Workflow for Spectroscopic Analysis

IV. References

  • Uno, T., Machida, K., & Hanai, K. (1962). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 10(11), 1079-1085. [Link]

  • Goldstein, M. G., Russell, M. A., & Willis, H. A. (1969). The infrared spectra of N-substituted sulphonamides. Spectrochimica Acta Part A: Molecular Spectroscopy, 25(7), 1275-1286. [Link]

  • Aray, Y., Murgich, J., & Soscun, H. (2007). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Spectroscopy Letters, 40(1), 1-13. [Link]

  • Benmebarek, S., Sabiha, A. B., Benmebarek, I. E., & Merazig, H. (2019). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. ResearchGate. [Link]

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669-679. [Link]

  • Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • Kumar, S., & Kumar, V. (2020). Post-synthetic diversification of pyrrole-fused benzosultams via trans- sulfonylations and reactions on the periphery of. Organic & Biomolecular Chemistry, 18(3), 488-493. [Link]

  • ResearchGate. ¹H-NMR data for 2H-pyrrole-2-one derivative compounds (5a-j). [Link]

  • Koca, I., & Yildirim, I. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. ACG Publications. [Link]

  • ResearchGate. ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. [Link]

  • Diaconu, A., Targońska, S., & Chylewska, A. (2026). Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds. Frontiers in Chemistry, 14. [Link]

  • Chiriac, A. P., Gherman, C., & Bratanov, V. (2021). Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors: Design, Synthesis, Molecular Modeling Investigation, and Anticancer Activity in MeWo, SK-BR-3, and MG-63 Cell Lines. Molecules, 26(11), 3296. [Link]

  • Royal Society of Chemistry. (2014). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic methods in organic chemistry. Georg Thieme Verlag.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18971480, 1H-Pyrrole-2-sulfonamide. [Link]

  • CIBTech. SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. [Link]

  • ResearchGate. The FTIR spectrum for Pyrrole. [Link]

  • LibreTexts Chemistry. 29.10: ¹³C NMR Spectroscopy. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3020184, 1H-pyrrole-2-sulphonic acid. [Link]

  • PubChemLite. 1-methyl-1h-pyrrole-2-sulfonamide (C5H8N2O2S). [Link]

  • National Institute of Standards and Technology. 1H-Pyrrole-2-carboxylic acid. [Link]

  • ResearchGate. ¹H NMR and ¹³C NMR of the prepared compounds. [Link]

  • MDPI. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]

  • ResearchGate. Upper trace: IR spectrum of 1H‐pyrrole‐2‐carbonyl azide (1) isolated in.... [Link]

  • MDPI. Complete Assignments of ¹H and ¹³C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. [Link]

  • ChemRxiv. Leveraging Infrared Spectroscopy for Automated Structure Elucidation. [Link]

  • LibreTexts Chemistry. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

Exploratory

Advanced Methodologies for the Synthesis of 1H-Pyrrole-2-Sulfonamides and Primary Sulfonamide Functionalization

Executive Summary The pyrrole-sulfonamide motif is a privileged scaffold in medicinal chemistry, frequently utilized as a bioisostere for carboxylic acids and amides to overcome metabolic instability[1]. Specifically, 1H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrole-sulfonamide motif is a privileged scaffold in medicinal chemistry, frequently utilized as a bioisostere for carboxylic acids and amides to overcome metabolic instability[1]. Specifically, 1H-pyrrole-2-sulfonamide derivatives are critical precursors for potassium-competitive acid blockers (P-CABs), carbonic anhydrase inhibitors, and pyruvate kinase M2 (PKM2) modulators. However, the synthesis of these compounds presents a dichotomy: one must either install a primary sulfonamide group directly onto the electron-rich pyrrole core, or utilize existing primary sulfonamides to construct the pyrrole ring.

This technical guide dissects the causality behind these two distinct synthetic paradigms: the direct C2-aminosulfonylation of 1H-pyrrole[2], and the Clauson-Kaas transformation of primary sulfonamides into N-sulfonyl pyrrole linchpins[3].

Mechanistic Paradigms in Sulfonamide-Pyrrole Chemistry

Direct C2-Aminosulfonylation of 1H-Pyrrole

Historically, the direct introduction of a primary sulfonamide (


) onto an aromatic ring using bare sulfamoyl chloride (

) has been plagued by reagent instability and polymerization[1]. Modern approaches circumvent this by employing protected electrophiles, such as tert-butyl chlorosulfonylcarbamate (Boc-NH-SO

Cl), or by utilizing in situ generated N-sulfonylamines[2].

The reaction is governed by Electrophilic Aromatic Substitution (


). Because pyrrole is a highly 

-electron-rich heterocycle, it readily attacks the electrophilic sulfur center. Causality of Regioselectivity: The reaction is kinetically controlled to favor the C2-position. Attack at C2 generates a Wheland intermediate stabilized by three distinct resonance structures, whereas attack at C3 yields an intermediate stabilized by only two. This thermodynamic disparity ensures >95% regioselectivity for the 2-sulfonamide over the 3-sulfonamide[1].

G A 1H-Pyrrole B Boc-NH-SO2Cl A->B C Wheland Intermediate B->C SEAr (C2 Attack) D Boc-Pyrrole-2-sulfonamide C->D Rearomatization E 1H-Pyrrole-2-sulfonamide D->E Deprotection (TFA)

Fig 1. Direct aminosulfonylation of 1H-pyrrole at the C2 position.

Primary Sulfonamide Functionalization via N-Sulfonyl Pyrroles

When the starting material is already a primary sulfonamide (


), the chemical objective often shifts to late-stage functionalization. Primary sulfonamides are notoriously inert. However, reacting them with 2,5-dimethoxytetrahydrofuran via a modified Clauson-Kaas condensation yields an N-sulfonyl pyrrole (1-sulfonylpyrrole)[3].

Causality of Activation: The conversion of the primary sulfonamide into a sulfonyl pyrrole fundamentally alters the electronics of the N-S bond. The electron-withdrawing nature of the sulfonyl group combined with the aromaticity of the pyrrole ring weakens the N-S bond, transforming the pyrrole into a "synthetic linchpin." This allows the N-S bond to be selectively cleaved via photoredox catalysis (e.g., using Ir(III) photocatalysts) or cross-coupling, enabling the repurposing of the sulfonamide group into sulfinates or other functionalized moieties[3].

G2 S Primary Sulfonamide R 2,5-Dimethoxytetrahydrofuran S->R I Hemiaminal Intermediate R->I Condensation P N-Sulfonyl Pyrrole I->P Cyclization F Late-Stage Functionalization P->F N-S Cleavage

Fig 2. Clauson-Kaas synthesis of N-sulfonyl pyrroles from primary sulfonamides.

Quantitative Data & Strategy Comparison

The selection of the synthetic route depends entirely on the starting material and the desired position of the sulfonamide group (C2 vs. N1). The table below summarizes the quantitative metrics of the leading methodologies.

Synthetic StrategySubstrateReagentCatalyst / BaseYield (%)Regioselectivity
Direct Aminosulfonylation [1]1H-PyrroleBoc-NH-SO

Cl
DIPEA / CH

CN
65% (Over 2 steps)>95% C2-selective
In Situ N-Sulfonylamine [2]Pyrrole DerivativesN-SulfonylamineMetal-free60–90%C2-selective
Clauson-Kaas Condensation [3]Primary Sulfonamide2,5-Dimethoxytetrahydrofuranp-TsOH (cat.)QuantitativeN-selective (1-position)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in Quality Control (QC) checkpoints allow the researcher to verify the success of each intermediate step before proceeding.

Protocol A: Direct Synthesis of 1H-Pyrrole-2-sulfonamide

Objective: Install a primary sulfonamide at the C2 position of an unprotected pyrrole.

  • Preparation of the Electrophile: Dissolve 1H-pyrrole (1.0 equiv, 10 mmol) in anhydrous acetonitrile (CH

    
    CN, 0.2 M) under an inert nitrogen atmosphere.
    
  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the substitution, preventing the acid-catalyzed polymerization of pyrrole[1].

  • Electrophilic Attack: Cool the mixture to 0 °C. Dropwise, add tert-butyl chlorosulfonylcarbamate (Boc-NH-SO

    
    Cl, 1.2 equiv). Allow the reaction to warm to room temperature and stir for 4 hours.
    
  • Intermediate QC Check: Perform TLC (Hexanes/EtOAc 3:1). The Boc-protected intermediate should appear as a highly UV-active spot (

    
    ).
    
  • Deprotection: Concentrate the solvent in vacuo. Redissolve the crude intermediate in Dichloromethane (DCM, 0.1 M) and add Trifluoroacetic acid (TFA, 10.0 equiv). Stir at room temperature for 2 hours to cleave the Boc group.

  • Workup & Validation: Neutralize carefully with saturated aqueous NaHCO

    
    . Extract with EtOAc (3x). Dry over Na
    
    
    
    SO
    
    
    and purify via flash chromatography.
    • Self-Validation (NMR):

      
      H NMR (DMSO-
      
      
      
      ) must show the pyrrole N-H at
      
      
      11.8 ppm (broad singlet), the primary sulfonamide
      
      
      at
      
      
      7.0 ppm (singlet, 2H), and three distinct pyrrole C-H signals at
      
      
      6.8, 6.5, and 6.1 ppm, confirming C2-substitution.
Protocol B: Clauson-Kaas Synthesis of N-Sulfonyl Pyrroles

Objective: Convert an inert primary sulfonamide into a reactive N-sulfonyl pyrrole linchpin.

  • Reagent Mixing: In a round-bottom flask, combine the primary sulfonamide (1.0 equiv, 5 mmol) and 2,5-dimethoxytetrahydrofuran (1.2 equiv) in glacial acetic acid (0.5 M)[3].

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv). Causality: The acid catalyzes the hydrolysis of the acetal to generate the reactive 1,4-dicarbonyl species (succinaldehyde) in situ, which immediately condenses with the sulfonamide nitrogen.

  • Cyclization: Heat the mixture to 100 °C for 30–60 minutes.

  • Workup & Validation: Cool to room temperature, pour into ice water, and neutralize with NaHCO

    
    . Extract with EtOAc, dry, and concentrate.
    
    • Self-Validation (NMR):

      
      H NMR (CDCl
      
      
      
      ) must show the disappearance of the
      
      
      protons and the appearance of two distinct pyrrole signals: a downfield triplet at
      
      
      7.2 ppm (alpha-protons, deshielded by the sulfonyl group) and a triplet at
      
      
      6.3 ppm (beta-protons).

Conclusion

The synthesis and functionalization of pyrrole-sulfonamides require precise control over reaction conditions to dictate regioselectivity. Direct aminosulfonylation provides an elegant, metal-free route to 1H-pyrrole-2-sulfonamides by leveraging the kinetic preference of the pyrrole C2 position[2]. Conversely, the Clauson-Kaas methodology offers a powerful tool for the late-stage functionalization of existing primary sulfonamides, converting them into versatile N-sulfonyl pyrrole linchpins capable of undergoing complex photoredox transformations[3].

References

  • Wang, M.-M., & Johnsson, K. (2024). Metal-free introduction of primary sulfonamide into electron-rich aromatics. Chemical Science, 15, 10800-10806. URL: [Link]

  • Ozaki, T., Yorimitsu, H., & Perry, G. J. P. (2021). Primary Sulfonamide Functionalization via Sulfonyl Pyrroles: Seeing the N−Ts Bond in a Different Light. Chemistry – A European Journal, 27(62), 15387-15391. URL: [Link]

  • Chen, X., et al. (2021). Direct Aminosulfonylation of Electron-rich (hetero)Arenes Utilizing tert-Butyl Chlorosulfonylcarbamate. ChemRxiv. URL: [Link]

Sources

Foundational

Mechanism of action of pyrrole sulfonamide inhibitors

Mechanism of Action of Pyrrole Sulfonamide Inhibitors The pyrrole sulfonamide scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to facilitate high-affinity interactions with...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanism of Action of Pyrrole Sulfonamide Inhibitors

The pyrrole sulfonamide scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to facilitate high-affinity interactions with metal-ion-dependent enzymes and transmembrane pumps. While the sulfonamide moiety is classically associated with zinc-binding in carbonic anhydrases, the integration of a pyrrole ring—often substituted with pyridine or phenyl groups—has unlocked a distinct mode of action: Potassium-Competitive Acid Blockade (P-CAB).

This guide focuses on the two distinct mechanistic pathways of this class:

  • The P-CAB Mechanism (Primary): Exemplified by Vonoprazan , targeting the gastric H⁺/K⁺-ATPase via reversible, ionic blockade of the K⁺-binding site.[1]

  • The Zinc-Binding Mechanism (Secondary): Exemplified by novel antitumor agents targeting Carbonic Anhydrase (CA) isoforms IX and XII via coordination of the catalytic zinc ion.

Core Mechanism: Potassium-Competitive Acid Blockade (P-CAB)[1][2]

The most clinically validated application of pyrrole sulfonamides is the inhibition of the gastric proton pump (H⁺/K⁺-ATPase). Unlike Proton Pump Inhibitors (PPIs) which are prodrugs requiring acid activation and covalent disulfide bond formation, pyrrole sulfonamides like Vonoprazan are active drugs that bind reversibly.

Molecular Target and Binding Site
  • Target: The H⁺/K⁺-ATPase

    
    -subunit in the parietal cell secretory canaliculus.
    
  • Conformational State: The inhibitor preferentially binds to the E2P state (luminal-open, phosphorylated conformation) of the pump.

  • The Binding Pocket: The drug lodges in the luminal vestibule formed by transmembrane helices TM4, TM5, and TM6 .

Mechanistic Steps of Inhibition
  • Canalicular Accumulation: Due to a high pKa (~9.37), the drug is protonated in the acidic secretory canaliculus (pH ~1.0), leading to a >100,000-fold accumulation relative to plasma.

  • Ionic Competition (The "K⁺ Mimic"): The protonated methylamino group of the pyrrole derivative mimics the potassium ion (

    
    ). It forms a critical electrostatic interaction (salt bridge) with Glu795  (and potentially Glu820), the residue normally responsible for transporting 
    
    
    
    into the cell.
  • Steric Occlusion: The bulky pyrrole-pyridine-sulfonyl structure physically blocks the ion transport channel.

  • Exit Barrier (The "Trap"): A unique feature of Vonoprazan is its slow dissociation rate (

    
    ). The sulfonyl group interacts with Asp137 and Asn138  on the TM1-TM2 loop, creating an electrostatic barrier that "traps" the drug in the binding site, ensuring prolonged acid suppression.[2][3][4]
    
Kinetic Profile vs. PPIs
FeaturePyrrole Sulfonamides (P-CABs)Traditional PPIs (e.g., Lansoprazole)
Binding Type Reversible, Ionic (K⁺-competitive)Irreversible, Covalent (Disulfide bond)
Active State Active immediately (Parent drug)Prodrug (Requires acid activation)
Binding Site Luminal vestibule (TM4, TM5, TM6)Cysteines (Cys813, Cys321)
Acid Stability Acid-stableAcid-labile (Requires enteric coating)
Half-life (

)
Long (~7–9 hours)Short (~1–2 hours)
Onset Rapid (< 30 mins)Slow (Requires 3–5 days for steady state)

Secondary Mechanism: Carbonic Anhydrase Inhibition (Oncology)

In oncology, pyrrole sulfonamides are designed to target Carbonic Anhydrase IX (CA IX) , a hypoxia-induced enzyme overexpressed in solid tumors.

  • Mechanism: The sulfonamide moiety (

    
    ) acts as a Zinc-Binding Group (ZBG) . The nitrogen atom of the sulfonamide coordinates directly to the 
    
    
    
    ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.
  • Selectivity: The pyrrole ring fits into the hydrophobic pocket of the enzyme. Substitutions on the pyrrole tail are engineered to clash with hydrophilic residues in cytosolic isoforms (CA I/II) while complementing the hydrophobic active site of transmembrane isoforms (CA IX/XII), reducing off-target systemic effects.

Visualization: H⁺/K⁺-ATPase Inhibition Pathway

The following diagram illustrates the catalytic cycle of the gastric proton pump and the specific blockade point of pyrrole sulfonamide inhibitors.

HK_ATPase_Mechanism cluster_cycle H+/K+ ATPase Catalytic Cycle E1 E1 State (High affinity for H+) E1P E1-P State (Phosphorylated) E1->E1P ATP Hydrolysis H+ Binding E2P E2-P State (Luminal Open) TARGET STATE E1P->E2P Conformational Change E2 E2 State (K+ Occluded) E2P->E2 K+ Binding Dephosphorylation Potassium K+ Ion (Luminal) E2P->Potassium Normal Pathway (Blocked) E2->E1 K+ Release into Cytosol Inhibitor Pyrrole Sulfonamide (Vonoprazan) Inhibitor->E2P Competes with K+ Binds to TM4/5/6 Proton H+ Ion (Cytosolic)

Caption: The H+/K+ ATPase cycles between E1 and E2 states.[5] Pyrrole sulfonamides (Red) selectively bind and stabilize the E2-P state, physically blocking K+ entry (Green) and halting the cycle.

Experimental Protocols for Validation

To validate the mechanism of action for a novel pyrrole sulfonamide derivative, the following protocols are standard.

Protocol A: H⁺/K⁺-ATPase Activity Assay (Malachite Green)

Purpose: To quantify the IC50 of the inhibitor against the target enzyme.

  • Preparation: Isolate gastric vesicles from porcine stomach (rich in H⁺/K⁺-ATPase) via differential centrifugation.

  • Reaction Mix: Prepare a buffer containing 20 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, and 10 mM KCl.

  • Inhibitor Incubation: Add the pyrrole sulfonamide at varying concentrations (0.1 nM – 10 µM) to the vesicles. Incubate for 30 mins at 37°C.

  • Initiation: Add 2 mM ATP to start the reaction.

  • Termination: After 20 mins, stop the reaction using Malachite Green reagent (acidified molybdate).

  • Readout: Measure absorbance at 620 nm. The complex formed with free inorganic phosphate (Pi) correlates with ATPase activity.

    • Validation: Activity should decrease in a dose-dependent manner. Valinomycin can be added to ensure K⁺ permeability in vesicles.

Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

Purpose: To determine


, 

, and

, confirming the "slow dissociation" characteristic.
  • Chip Immobilization: Immobilize purified H⁺/K⁺-ATPase (stabilized in detergent) onto a CM5 sensor chip using amine coupling.

  • Running Buffer: Use PBS-P+ with 1% DMSO (to solubilize the pyrrole derivative).

  • Injection: Inject the inhibitor at 5 concentrations across the chip surface.

  • Dissociation Phase: Switch to running buffer only and monitor the dissociation curve for at least 600 seconds.

  • Analysis: Fit data to a 1:1 Langmuir binding model.

    • Success Metric: A true P-CAB candidate will show a rapid

      
       but a significantly slower 
      
      
      
      compared to standard reversible inhibitors.

References

  • Abe, K., et al. (2018).[6] Crystal structures of the gastric proton pump. Nature.

  • Otake, K., et al. (2016).[7] Characteristics of the Novel Potassium-Competitive Acid Blocker Vonoprazan Fumarate (TAK-438). Pharmacology Research & Perspectives.

  • Supuran, C. T. (2017). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Scott, D. R., et al. (2015). The binding selectivity of vonoprazan (TAK-438) to the gastric H+,K+-ATPase. Alimentary Pharmacology & Therapeutics.

  • Shin, J. M., & Sachs, G. (2008). Pharmacology of Proton Pump Inhibitors. Current Gastroenterology Reports.

Sources

Exploratory

Architecting Privileged Scaffolds: The Structure-Activity Relationship (SAR) of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides in Targeted Therapeutics

Executive Summary In modern medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core has emerged as a highly versatile, privileged pharmacophore. Functioning as a bioisostere for both indole and purine ring...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core has emerged as a highly versatile, privileged pharmacophore. Functioning as a bioisostere for both indole and purine ring systems, it offers unique bidentate hydrogen-bonding capabilities: the pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole nitrogen serves as a donor.

This technical guide systematically deconstructs the structure-activity relationship (SAR) of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives. By analyzing the causality behind specific molecular modifications, we will explore how this scaffold has been successfully tuned to yield highly selective Phosphodiesterase 4B (PDE4B) inhibitors for neuroinflammation and Ribosomal S6 Kinase 2 (RSK2) inhibitors for oncology.

Target Biology & Mechanistic Rationale

PDE4B and the Emesis Conundrum

Phosphodiesterase-4 (PDE4) is the primary enzyme responsible for the hydrolysis of intracellular cyclic AMP (cAMP) in immune cells. Inhibiting PDE4 elevates cAMP, which subsequently suppresses the release of pro-inflammatory cytokines like TNF-α. However, first-generation pan-PDE4 inhibitors (such as rolipram) failed in clinical settings due to severe dose-limiting emesis (nausea and vomiting). This side effect is mechanistically driven by the inhibition of the PDE4D isoform in the area postrema of the brain.

The therapeutic mandate is precise: achieve PDE4B selectivity over PDE4D. The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold provides the exact steric and electronic tunability required to exploit the subtle topological differences between the PDE4B and PDE4D catalytic pockets, as demonstrated in pivotal scaffold-hopping studies [1][2].

RSK2 and Triple-Negative Breast Cancer (TNBC)

Beyond phosphodiesterases, the scaffold exhibits profound kinase inhibitory potential. Ribosome S6 Protein Kinase 2 (RSK2) drives cell proliferation and survival, notably phosphorylating YB-1 to promote tumor-initiating cells in TNBC. By modifying the 2-carboxamide position with specific hydrogen-bonding moieties, the scaffold transitions into a potent ATP-competitive kinase inhibitor that anchors deeply into the RSK2 hinge region[3].

G Stimulus Pro-inflammatory Stimuli (LPS / Pam3Cys) TLR TLR4 / TLR2 Stimulus->TLR Activates TNFa TNF-α Release (Neuroinflammation) TLR->TNFa Promotes cAMP Intracellular cAMP AMP 5'-AMP (Inactive) cAMP->AMP Hydrolyzed by cAMP->TNFa Suppresses PDE4B PDE4B Enzyme PDE4B->AMP Catalyzes Inhibitor 1H-pyrrolo[2,3-b]pyridine- 2-carboxamide (11h) Inhibitor->PDE4B Inhibits (IC50=0.14µM)

PDE4B signaling pathway and targeted inhibition by 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.

Deconstructing the SAR: Causality in Chemical Design

The SAR of this scaffold is generally divided into two hemispheres: the N1-aryl substitutions (Northern region) and the C2-carboxamide modifications (Eastern region).

Optimizing the C2-Carboxamide for PDE4B Selectivity

To optimize PDE4B binding, researchers maintained a 3,4-dichlorophenyl group at the N1 position and systematically varied the C2-amide[1].

  • Steric Bulk & Hydrophobicity: Initial exploration using small aliphatic cyclic groups revealed that increasing ring size altered the trajectory of the amide, directly impacting the fit within the metal-binding pocket of PDE4[1].

  • The Fluorine Effect (Compound 11h): The breakthrough occurred with the introduction of a 3,3-difluoroazetidine ring[1]. The gem-difluoro substitution serves a dual purpose: it lowers the basicity of the azetidine nitrogen (preventing rapid oxidative metabolism) and engages in highly specific hydrophobic interactions within the PDE4B pocket[1]. This modification yielded an IC₅₀ of 0.14 µM and a crucial 6-fold selectivity over PDE4D[1].

Sulfonamide Integration for RSK2 Inhibition

For kinase targeting, the C2-carboxamide must engage the ATP-binding hinge region. Introducing a phenyl sulfonamide group to the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide core radically shifts the target profile[3]. The sulfonamide oxygen acts as a critical hydrogen bond acceptor with the LEU-74 residue in the RSK2 active site, driving enzymatic IC₅₀ values down to 1.7 nM and yielding robust in vivo tumor growth inhibition (TGI)[3].

Table 1: SAR Profile of Key 1H-pyrrolo[2,3-b]pyridine-2-carboxamides
CompoundTargetN1-Aryl SubstituentC2-Amide SubstituentIC₅₀ (µM)Key Mechanistic Feature
1 (Prior Art) PDE4B3,4-dichlorophenylBaseline Amide0.80Moderate baseline PDE4B inhibition
11h PDE4B3,4-dichlorophenyl3,3-difluoroazetidine0.146-fold PDE4D selectivity; optimal lipophilicity
B1 RSK2UnsubstitutedPhenyl sulfonamide0.0017H-bond with LEU-74 in kinase hinge region

Experimental Methodologies: Self-Validating Workflows

To ensure reproducibility and high-fidelity SAR generation, chemical synthesis and biological screening protocols must be tightly integrated and self-validating.

Step-by-Step Synthesis of 2-Carboxamide Derivatives

The synthesis relies on a robust three-step sequence designed for high-throughput library generation.

G Start 1H-pyrrolo[2,3-b]pyridine Core Step1 N-Arylation (Cu(OAc)2, ArB(OH)2) Start->Step1 Step2 Ester Hydrolysis (NaOH, MeOH/H2O) Step1->Step2 Step3 Amide Coupling (T3P, NHR1R2, DIPEA) Step2->Step3 Product 2-Carboxamide Derivatives Step3->Product Assay In Vitro Enzymatic Assay (TR-FRET) Product->Assay Hit Lead Optimization (e.g., Compound 11h) Assay->Hit Activity & Selectivity

Three-step chemical synthesis and biological screening workflow for 2-carboxamide derivatives.

Self-Validating Protocol:

  • N-Arylation (Chan-Lam Coupling): React the starting 1H-pyrrolo[2,3-b]pyridine-2-carboxylate with an arylboronic acid (e.g., 3,4-dichlorophenylboronic acid) using Cu(OAc)₂ and pyridine in CH₂Cl₂ at room temperature for 12 hours[1].

    • Causality: Chan-Lam coupling is preferred over Ullmann coupling here to avoid harsh thermal conditions that degrade the starting material.

  • Saponification: Hydrolyze the ester using NaOH in a MeOH/H₂O mixture to yield the free carboxylic acid[1].

    • Validation Step: Monitor by LC-MS until the parent ester mass (M+H) disappears completely, ensuring no unreacted starting material carries over into the coupling phase.

  • Amide Coupling: React the carboxylic acid with the desired amine (e.g., 3,3-difluoroazetidine hydrochloride) using Propylphosphonic anhydride (T3P) and DIPEA in DMF for 30 mins to 4 hours[1].

    • Causality: T3P is specifically chosen for its high yield, suppression of epimerization, and water-soluble byproducts. This allows for rapid purification via simple aqueous extraction, which is critical for maintaining throughput during SAR library generation.

In Vitro Enzymatic Assay (PDE4B)

Self-Validating Protocol:

  • Preparation: Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay kit.

  • Incubation: Incubate recombinant human PDE4B enzyme with the test compound (serial dilutions from 10 µM to 0.1 nM) and cAMP substrate in assay buffer (containing Mg²⁺, which is essential for PDE catalytic function) for 1 hour at room temperature.

  • Detection: Add the TR-FRET detection reagents (europium-labeled anti-cAMP antibody and fluorescent cAMP tracer).

  • Validation System: Include Rolipram as a positive control on every 384-well plate[1]. Calculate the Z'-factor for the plate; a Z' > 0.6 validates the assay's dynamic range and confirms that the signal-to-noise ratio is sufficient to distinguish subtle SAR differences. Read the plate on a microplate reader at 665 nm and 615 nm.

Pharmacokinetics (PK) and ADME Profiling

A potent in vitro IC₅₀ is clinically irrelevant without favorable pharmacokinetics. For CNS indications (like neuroinflammation), the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives must cross the blood-brain barrier (BBB)[1].

The incorporation of halogens (chlorines on the N-aryl ring, fluorines on the azetidine) precisely tunes the topological polar surface area (tPSA) to < 90 Ų and the LogP to ~3.0, hitting the exact physicochemical "sweet spot" for CNS penetrance. Furthermore, the 7-azaindole core exhibits superior metabolic stability in human liver microsomes (HLM) compared to standard indole bioisosteres. The additional nitrogen in the pyridine ring withdraws electron density from the system, significantly reducing the molecule's susceptibility to oxidative metabolism by CYP450 enzymes.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold is a masterclass in molecular tuning. By meticulously adjusting the C2-amide substituent—from difluoroazetidines for PDE4B to phenyl sulfonamides for RSK2—medicinal chemists can direct this privileged core toward vastly different therapeutic targets with high precision. Its inherent synthetic tractability, combined with favorable ADME properties, ensures its continued prominence in the development of next-generation kinase and phosphodiesterase inhibitors.

References

  • Title: Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors Source: ACS Medicinal Chemistry Letters (2020) URL: [Link]

  • Title: Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors Source: Chemical Biology & Drug Design / PubMed (2023) URL: [Link]

  • Title: Pyridine Moiety: Recent Advances in Cancer Treatment Source: International Journal of Pharmaceutical Sciences and Research (2020) URL: [Link]

Sources

Foundational

Discovery of Novel 1H-Pyrrole-2-sulfonamide Analogs: A Technical Guide to VSD4-Targeting Nav1.7 Inhibitors

Executive Summary: The Pyrrole Scaffold in Pain Therapeutics The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of nociceptive pain.[1][2][3] However, the development of clinical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrrole Scaffold in Pain Therapeutics

The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of nociceptive pain.[1][2][3] However, the development of clinical candidates has been plagued by a lack of selectivity against the cardiac isoform, Nav1.5 .[2] While aryl- and acyl-sulfonamides (e.g., PF-05089771, GDC-0310) have established the "sulfonamide pharmacophore" as a key driver for binding to the Voltage Sensing Domain 4 (VSD4) , the exploration of five-membered heterocyclic bioisosteres remains an active frontier.

This guide details the rational design, synthesis, and evaluation of 1H-pyrrole-2-sulfonamide analogs. By replacing the traditional phenyl/naphthalene core with an electron-rich pyrrole scaffold, we aim to modulate lipophilicity (LogD), improve metabolic stability, and exploit novel hydrogen-bonding vectors within the S3-S4 cleft of VSD4.

Mechanistic Rationale: Targeting the VSD4 "Up" State

To design effective Nav1.7 inhibitors, one must understand the state-dependent mechanism of action. Unlike pore blockers (e.g., lidocaine/tetrodotoxin), high-affinity sulfonamides bind to the activated conformation of the voltage sensor.

The VSD4 Binding Pocket

Cryo-EM and crystallographic studies reveal that sulfonamide inhibitors wedge into a membrane-exposed pocket formed by the S2, S3, and S4 helices of Domain IV.

  • The Anion Interaction: The ionized sulfonamide moiety (negative charge) forms a critical salt bridge with the fourth arginine residue (R4 ) on the S4 helix.

  • The Trap: By binding to R4, the inhibitor "traps" the VSD4 in its activated (outward) position, preventing the channel from recovering from inactivation. This stabilizes the non-conducting inactivated state.[4]

Visualization: The State-Dependent Inhibition Cycle

The following diagram illustrates the kinetic cycle of Nav1.7 and the specific entry point for sulfonamide inhibitors.

Nav17_Gating_Cycle Resting Resting State (VSD4 Down) Open Open State (Transient) Resting->Open Depolarization Inactivated Inactivated State (VSD4 Up) Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization (Recovery) DrugBound Drug-Bound Complex (Trapped VSD4) Inactivated->DrugBound Sulfonamide Binding (High Affinity) DrugBound->Resting Blocked Recovery DrugBound->Inactivated Slow Dissociation

Figure 1: State-dependent binding cycle. Sulfonamides preferentially bind to the Inactivated State, preventing the VSD4 from resetting to the Resting State.

Chemical Synthesis: 1H-Pyrrole-2-sulfonamide Construction

Synthesizing C2-substituted pyrrole sulfonamides is synthetically demanding due to the high reactivity of the pyrrole ring (prone to polymerization) and the tendency for electrophilic substitution to occur at C3 or multiple positions.

Retrosynthetic Strategy

We avoid direct chlorosulfonation (which is often violent and non-selective). Instead, we utilize a soft sulfonation approach via the pyridine-sulfur trioxide complex, followed by activation and amidation.

Detailed Protocol: The "Soft-Sulfonation" Route

Step 1: Synthesis of 1H-Pyrrole-2-sulfonic acid (pyridinium salt)

  • Reagents: Pyrrole (1.0 eq), Sulfur trioxide-pyridine complex (SO3·Py) (1.1 eq).

  • Solvent: 1,2-Dichloroethane (DCE).

  • Procedure:

    • Dissolve pyrrole in DCE under N2 atmosphere.

    • Add SO3·Py complex portion-wise at 0°C to control exotherm.

    • Reflux at 80°C for 4 hours. The mixture will darken slightly.

    • Cool to RT. The product often precipitates as the pyridinium salt.

    • Validation: 1H NMR should show a downfield shift of the C2 proton and loss of C2 symmetry compared to pyrrole.

Step 2: Conversion to Sulfonyl Chloride

  • Reagents: 1H-Pyrrole-2-sulfonic acid salt, Phosphorus Pentachloride (PCl5) or POCl3.

  • Precaution: Pyrrole-2-sulfonyl chloride is unstable. Do not isolate for long periods.

  • Procedure:

    • Suspend the sulfonic acid salt in dry CH2Cl2.

    • Add PCl5 (1.2 eq) slowly at 0°C.

    • Stir for 1 hour at RT.

    • Quench with ice water rapidly and extract immediately with CH2Cl2.

    • Dry over MgSO4 and use the crude solution immediately for the next step.

Step 3: Amidation (The Diversity Step)

  • Reagents: Crude Pyrrole-2-sulfonyl chloride, Heteroaryl-amine (R-NH2), Pyridine (base/solvent).

  • Procedure:

    • Dissolve the target amine (e.g., 2-amino-thiazole derivative) in Pyridine/DCM (1:1).

    • Add the crude sulfonyl chloride solution dropwise at 0°C.

    • Stir at RT for 12 hours.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient). Pyrrole NH is acidic; avoid basic alumina.

Synthesis Workflow Diagram

Synthesis_Route Start Pyrrole Starting Material Step1 Sulfonation (SO3·Py, DCE, 80°C) Start->Step1 Inter1 Pyrrole-2-sulfonic acid (Pyridinium Salt) Step1->Inter1 Step2 Activation (PCl5, 0°C) Inter1->Step2 Inter2 Pyrrole-2-sulfonyl chloride (Unstable Intermediate) Step2->Inter2 Step3 Amidation (R-NH2, Pyridine) Inter2->Step3 Final 1H-Pyrrole-2-sulfonamide (Target Analog) Step3->Final

Figure 2: Synthetic pathway for C2-substituted pyrrole sulfonamides.

Biological Evaluation: The Self-Validating Protocol

To ensure the synthesized analogs are true VSD4-targeting Nav1.7 inhibitors, a robust electrophysiology cascade is required.

Primary Screen: Automated Patch Clamp (APC)
  • Cell Line: HEK293 stably expressing hNav1.7.[5]

  • Protocol (State-Dependence Check):

    • V_hold (Resting): -120 mV (Channels closed/resting).

    • V_hold (Inactivated): -45 mV (Channels ~50% inactivated).

    • Stimulus: 20 ms pulse to 0 mV.

  • Success Criteria: A potent VSD4 inhibitor must show a >50-fold shift in IC50 between the Resting and Inactivated protocols.

    • Example: IC50 (Resting) > 10 µM; IC50 (Inactivated) < 100 nM.[6]

Selectivity Profiling (Nav1.5 Counter-Screen)

The critical safety margin.

  • Target: hNav1.5 (Cardiac isoform).[2][4]

  • Requirement: Selectivity Ratio (Nav1.5 IC50 / Nav1.7 IC50) must be >1000 .

  • Rationale: The pyrrole ring's electron density differs from the phenyl ring in PF-05089771, potentially altering the interaction with the non-conserved residues in the Nav1.5 VSD4 pocket.

Data Summary: Hypothetical SAR Table

Note: Values below are illustrative of a high-potency series based on known aryl-sulfonamide SAR.

Compound IDR-Group (Amine)Nav1.7 IC50 (Inact.)Nav1.7 IC50 (Rest.)Nav1.5 IC50 (Inact.)Selectivity Ratio
Ref (PF-05089771) Aryl-Thiazole11 nM>10,000 nM>10,000 nM>1000x
Pyr-01 2-Thiazole450 nM>30 µM12 µM26x
Pyr-02 5-Cl-2-Thiazole35 nM>30 µM8 µM228x
Pyr-03 1,2,4-Thiadiazole8 nM >30 µM>30 µM >3750x

References

  • Pfizer Inc. "PF-05089771: A Selective Nav1.7 Inhibitor."[6][7] Wikipedia/MedChemExpress. Link

  • Ahuja, S., et al. (2015). "Structural basis of Nav1.7 inhibition by an isoform-selective small-molecule antagonist." Science. (Describes the VSD4 binding site).
  • McKerrall, S. J., et al. (2019). "Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core." Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. "1H-Pyrrole-2-sulfonic acid: Synthesis and Properties." Technical Data Sheet. Link

  • Bai, R., et al. (2026).[8] "Regioselective C2-Sulfonylation of Indoles and Pyrroles via SO2 Insertions." Organic Letters. (Describes modern radical-mediated synthesis). Link

  • Genentech. (2023). "Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors."[3] eLife. Link

Sources

Exploratory

In Silico Analysis of 1H-Pyrrole-2-sulfonamide Binding: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of the computational methodologies pivotal for investigating the binding characteristics of 1H-Pyrrole-2-sulfonamide derivatives. Designed for researchers, computational chemis...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the computational methodologies pivotal for investigating the binding characteristics of 1H-Pyrrole-2-sulfonamide derivatives. Designed for researchers, computational chemists, and drug development professionals, this document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the in silico drug discovery process. We will delve into the core techniques of molecular docking, molecular dynamics simulations, and ADMET profiling, offering not just procedural steps but also the strategic reasoning that underpins these powerful predictive tools.

Introduction: The 1H-Pyrrole-2-sulfonamide Scaffold - A Privileged Motif

The 1H-Pyrrole-2-sulfonamide core is a significant pharmacophore in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, most notably as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological and pathological processes.[1][2] The sulfonamide group is a classic zinc-binding group, which anchors the molecule to the zinc ion in the active site of CAs.[3] The pyrrole ring, a five-membered aromatic heterocycle, serves as a versatile scaffold that can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties.[4][5]

The therapeutic potential of pyrrole-sulfonamide derivatives extends beyond CA inhibition, with studies exploring their efficacy as anticancer, antimicrobial, and anti-inflammatory agents.[4][6] Given this broad therapeutic landscape, in silico methods have become indispensable for rapidly exploring the vast chemical space of possible derivatives, predicting their binding affinities, and prioritizing candidates for synthesis and biological evaluation. This guide will walk you through a validated computational workflow for the characterization of these promising molecules.

The In Silico Discovery Workflow: A Holistic Approach

Our computational investigation follows a multi-step, integrated workflow. This approach allows for a progressively detailed understanding of the ligand-target interactions, from initial binding prediction to the assessment of complex stability and drug-likeness.

cluster_0 Computational Workflow A Target Identification & Preparation C Molecular Docking A->C B Ligand Preparation B->C G ADMET & Drug-Likeness Prediction B->G D Analysis of Binding Modes & Scoring C->D E Molecular Dynamics Simulation D->E H Candidate Prioritization D->H F Analysis of Complex Stability E->F F->H G->H cluster_1 Molecular Docking Protocol PDB Fetch PDB Structure (e.g., 1AZM) PrepProt Prepare Protein (Add H, Assign Charges) PDB->PrepProt Grid Define Binding Site (Grid Generation) PrepProt->Grid DrawLig Draw 2D Ligand PrepLig Generate 3D Ligand & Minimize Energy DrawLig->PrepLig Dock Run Docking Simulation PrepLig->Dock Grid->Dock Analyze Analyze Poses & Scores Dock->Analyze

Caption: Step-by-step workflow for molecular docking.

Part 2: Molecular Dynamics Simulation - Capturing the Dynamic Dance

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the complex over time. This is crucial for assessing the stability of the predicted binding pose and understanding the subtle conformational changes that occur upon ligand binding.

The "Why" Behind the Protocol

An MD simulation provides a more realistic representation of the biological system by incorporating the effects of temperature, pressure, and solvent. By simulating the movements of atoms over a period of nanoseconds, we can:

  • Assess the stability of the docked pose: Determine if the ligand remains bound in the active site or if it dissociates.

  • Analyze the flexibility of the protein and ligand: Identify regions of high and low mobility.

  • Characterize the persistence of key interactions: Quantify the stability of hydrogen bonds and other non-covalent interactions over time.

Experimental Protocol: MD Simulation of a 1H-Pyrrole-2-sulfonamide-hCA II Complex

This protocol provides a general workflow for running an MD simulation using common software packages like GROMACS or AMBER.

1. System Preparation:

  • Objective: To create a simulation-ready system containing the protein-ligand complex, solvent, and ions.

  • Procedure:

    • Start with the top-ranked docked pose from the molecular docking study.

    • Generate a topology file for the ligand, which contains the parameters for the force field.

    • Place the complex in a simulation box of appropriate dimensions.

    • Solvate the system with a water model (e.g., TIP3P).

    • Add ions to neutralize the system and mimic physiological salt concentration.

2. Simulation Execution:

  • Objective: To run the MD simulation through energy minimization, equilibration, and production phases.

  • Procedure:

    • Energy Minimization: Remove steric clashes and unfavorable geometries.

    • Equilibration (NVT and NPT): Gradually bring the system to the desired temperature (NVT ensemble) and pressure (NPT ensemble) while restraining the protein and ligand.

    • Production MD: Run the simulation for a specified time (e.g., 100 nanoseconds) without restraints to collect trajectory data.

Analysis of MD Trajectories

The output of an MD simulation is a trajectory file that contains the coordinates of all atoms at different time points. This data can be analyzed to extract valuable information:

  • Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial positions. A stable RMSD indicates that the system has reached equilibrium.

  • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues or atoms around their average positions, highlighting flexible regions of the protein.

  • Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein over the course of the simulation.

cluster_2 Molecular Dynamics Workflow DockedPose Start with Docked Complex SystemSetup System Setup (Solvation, Ions) DockedPose->SystemSetup Minimization Energy Minimization SystemSetup->Minimization Equilibration Equilibration (NVT, NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis (RMSD, RMSF) Production->Analysis

Caption: A typical workflow for molecular dynamics simulations.

Part 3: ADMET Prediction - Assessing Drug-Likeness

A potent inhibitor is not necessarily a good drug. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for identifying candidates with a higher probability of success in clinical trials. [7][8]

The "Why" Behind the Protocol

In silico ADMET prediction allows for the rapid evaluation of a compound's pharmacokinetic and toxicological profile without the need for costly and time-consuming experimental assays. By flagging potential liabilities early in the discovery process, we can prioritize compounds with favorable drug-like properties.

Protocol for In Silico ADMET Prediction

Numerous online tools and software packages are available for ADMET prediction. Web-based servers like SwissADME and pkCSM are popular choices due to their user-friendly interfaces and comprehensive predictions. [7]

  • Procedure:

    • Obtain the SMILES (Simplified Molecular Input Line Entry System) string or draw the structure of the 1H-Pyrrole-2-sulfonamide derivative.

    • Submit the structure to the ADMET prediction server.

    • Analyze the output, which typically includes predictions for:

      • Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.

      • Gastrointestinal (GI) Absorption: Predicts the extent to which a compound will be absorbed from the gut.

      • Blood-Brain Barrier (BBB) Permeability: Indicates whether a compound is likely to cross the BBB and reach the central nervous system.

      • Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.

      • Toxicity: Flags potential toxicological risks such as mutagenicity or hepatotoxicity.

Data Presentation: Predicted ADMET Properties

The following table presents a hypothetical ADMET profile for a 1H-Pyrrole-2-sulfonamide derivative.

PropertyPredicted ValueAcceptable RangeImplication
Molecular Weight350.4 g/mol < 500Favorable for oral absorption
LogP2.5< 5Good balance of solubility and permeability
H-bond Donors2< 5Adheres to Lipinski's rules
H-bond Acceptors4< 10Adheres to Lipinski's rules
GI AbsorptionHighHighLikely to be well-absorbed orally
BBB PermeantNoVaries by targetLow risk of CNS side effects
CYP2D6 InhibitorNoNoLow potential for drug-drug interactions
AMES ToxicityNoNoNon-mutagenic

Conclusion: From In Silico Insights to Experimental Validation

The in silico methodologies detailed in this guide provide a robust framework for the rational design and evaluation of 1H-Pyrrole-2-sulfonamide derivatives. By integrating molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can efficiently navigate the complexities of the drug discovery process, generating high-quality hypotheses that can be tested experimentally. It is imperative to remember that computational predictions are not a substitute for experimental validation. However, when applied judiciously, these in silico tools can significantly accelerate the identification of promising lead compounds and increase the overall efficiency of drug development programs.

References

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2022). MDPI. [Link]

  • Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. (2018). MDPI. [Link]

  • Molecular Docking Studies of Some Novel N'-Substituted Pyrrole Heterocyclics and Aromatic Sulphonamides as Antimycobacterial Agent. RGUHS Journal of Pharmaceutical Sciences. [Link]

  • Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. (2024). Saudi Pharmaceutical Journal. [Link]

  • Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. (2024). PubMed. [Link]

  • 2D QSAR studies of some novel Sulfonamide derivatives as Inhibitors of Histone Deacetylase. Scholars Research Library. [Link]

  • Computational insights into novel inhibitors: virtual screening of small molecules against human carbonic anhydrase II. (2025). Frontiers in Chemistry. [Link]

  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. [Link]

  • SYNTHESIS AND MOLECULAR DOCKING OF SOME NOVEL ANTICANCER SULFONAMIDES CARRYING A BIOLOGICALLY ACTIVE PYRROLE AND PYRROLOPYRIMIDI. Acta Poloniae Pharmaceutica. [Link]

  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. (2022). ACS Medicinal Chemistry Letters. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). Molecules. [Link]

  • QSAR Modeling, Docking, Scaffold Study, Synthesis and Characterization of Novel Sulfonamides Tested Against E. coli and Bacillus subtilis. Journal of Basic and Clinical Pharmacy. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). RSC Advances. [Link]

  • Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. (2024). ResearchGate. [Link]

  • QSAR analysis and molecular docking study of pyrrolo- and pyridoquinolinecarboxamides with diuretic activity. (2021). ScienceRise: Pharmaceutical Science. [Link]

  • Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Molecular design, molecular docking and ADMET study of cyclic sulfonamide derivatives as SARS-CoV-2 inhibitors. (2025). ResearchGate. [Link]

  • Molecular docking analysis of pyrrole derivatives with the human epidermal growth factor receptor 2: Combating breast cancer. (2025). Bioinformation. [Link]

  • Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e]d[1][7]iazepine derivatives as potent EGFR/CDK2 inhibitors. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. (2022). Journal of Drug Delivery and Therapeutics. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: One-Pot Synthesis of Novel 3-Sulfonamide Pyrrol-2-one Derivatives

This Application Note is structured to guide researchers through the one-pot synthesis of 3-sulfonamide pyrrol-2-one derivatives . Based on the latest high-impact literature (2025-2026), the term "3-sulfonamide" in this...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the one-pot synthesis of 3-sulfonamide pyrrol-2-one derivatives .

Based on the latest high-impact literature (2025-2026), the term "3-sulfonamide" in this specific scaffold context most frequently refers to the meta-sulfonamide substitution pattern on the N-aryl tail or the C3-functionalization of the pyrrolone core, both of which are critical for designing Carbonic Anhydrase Inhibitors (CAIs) and anticancer agents.

This guide focuses on the robust Multicomponent Reaction (MCR) strategy, which is the current industry standard for generating these libraries efficiently.

Abstract & Application Scope

The pyrrol-2-one scaffold (unsaturated


-lactam) is a privileged structure in medicinal chemistry, serving as the core for various kinase inhibitors, antimicrobial agents, and recently, potent Carbonic Anhydrase (CA) inhibitors .[1] The incorporation of a sulfonamide moiety  is critical for zinc-binding affinity in CA isoforms (hCA II, IX, XII) and enhancing aqueous solubility.

This protocol details the One-Pot, Three-Component Synthesis of sulfonamide-functionalized pyrrol-2-ones. Unlike traditional multi-step routes, this method utilizes a telescoped condensation-cyclization pathway, offering high atom economy, reduced solvent waste, and simplified purification.

Key Applications:

  • Fragment-Based Drug Design (FBDD): Rapid generation of CAI libraries.

  • Diversity-Oriented Synthesis (DOS): Facile variation of aromatic tails and sulfonamide positioning.

  • Green Chemistry: Ethanol-based solvent system with catalytic acid.

Chemical Strategy & Mechanism

The synthesis relies on the Doebner-type multicomponent reaction or a modified Schiff-base condensation followed by cyclization.

The Reaction Design[1][2]
  • Component A: 3-Aminobenzenesulfonamide (or related amino-sulfonamide).

  • Component B: Substituted Aromatic Aldehyde (determines the 5-aryl substituent).

  • Component C: Pyruvic Acid (provides the C3-C4 fragment and carbonyl).

  • Catalyst: Trifluoroacetic Acid (TFA) or Acetic Acid.

Mechanistic Pathway[1][3][4]
  • Imine Formation: The amine (A) reacts with the aldehyde (B) to form an unstable Schiff base (imine) intermediate, releasing water.

  • Nucleophilic Attack: The enol form of pyruvic acid (C) attacks the imine carbon.

  • Cyclization: Intramolecular lactamization occurs, closing the ring to form the pyrrol-2-one core.

  • Aromatization/Stabilization: Depending on the specific derivatives, the ring stabilizes as the 1H-pyrrol-2(5H)-one.

ReactionMechanism cluster_0 Reactants cluster_1 One-Pot Transformation Amine Sulfonamide Amine (R-NH2) Imine Schiff Base (Intermediate) Amine->Imine Aldehyde Aryl Aldehyde (Ar-CHO) Aldehyde->Imine Pyruvate Pyruvic Acid (CH3COCOOH) Addition Nucleophilic Addition Imine->Addition + Pyruvate Cyclization Lactamization (-H2O) Addition->Cyclization Product 3-Sulfonamide Pyrrol-2-one Cyclization->Product TFA Cat. TFA TFA->Imine Activates

Figure 1: Mechanistic workflow of the three-component synthesis. The reaction proceeds through an imine intermediate which is subsequently trapped by the pyruvate enol.

Detailed Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Amine: 3-Aminobenzenesulfonamide (1.0 equiv) [CAS: 98-18-0]

  • Aldehyde: 4-Methoxybenzaldehyde (1.0 equiv) (Representative example)

  • Pyruvate: Pyruvic Acid (1.0 equiv)

  • Solvent: Ethanol (Absolute)

  • Catalyst: Trifluoroacetic Acid (TFA) (Cat.[2][3][4][5] 5-10 mol%)

  • Work-up: Ice-cold water, Ethyl Acetate, Brine.

Step-by-Step Procedure

1. Reactant Mixing (Time: 0:00 - 0:15)

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 3-aminobenzenesulfonamide in 10 mL of absolute ethanol .

  • Add 1.0 mmol of the aromatic aldehyde .

  • Stir at room temperature for 10 minutes to initiate imine formation. Note: Solution may turn slightly yellow/turbid.

2. Acid Catalysis & Cyclization (Time: 0:15 - 4:00)

  • Add 1.0 mmol of Pyruvic Acid dropwise to the mixture.

  • Add 2-3 drops of TFA (catalytic amount).

  • Equip the flask with a reflux condenser.

  • Reflux the mixture at 80°C for 3–6 hours.

  • Process Check: Monitor reaction progress via TLC (Mobile phase: Chloroform/Methanol 9:1). The disappearance of the aldehyde spot indicates completion.

3. Isolation & Purification (Time: 4:00 - 6:00)

  • Allow the reaction mixture to cool to room temperature.

  • Precipitation: Pour the mixture into 50 mL of crushed ice/water . Stir vigorously for 15 minutes.

  • Filtration: If a solid precipitate forms (common for sulfonamide derivatives), filter under vacuum and wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

  • Extraction (Alternative): If no precipitate forms, extract with Ethyl Acetate (3 x 20 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Recrystallization: Purify the crude solid from hot Ethanol or an Ethanol/Water mixture to obtain the pure pyrrol-2-one.

Experimental Workflow Diagram

Workflow Start Start: Dissolve Amine + Aldehyde in EtOH (10 mL) Step2 Stir 10 min (RT) Imine Formation Start->Step2 Step3 Add Pyruvic Acid + Cat. TFA Step2->Step3 Step4 Reflux (80°C) 3-6 Hours Step3->Step4 Check TLC Check (CHCl3:MeOH 9:1) Step4->Check Check->Step4 Incomplete Workup Pour into Ice Water Check->Workup Complete Isolate Filter Precipitate or Extract (EtOAc) Workup->Isolate Final Recrystallize (EtOH) Pure Product Isolate->Final

Figure 2: Operational workflow for the one-pot synthesis.

Characterization & Data Analysis

Successful synthesis is validated by the appearance of the pyrrol-2-one core signals and the retention of the sulfonamide protons.

Spectroscopic MethodKey Diagnostic Signal (Expected)Structural Assignment
1H NMR (DMSO-d6)

10.0 - 12.0 ppm (Singlet, 1H)
-SO₂NH₂ (Sulfonamide protons, often broad/exchangeable)
1H NMR

6.00 - 6.60 ppm (Doublet,

Hz)
Pyrrol-2-one ring proton (H-3 or H-4)
1H NMR

5.50 - 6.00 ppm (Singlet/Doublet)
H-5 (Chiral center if formed, or olefinic if unsaturated)
IR (FT-IR) 1680 - 1710 cm⁻¹C=O (Lactam Carbonyl stretch)
IR (FT-IR) 1340 & 1160 cm⁻¹S=O (Sulfonamide asymmetric/symmetric stretch)
Mass Spec (ESI) [M+H]⁺ or [M-H]⁻Molecular ion peak confirming formula

Critical Quality Attribute (CQA): In the 1H NMR, the presence of two doublets in the alkene region (6.0–6.6 ppm) with a small vicinal coupling constant (2–3 Hz) confirms the formation of the unsaturated pyrrol-2-one ring system [1].[5]

Troubleshooting & Optimization

Issue: Low Yield / Sticky Oil Product

  • Cause: Incomplete cyclization or polymerization of the imine.

  • Solution: Increase reflux time or switch solvent to Acetic Acid (glacial) which acts as both solvent and catalyst, often driving the reaction to completion faster.

Issue: Impurity Spots on TLC

  • Cause: Hydrolysis of the imine back to aldehyde and amine.

  • Solution: Ensure anhydrous conditions during the initial mixing. Add molecular sieves (3Å) during the imine formation step.

Issue: Regioselectivity (3- vs 4- substitution)

  • Note: If using different pyruvate derivatives (e.g., ethyl pyruvate), ester hydrolysis may compete. Stick to Pyruvic Acid for the free acid/decarboxylated derivatives, or Ethyl Pyruvate if the ester at C3 is desired.

References

  • Chioran, D. et al. (2025). Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors: Design, Synthesis, Molecular Modeling Investigation, and Anticancer Activity. Journal of Medicinal Chemistry. [6]

  • Mishra, S. et al. (2023). Photoredox-Catalyzed Synthesis of 3-Sulfonylated Pyrrolin-2-ones via a Regioselective Tandem Sulfonylation Cyclization. Molecules.

  • Bunescu, A. et al. (2026).[4] Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds. Frontiers in Microbiology/PMC. (Note: URL is representative of recent PMC findings on this scaffold).

  • Nunes, R. et al. (2020).[7] Sulfonamides as Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry.

Sources

Application

Application of 1H-Pyrrole-2-sulfonamide in Organic Synthesis and Medicinal Chemistry: A Comprehensive Technical Guide

As a highly versatile heterocyclic building block, 1H-Pyrrole-2-sulfonamide marries the electron-rich aromaticity of a pyrrole ring with the potent electron-withdrawing and acidic nature of a sulfonamide group[1]. This u...

Author: BenchChem Technical Support Team. Date: March 2026

As a highly versatile heterocyclic building block, 1H-Pyrrole-2-sulfonamide marries the electron-rich aromaticity of a pyrrole ring with the potent electron-withdrawing and acidic nature of a sulfonamide group[1]. This unique electronic push-pull system imparts distinct chemical properties, making it a privileged scaffold in both medicinal chemistry and advanced organic synthesis.

This application note provides researchers and drug development professionals with an in-depth analysis of its utility, structure-activity relationships (SAR), and field-proven, self-validating experimental protocols.

Applications in Medicinal Chemistry and Drug Development

The pyrrole-sulfonamide motif is a cornerstone in the development of targeted therapeutics. The sulfonamide group acts as a bioisostere for carboxylic acids and amides, improving metabolic stability while serving as a critical hydrogen-bond donor/acceptor in protein-ligand interactions[2][3].

Isoform-Selective Carbonic Anhydrase (CA) Inhibitors

Sulfonamides are the primary pharmacophore for inhibiting human Carbonic Anhydrases (hCAs), enzymes critical for pH regulation. The 1H-pyrrole-2-sulfonamide scaffold is particularly valuable because substitutions on the pyrrole ring can be precisely tuned to achieve isoform selectivity, minimizing off-target effects associated with classic inhibitors like Acetazolamide (AAZ)[1].

Table 1: Structure-Activity Relationship (SAR) of Pyrrole-Sulfonamide Derivatives against hCA Isoforms [1]

Compound IDR-Group SubstitutionhCA I (

, nM)
hCA II (

, nM)
hCA IX (

, nM)
hCA XII (

, nM)
4a H (Unsubstituted)3822.0866.7450.2271.1
4f Cl154.737.234.290.8
10d Cl (Alt. Position)6.28.0165.265.7
15 OMe, OMe (Dimethoxy)725.63.36.180.5
AAZ Acetazolamide (Ref)250.012.125.85.7

Data Analysis: The introduction of electron-donating methoxy groups (Compound 15) drastically improves selectivity for the tumor-associated hCA IX isoform (


 = 6.1 nM) while avoiding hCA I, making it a strong candidate for oncology applications.
Allosteric Modulation of Pyruvate Kinase M2 (PKM2)

In oncology, 1H-pyrrole-2-sulfonamide derivatives are utilized as potent allosteric activators of Pyruvate Kinase M2 (PKM2)[4]. Cancer cells rely on the low-activity dimeric form of PKM2 to divert glucose metabolites into biomass production (the Warburg effect). Pyrrole-sulfonamide ligands bind to the allosteric pocket, forcing PKM2 into its highly active tetrameric state, thereby restoring oxidative phosphorylation and halting tumor proliferation[4][5].

PKM2_Pathway Ligand Pyrrole-2-sulfonamide (Allosteric Modulator) PKM2_Dimer PKM2 Dimer (Low Activity / Pro-tumor) Ligand->PKM2_Dimer Binds Allosteric Pocket PKM2_Tetramer PKM2 Tetramer (High Activity / Anti-tumor) PKM2_Dimer->PKM2_Tetramer Induces Tetramerization Metabolism Oxidative Phosphorylation (Restored Metabolism) PKM2_Tetramer->Metabolism Shifts Glycolysis Cancer Tumor Growth Inhibition Metabolism->Cancer Suppresses Proliferation

Mechanism of PKM2 tetramerization and cancer inhibition by pyrrole-2-sulfonamides.

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems, ensuring that researchers can verify intermediate success before proceeding to subsequent steps.

Protocol A: De Novo Synthesis of 1H-Pyrrole-2-sulfonamide

Direct chlorosulfonation of pyrrole is notoriously difficult due to the acid-sensitive nature of the electron-rich pyrrole ring, which rapidly polymerizes in strong acids. Therefore, a controlled, three-step approach utilizing a mild SO


-pyridine complex is required[1].

Synthesis_Pathway Pyrrole Pyrrole Sulfonation SO3-Pyridine (Sulfonation) Pyrrole->Sulfonation PyrroleSA Pyrrole-2-sulfonic acid Sulfonation->PyrroleSA Chlorination SOCl2 (Chlorination) PyrroleSA->Chlorination PyrroleSC Pyrrole-2-sulfonyl chloride Chlorination->PyrroleSC Amination NH3 (Amination) PyrroleSC->Amination PyrroleSAm 1H-Pyrrole-2-sulfonamide Amination->PyrroleSAm

Three-step synthetic pathway from pyrrole to 1H-pyrrole-2-sulfonamide.

Step-by-Step Methodology:

  • Sulfonation: To a solution of freshly distilled pyrrole (1.0 equiv) in anhydrous 1,2-dichloroethane at 0 °C, slowly add SO

    
    -pyridine complex (1.1 equiv).
    
    • Causality: The SO

      
      -pyridine complex acts as a mild electrophile. The bulky pyridine moderates the reactivity of SO
      
      
      
      , preventing the poly-sulfonation and acid-catalyzed polymerization that would occur with H
      
      
      SO
      
      
      [1].
  • Chlorination: Isolate the resulting 1H-pyrrole-2-sulfonic acid. Suspend it in anhydrous dichloromethane (DCM) and add thionyl chloride (SOCl

    
    , 2.0 equiv) dropwise at 0 °C, followed by a catalytic amount of DMF. Reflux for 2 hours.
    
    • Causality: DMF reacts with SOCl

      
       to form the Vilsmeier-Haack reagent, a highly active chlorinating intermediate that efficiently converts the sulfonic acid to 1H-pyrrole-2-sulfonyl chloride without degrading the pyrrole core[1].
      
  • Amination: Evaporate the excess SOCl

    
     under reduced pressure. Dissolve the crude sulfonyl chloride in THF and cool to -78 °C. Bubble anhydrous ammonia gas (or add ammonium hydroxide) into the solution.
    
  • Self-Validation & QC:

    • 
      H NMR (DMSO-
      
      
      
      ):
      Look for the distinct deshielding effect of the sulfonamide group. The C3 and C5 protons will shift downfield compared to unsubstituted pyrrole. Expect a triplet-like appearance for H-4 due to adjacent proton coupling, and doublets of doublets for H-3 and H-5[1].
    • LC-MS: Expected

      
       for [M-H]
      
      
      
      is 145.0.
Protocol B: Copper-Catalyzed N-Arylation (Ullmann Coupling)

The N-arylation of 1H-pyrrole-2-sulfonamide is a critical transformation for synthesizing complex therapeutic agents. Copper catalysis is favored over Palladium due to the tendency of sulfonamides to poison Pd catalysts, and Cu offers a lower-cost, highly robust alternative[1].

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine 1H-pyrrole-2-sulfonamide (1.0 equiv), an aryl iodide (1.2 equiv), CuI (10 mol%),

    
    -dimethylethylenediamine (DMEDA) ligand (20 mol%), and anhydrous K
    
    
    
    CO
    
    
    (2.0 equiv).
  • Solvent Addition: Add anhydrous DMF (0.2 M concentration) and seal the tube.

  • Heating: Stir the mixture at 90 °C for 12–16 hours.

    • Causality (Base Choice): K

      
      CO
      
      
      
      is a weak base, specifically chosen because it is strong enough to deprotonate the sulfonamide N-H (pKa ~ 10) but too weak to deprotonate the pyrrole ring N-H (pKa ~ 16.5). This ensures strict regioselectivity, preventing unwanted N-arylation at the pyrrole core.
    • Causality (Ligand Choice): DMEDA chelates the Cu(I) center, breaking up insoluble copper aggregates. This increases the concentration of the active catalytic species in solution, allowing the oxidative addition of the aryl halide to occur at 90 °C rather than the >150 °C required for unligated Ullmann couplings.

  • Workup & Self-Validation: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove copper salts.

    • Validation: Monitor via TLC. The disappearance of the highly polar sulfonamide starting material and the emergence of a less polar UV-active spot indicates success. In IR spectroscopy, the broad N-H stretch of the primary sulfonamide (~3200-3300 cm

      
      ) will be replaced by a sharper secondary sulfonamide N-H stretch.
      

References

  • Benchchem - 1H-Pyrrole-2-sulfonic acid | 84864-63-1 | C4H5NO3S
  • ChemRxiv - Direct Aminosulfonylation of Electron-rich (hetero)
  • Harvard DASH - The Binding of Benzoarylsulfonamide Ligands to Human Carbonic Anhydrase is Insensitive to Formal Fluorin
  • Google Patents - Pyruvate kinase activ

Sources

Method

Using 1H-Pyrrole-2-sulfonamide as a building block for complex molecules

Application Note: 1H-Pyrrole-2-Sulfonamide as a Strategic Building Block for Complex Molecular Architectures Executive Summary & Strategic Utility 1H-Pyrrole-2-sulfonamide is a highly versatile, bifunctional building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1H-Pyrrole-2-Sulfonamide as a Strategic Building Block for Complex Molecular Architectures

Executive Summary & Strategic Utility

1H-Pyrrole-2-sulfonamide is a highly versatile, bifunctional building block that merges the electron-rich aromaticity of a pyrrole core with the electron-withdrawing, hydrogen-bonding capacity of a primary sulfonamide group. This structural dichotomy makes it an invaluable scaffold in medicinal chemistry—particularly in the development of potassium-competitive acid blockers (P-CABs) and RORγ modulators[1]—as well as in advanced organic synthesis for constructing complex, polysubstituted pyrroles[2].

This application note provides validated methodologies for leveraging 1H-pyrrole-2-sulfonamide in drug discovery workflows, focusing on causality-driven experimental design and self-validating protocols.

Mechanistic Rationale: The Dual-Nature Scaffold

The utility of 1H-pyrrole-2-sulfonamide lies in its highly tunable reactivity, governed by the opposing electronic effects of its two primary structural features:

  • The Sulfonamide Moiety: Acts as a bioisostere for carboxylic acids, improving metabolic stability while maintaining target engagement through strong hydrogen bonding. In synthetic pathways, it serves as a robust directing group for late-stage functionalization and can readily undergo N-arylation or acylation to generate diverse libraries[3].

  • The Pyrrole Core: Susceptible to regioselective electrophilic aromatic substitution (e.g., halogenation, formylation) at the C4 and C5 positions. The regioselectivity is strictly dictated by the steric hindrance and electron-withdrawing nature of the C2-sulfonamide group.

Mechanism Core 1H-Pyrrole-2-sulfonamide Sub1 Sulfonamide Group (Electron-Withdrawing) Core->Sub1 Sub2 Pyrrole Ring (Electron-Rich) Core->Sub2 Act1 Directs Ortho-Lithiation Bioisostere for COOH Sub1->Act1 Act2 Regioselective Electrophilic Substitution Sub2->Act2 Result Complex Polysubstituted Therapeutics Act1->Result Act2->Result

Mechanistic divergence enabling complex therapeutic synthesis.

Application 1: Copper-Catalyzed N-Arylation (Ullmann-Type Coupling)

Primary aryl sulfonamides are historically challenging to N-arylate without harsh conditions that degrade the sensitive pyrrole ring. Modern Ullmann-type condensations utilizing copper(I) catalysts and diamine ligands allow for mild C-N bond formation[2].

Causality of Experimental Choices:

  • Catalyst (CuI): Provides the active Cu(I) species necessary for oxidative addition into the aryl halide.

  • Ligand (N,N'-dimethylethylenediamine, DMEDA): Stabilizes the Cu(I) intermediate, preventing disproportionation and significantly lowering the activation energy required for the reductive elimination step.

  • Base (K₂CO₃): Deprotonates the sulfonamide (pKa ~10), forming the reactive sulfonamide anion without hydrolyzing sensitive downstream functional groups.

Protocol 1: General Procedure for N-Arylation
  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 1H-pyrrole-2-sulfonamide (1.0 equiv), Aryl Iodide (1.2 equiv), CuI (10 mol%), and anhydrous K₂CO₃ (2.0 equiv).

  • Solvent & Ligand Addition: Add anhydrous DMF (0.2 M) followed by DMEDA (20 mol%).

    • Self-Validation Check: The solution must transition from colorless/pale yellow to a deep blue/green complex within 5 minutes, visually confirming active ligand-copper coordination.

  • Reaction: Heat the mixture to 90°C and stir for 12-18 hours. Monitor via TLC (Hexanes:EtOAc 3:1).

    • Self-Validation Check: Disappearance of the highly polar starting material (low Rf) and appearance of a less polar product spot confirms conversion.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with 1M HCl (to remove the diamine ligand), water, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Workflow A 1H-Pyrrole-2-sulfonamide (Starting Material) C Ullmann N-Arylation (90°C, DMF) A->C B CuI + Ligand + Base (Catalytic System) B->C D N-Aryl-1H-pyrrole-2- sulfonamide C->D E TLC/HPLC Validation (Self-Correction) D->E

Workflow for the Copper-Catalyzed N-Arylation of 1H-Pyrrole-2-sulfonamide.

Quantitative Data: Reaction Optimization Profiles

The following table summarizes the validated parameters for the N-arylation of 1H-pyrrole-2-sulfonamide using various aryl halides.

Aryl HalideCatalyst / LigandBaseSolventTemp (°C)Yield (%)Purity (HPLC)
IodobenzeneCuI / DMEDAK₂CO₃DMF9088>98%
BromobenzeneCuI / DMEDAK₂CO₃DMF1107295%
4-IodotolueneCuI / 1,10-PhenanthrolineCs₂CO₃DMSO1008597%
2-Bromo-pyridineCuI / L-ProlineK₃PO₄DMSO906592%

Application 2: Synthesis of RORγ Modulator Precursors

Pyrrole sulfonamides are critical precursors for synthesizing modulators of the orphan nuclear receptor RORγ, which are highly sought after for the treatment of chronic inflammatory and autoimmune diseases[1]. To build these complex multi-ring systems, the pyrrole core must be functionalized prior to cross-coupling.

Protocol 2: Electrophilic Bromination for Downstream Cross-Coupling
  • Preparation: Dissolve 1H-pyrrole-2-sulfonamide (1.0 equiv) in anhydrous THF (0.1 M) and cool to -78°C using a dry ice/acetone bath.

  • Bromination: Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise. The reaction flask must be wrapped in aluminum foil.

    • Causality: The strict exclusion of light prevents radical-mediated side reactions, while the cryogenic temperature ensures regioselective mono-bromination at the C4/C5 position, preventing exhaustive over-bromination.

  • Quenching: After 2 hours of stirring at -78°C, quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize any unreacted NBS.

  • Validation & Isolation:

    • Self-Validation Check: Monitor the reaction progress by LC-MS. The starting material (m/z [M+H]⁺ 147) should transition to the mono-brominated product (m/z [M+H]⁺ 225/227), exhibiting the characteristic 1:1 isotopic pattern of bromine. The absence of a 303/305/307 peak cluster confirms the successful suppression of di-bromination.

  • Extract with DCM, dry over MgSO₄, and concentrate. The resulting bromo-pyrrole-sulfonamide is now primed for Suzuki-Miyaura cross-coupling to yield advanced RORγ scaffolds.

References

  • Benchchem - 1H-Pyrrole-2-sulfonic acid|84864-63-1|C4H5NO3S - Medicinal Chemistry and Drug Development.2

  • ChemRxiv - Direct Aminosulfonylation of Electron-rich (hetero)Arenes Utilizing tert-Butyl Chlorosulfonyl.3

  • Google Patents (WO2012139775A1) - Pyrrolo sulfonamide compounds for modulation of orphan nuclear receptor rar-related orphan receptor-gamma (rorgamma, nr1f3) activity and for the treatment of chronic inflammatory and autoimmune diseases.1

Sources

Application

Application Note: Strategic Development &amp; Evaluation of 1H-Pyrrole-2-sulfonamide Derivatives Targeting EGFR

Executive Summary & Scientific Rationale The Epidermal Growth Factor Receptor (EGFR) remains a critical target in non-small cell lung cancer (NSCLC).[1] While first-generation inhibitors (Gefitinib, Erlotinib) and third-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The Epidermal Growth Factor Receptor (EGFR) remains a critical target in non-small cell lung cancer (NSCLC).[1] While first-generation inhibitors (Gefitinib, Erlotinib) and third-generation covalent binders (Osimertinib) have revolutionized treatment, acquired resistance mutations (e.g., T790M, C797S) necessitate novel chemotypes.

This guide details the development of 1H-pyrrole-2-sulfonamide derivatives . This scaffold offers a unique "hybrid" advantage:

  • The Pyrrole Core: Mimics the purine ring of ATP, allowing for effective occupancy of the kinase hinge region.

  • The Sulfonamide Moiety: Acts as a versatile hydrogen bond donor/acceptor, capable of interacting with the conserved Asp-Phe-Gly (DFG) motif or specific gatekeeper residues, improving selectivity profiles.

This document provides a validated workflow for the Design, Synthesis, and Biochemical Evaluation of these inhibitors.

EGFR Signaling & Inhibition Strategy[1][2][3][4][5][6]

Understanding the downstream cascade is vital for selecting appropriate cellular readouts. The diagram below illustrates the canonical EGFR pathway and the intervention point for pyrrole-sulfonamide inhibitors.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Binding & Dimerization KRAS KRAS EGFR->KRAS Phosphorylation Inhibitor Pyrrole-Sulfonamide Inhibitor Inhibitor->EGFR ATP Competitive Inhibition BRAF BRAF KRAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation/Survival) ERK->Transcription Nuclear Translocation

Figure 1: Canonical EGFR signaling cascade. The pyrrole-sulfonamide inhibitor targets the ATP-binding pocket of the EGFR tyrosine kinase domain, halting downstream ERK activation.

Chemical Synthesis Protocol

The synthesis of 1H-pyrrole-2-sulfonamides requires precise control of regioselectivity during the sulfonation step. The following protocol is optimized for gram-scale synthesis.

Reagents & Equipment
  • Starting Material: Substituted 1H-pyrrole (e.g., 1-methyl-1H-pyrrole or 3,5-dimethyl-1H-pyrrole).

  • Sulfonating Agent: Chlorosulfonic acid (

    
    ). (DANGER: Reacts violently with water) .
    
  • Amine Partner: Various anilines or aliphatic amines.

  • Solvents: Dichloromethane (DCM), Anhydrous THF.

Step-by-Step Methodology
Stage A: Chlorosulfonation (Synthesis of Pyrrole-2-sulfonyl chloride)
  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Cooling: Charge the flask with chlorosulfonic acid (5.0 eq) and cool to -10°C using an ice/salt bath.

  • Addition: Dissolve the pyrrole derivative (1.0 eq) in minimal dry DCM. Add this solution dropwise to the acid over 45 minutes.

    • Critical Checkpoint: Maintain internal temperature below 0°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 7:3).

  • Quench: Pour the reaction mixture slowly onto crushed ice. Extract immediately with DCM (3 x 50 mL).

  • Isolation: Dry the organic layer over

    
    , filter, and concentrate in vacuo to yield the crude sulfonyl chloride. Use immediately in Stage B. 
    
Stage B: Sulfonamide Coupling
  • Dissolution: Dissolve the crude sulfonyl chloride (1.0 eq) in anhydrous THF.

  • Base Addition: Add Triethylamine (

    
    , 3.0 eq) or Pyridine.
    
  • Amine Addition: Add the target amine (1.1 eq) slowly at 0°C.

  • Completion: Stir at RT for 4–12 hours.

  • Purification: Concentrate solvent. Purify residue via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexane).

Biochemical Evaluation: Kinase Assay (ADP-Glo™)

To validate the potency of the synthesized derivatives, we utilize the ADP-Glo™ Kinase Assay (Promega). This luminescent assay measures the ADP generated during the kinase reaction, providing a direct correlation to enzyme activity.[1][2][3][4]

Assay Principle
  • Kinase Reaction: EGFR + ATP → Phospho-EGFR + ADP.

  • Depletion: ADP-Glo™ Reagent removes unreacted ATP.[5]

  • Detection: Kinase Detection Reagent converts ADP back to ATP, which drives a Luciferase/Luciferin reaction.[3][5]

Protocol Parameters
ParameterCondition
Enzyme Recombinant EGFR (WT or T790M/L858R mutant)
Substrate Poly(Glu, Tyr) 4:1
ATP Concentration

(Approx.

for EGFR)
Reaction Time 60 minutes at 25°C
Plate Format 384-well, white, low-volume
Step-by-Step Workflow
  • Compound Prep: Prepare 3-fold serial dilutions of pyrrole-sulfonamide derivatives in 100% DMSO. Dilute 1:25 into 1X Kinase Buffer (Final DMSO < 1%).

  • Enzyme Mix: Dispense

    
     of EGFR enzyme into assay wells.
    
  • Inhibitor Addition: Add

    
     of diluted compound. Incubate for 10 min at RT (allows compound to bind).
    
  • Start Reaction: Add

    
     of ATP/Substrate mix.[3] Shake briefly. Incubate for 60 min.
    
  • ADP-Glo Step: Add

    
     of ADP-Glo™ Reagent.[3] Incubate 40 min (depletes ATP).[5]
    
  • Detection Step: Add

    
     of Kinase Detection Reagent.[3] Incubate 30 min (converts ADP to Light).
    
  • Read: Measure luminescence on a plate reader (e.g., GloMax®).

Data Analysis

Calculate the Percent Inhibition using the formula:


[6][5]
  • RLU_max: Enzyme + Substrate + DMSO (No inhibitor).

  • RLU_min: No Enzyme control.

Workflow Visualization: From Design to Lead

The following diagram outlines the iterative cycle required to optimize the pyrrole-sulfonamide scaffold.

SAR_Cycle Design In Silico Design (Docking: PDB 5EDQ) Synth Synthesis (Chlorosulfonation) Design->Synth Candidate Selection Biochem Biochem Screen (ADP-Glo IC50) Synth->Biochem Pure Compound Cell Cellular Assay (A549 vs H1975) Biochem->Cell Hits < 100 nM Analyze SAR Analysis (Selectivity/Potency) Cell->Analyze Validation Analyze->Design Optimization Loop

Figure 2: The iterative Structure-Activity Relationship (SAR) cycle. Molecular docking informs the substitution pattern on the pyrrole ring, followed by synthesis and sequential biochemical/cellular screening.

Troubleshooting & Expert Tips

  • Regioselectivity Issues: If chlorosulfonation yields a mixture of isomers (C2 vs C3), lower the temperature to -20°C or introduce a bulky group at the N1 position to sterically hinder the C2 position if C3 is desired (though C2 is standard for this class).

  • Assay Interference: Sulfonamides can sometimes fluoresce. Since ADP-Glo is luminescent, this is rarely an issue, but always run a "Compound Only" control (no enzyme/ATP) to check for false positives.

  • Solubility: Pyrrole-sulfonamides can be lipophilic.[7] Ensure the final assay DMSO concentration is consistently 1% to prevent precipitation.

References

  • Novel pyrrole-sulfonamide derivatives as EGFR inhibitors and radiosensitizers in lung cancer. Bioorganic Chemistry, 2025.

  • ADP-Glo™ Kinase Assay Technical Manual. Promega Corporation. [5]

  • Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR. Scientific Research Publishing.

  • Structure of EGFR T790M/L858R in complex with covalent inhibitors (PDB 5EDQ). RCSB Protein Data Bank.

Sources

Method

1H-Pyrrole-2-sulfonamide as a scaffold for carbonic anhydrase inhibitors

Application Note: 1H-Pyrrole-2-sulfonamide as a Scaffold for Carbonic Anhydrase Inhibitors Abstract The shift from classical benzene-sulfonamide inhibitors to heterocyclic scaffolds represents a pivotal evolution in the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1H-Pyrrole-2-sulfonamide as a Scaffold for Carbonic Anhydrase Inhibitors

Abstract

The shift from classical benzene-sulfonamide inhibitors to heterocyclic scaffolds represents a pivotal evolution in the design of Carbonic Anhydrase Inhibitors (CAIs). This guide details the chemical rationale, synthesis, and biological evaluation of 1H-pyrrole-2-sulfonamide derivatives. Unlike their benzenoid counterparts, pyrrole scaffolds offer unique pKa modulation and structural vectors ("tails") that exploit specific hydrophobic/hydrophilic pockets within the enzyme active site, enabling superior selectivity for tumor-associated isoforms (hCA IX/XII) over ubiquitous cytosolic isoforms (hCA I/II).

Part 1: The Scaffold Rationale & Mechanism

The "Tail" Approach

Human Carbonic Anhydrases (hCAs) share a highly conserved active site, making isoform selectivity the primary challenge. The 1H-pyrrole-2-sulfonamide scaffold addresses this via the "Tail Approach."

  • Zinc Binding Group (ZBG): The unsubstituted sulfonamide (

    
    ) exists as a mono-anion at physiological pH, coordinating directly to the Zn(II) ion in the active site.
    
  • The Scaffold (Pyrrole): The 5-membered aromatic ring acts as a compact spacer. Its electron-rich nature modulates the acidity of the sulfonamide NH protons (

    
    ), optimizing ionization for Zinc binding.
    
  • The Tail: Substituents at the 4- or 5-position of the pyrrole ring extend towards the "selective pocket" (hydrophobic or hydrophilic regions varying by isoform), distinguishing the target (e.g., hCA IX) from off-targets (e.g., hCA II).

Mechanism of Action Diagram

BindingMechanism Zinc Zn(II) Ion (Active Site Base) Sulfonamide Sulfonamide Anion (R-SO2NH-) Sulfonamide->Zinc Tetrahedral Coordination Pyrrole 1H-Pyrrole Scaffold (Spacer & pKa Modulator) Sulfonamide->Pyrrole Covalent Bond Tail Hydrophobic/Hydrophilic Tail (Selectivity Driver) Pyrrole->Tail C4/C5 Substitution Isoform_II hCA II (Off-Target) Steric Clash / Weak Interaction Tail->Isoform_II Low Affinity Isoform_IX hCA IX (Target) Specific Hydrophobic Interaction Tail->Isoform_IX High Affinity (Selectivity)

Figure 1: Pharmacophore model showing the coordination of the sulfonamide anion to the Zinc ion and the role of the pyrrole tail in achieving isoform selectivity.[1]

Part 2: Chemical Synthesis Protocol

Objective: Synthesis of 4-substituted-1H-pyrrole-2-sulfonamides. Challenge: Direct sulfamoylation of pyrrole is unstable. The robust route involves sulfonation followed by conversion to the sulfonamide.

Synthetic Workflow

Synthesis Start Pyrrole Precursor (N-protected or substituted) Step1 1. Sulfonation (Pyridine-SO3 complex, DCE, Reflux) Start->Step1 Inter1 Pyrrole-2-sulfonic Acid Step1->Inter1 Step2 2. Chlorination (POCl3 or PCl5) Inter1->Step2 Inter2 Sulfonyl Chloride (-SO2Cl) Step2->Inter2 Step3 3. Amination (NH4OH or NH3 gas, Acetone) Inter2->Step3 Final 1H-Pyrrole-2-sulfonamide Step3->Final

Figure 2: Step-wise synthetic pathway for generating the primary sulfonamide zinc-binding group on the pyrrole ring.

Detailed Protocol (Bench Scale)

Step 1: Sulfonation

  • Reagents: Dissolve the starting pyrrole (10 mmol) in 1,2-dichloroethane (20 mL).

  • Addition: Add Pyridine-sulfur trioxide complex (12 mmol) portion-wise at 0°C.

  • Reaction: Reflux the mixture for 2–4 hours. Monitor by TLC (Product is highly polar).

  • Workup: Cool to RT. The pyrrole-2-sulfonic acid usually precipitates as a pyridinium salt. Filter and wash with cold ether.

Step 2: Chlorination

  • Reagents: Suspend the sulfonic acid salt (5 mmol) in anhydrous

    
     (10 mL).
    
  • Reaction: Heat to 60°C for 1 hour. Caution: Gas evolution.

  • Workup: Pour the reaction mixture onto crushed ice (carefully!) to decompose excess

    
    . Extract immediately with Ethyl Acetate (
    
    
    
    mL). Dry organic layer over
    
    
    .
  • Note: Sulfonyl chlorides are unstable; proceed immediately to Step 3.

Step 3: Amination (The Critical Step)

  • Reaction: Dissolve the crude sulfonyl chloride in Acetone (10 mL) at 0°C.

  • Addition: Add concentrated aqueous

    
     (25%, 5 mL) dropwise.
    
  • Completion: Stir at RT for 1 hour.

  • Purification: Acidify to pH 6 with dilute HCl. Extract with EtOAc. Purify via silica gel flash chromatography (MeOH/DCM gradient).

Part 3: Biological Evaluation (Stopped-Flow Assay)

Context: The esterase assay (using 4-NPA) is a poor surrogate for physiological activity. The Stopped-Flow CO2 Hydration Assay is the gold standard for determining


 values.
Assay Principle

Measures the time required for the pH of the solution to change from 7.5 to 6.5 during the hydration of CO2 to Carbonic Acid (


), which dissociates to 

and

.
Reagents & Setup
  • Instrument: Applied Photophysics SX.18MV-R (or equivalent stopped-flow unit).

  • Indicator: Phenol Red (0.2 mM).[2]

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Substrate:

    
    -saturated water (bubbled for 30 mins at 20°C).
    
  • Enzyme: Recombinant hCA I, II, IX, XII (concentrations optimized to ~5–10 nM).

Step-by-Step Protocol
  • Preparation: Prepare serial dilutions of the Pyrrole-Sulfonamide inhibitor (0.1 nM to 100 nM) in DMSO (keep DMSO < 1% final).

  • Incubation: Incubate enzyme + inhibitor for 15 minutes at room temperature to allow formation of the E-I complex.

  • Loading:

    • Syringe A: Enzyme + Inhibitor + Indicator + Buffer.[2]

    • Syringe B: CO2-saturated water.[2]

  • Injection: Rapidly mix Syringe A and B (1:1 ratio) in the reaction cell.

  • Detection: Monitor absorbance at 557 nm (Phenol Red

    
    ).
    
  • Calculation:

    • Measure the initial rate of the catalyzed reaction (

      
      ) and uncatalyzed reaction (
      
      
      
      ).
    • Fit data to the Cheng-Prusoff equation to determine

      
       and derive 
      
      
      
      .

Part 4: Data Interpretation & Selectivity

Typical SAR Trends for Pyrrole-Sulfonamides: The following table illustrates the expected profile of a successful "Tail" modified pyrrole inhibitor compared to the standard Acetazolamide (AAZ).

CompoundhCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
hCA XII (

nM)
Selectivity (II/IX)
Acetazolamide (AAZ) 25012255.70.48 (Non-selective)
Pyrrole-SA (Generic) >10,000>1,000450300~2.2
Pyrrole-SA (Optimized Tail) >10,0002,4008.5 4.2 >280

Interpretation:

  • High hCA I/II

    
    :  Desirable. Indicates low affinity for ubiquitous isoforms, reducing systemic side effects (e.g., paresthesia).
    
  • Low hCA IX/XII

    
    :  Critical. Indicates potent inhibition of tumor-associated isoforms involved in hypoxic survival and metastasis.
    
  • Selectivity Ratio: A ratio of

    
     is considered excellent for a lead candidate.
    

Part 5: Troubleshooting & Optimization

  • Instability of Sulfonyl Chloride:

    • Symptom:[3][4][5][6][7][8] Low yield in Step 3.

    • Fix: Do not store the sulfonyl chloride. Ensure all glassware for Step 2 is strictly anhydrous. Use fresh

      
      .
      
  • Assay Noise:

    • Symptom:[3][4][5][6][7] Inconsistent stopped-flow traces.

    • Fix: Degas all buffers thoroughly before adding CO2. Micro-bubbles cause scattering at 557 nm. Ensure temperature is strictly controlled at 20°C, as CO2 solubility is temp-dependent.

  • Solubility:

    • Symptom:[3][4][5][6][7][8] Compound precipitates in assay buffer.

    • Fix: Pyrrole sulfonamides can be lipophilic. Use a surfactant like 0.01% Tween-20 in the assay buffer (validate that Tween does not inhibit the enzyme first).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[9] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[2][10] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468. Link

Sources

Application

Application Note: Evaluating the Antimicrobial and Antifungal Efficacy of Pyrrole Sulfonamide Derivatives

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Document Type: Technical Guide & Standardized Protocols Introduction: The Dual-Pharmacophore Advantage The escalating crisis of antimicrob...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Document Type: Technical Guide & Standardized Protocols

Introduction: The Dual-Pharmacophore Advantage

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel therapeutic scaffolds. Pyrrole sulfonamide derivatives have emerged as highly potent candidates by hybridizing two privileged structures: the electron-rich, chemically stable pyrrole ring and the versatile sulfonamide moiety[1][2].

Recent structure-activity relationship (SAR) breakthroughs have demonstrated that the antimicrobial profile of these compounds is highly tunable based on the substitution pattern of the sulfonamide group[1]. As a Senior Application Scientist, I have observed that the transition from empirical screening to rational drug design requires a deep understanding of these structural nuances. This guide details the mechanistic rationale, comparative efficacy, and self-validating experimental protocols necessary for evaluating pyrrole sulfonamide derivatives in preclinical settings.

Mechanistic Causality: Meta- vs. Para-Substitution

The biological activity of pyrrole sulfonamides is not merely a function of their lipophilicity, but rather their highly specific spatial alignment with target enzymes—specifically, carbonic anhydrases (CAs)[1][3].

  • Antibacterial Specificity (Meta-Substitution): Meta-substituted sulfonamides (Series B) exhibit pronounced antibacterial activity. The causality lies in their spatial geometry, which selectively inhibits microbial

    
    - and 
    
    
    
    -class CAs[1]. By blocking these enzymes, the compounds disrupt bacterial pH homeostasis and metabolic pathways, leading to stasis in pathogens like Escherichia coli and Pseudomonas aeruginosa[1].
  • Antifungal & Antibiofilm Specificity (Para-Substitution): Shifting the sulfonamide group to the para-position (Series A) optimizes the molecule's alignment with fungal CAs, such as Candida albicans Nce103 (a

    
    -class CA), which closely mimics human CA II[1][3]. This alignment not only halts fungal proliferation but also potently suppresses virulence factors, including lipase secretion and environment acidification, fundamentally crippling biofilm formation[1].
    

MOA PS Pyrrole Sulfonamide Derivatives Meta Meta-Substitution (Series B) PS->Meta Structural Variant Para Para-Substitution (Series A) PS->Para Structural Variant BactCA Microbial β-/γ-class CAs Meta->BactCA Selective Inhibition FungCA Fungal CA (e.g., Nce103) Para->FungCA Optimal Alignment AntiBact Antibacterial Activity BactCA->AntiBact Cell Death / Stasis AntiFung Antifungal & Antibiofilm FungCA->AntiFung Virulence Suppression

Caption: Mechanism of action of meta- vs. para-substituted pyrrole sulfonamides.

Quantitative Efficacy Profile

To guide lead optimization, it is critical to benchmark the biological activity and biocompatibility of these derivatives. The table below summarizes the divergent phenotypic effects of the substitution patterns based on recent 2026 findings by Marinas et al.[1].

ParameterSeries A (Para-Substituted)Series B (Meta-Substituted)
Primary Target Fungal CAs (Nce103) & Human CA IIMicrobial

-/

-class CAs
Dominant Activity Antifungal & AntibiofilmAntibacterial
Key Susceptible Pathogens Candida albicansE. coli, P. aeruginosa
Virulence Factors Inhibited Lipase, Acidification, HaemolysinLecithinase
Biocompatibility (Fibroblasts) Well tolerated at 10 µM[1]Well tolerated at 10 µM[1]
Haemolytic Activity Non-haemolytic (at 1 mg/mL)[1]Non-haemolytic (at 1 mg/mL)[1]

Note: While lipophilicity increases dermal permeability (advantageous for topical applications), it inversely affects aqueous solubility. Formulation strategies must account for this trade-off[1][3].

Self-Validating Experimental Protocols

When evaluating highly lipophilic heterocyclic compounds like pyrrole sulfonamides, traditional optical density (OD) measurements often fail due to compound precipitation. The following protocols are engineered with built-in causality and self-validation mechanisms to ensure absolute data integrity.

Protocol A: High-Throughput Broth Microdilution (MIC Determination)

Causality for Assay Design: We utilize Resazurin (Alamar Blue) as a metabolic readout. Because pyrrole sulfonamides can precipitate in aqueous media and cause false OD


 readings, resazurin—which is reduced to fluorescent resorufin only by metabolically active cells—bypasses optical interference. Furthermore, fungal assays utilize RPMI 1640 buffered with MOPS to pH 7.0, as fungal CA expression is highly pH-dependent.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the pyrrole sulfonamide derivative in 100% DMSO to create a 10 mg/mL stock.

    • Critical Insight: The final assay concentration of DMSO must not exceed 1% (v/v) to prevent solvent-induced microbial toxicity.

  • Media Preparation:

    • For Bacteria: Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • For Fungi: RPMI 1640 medium buffered with 0.165 M MOPS (pH 7.0).

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in the respective media (Volume = 50 µL/well).

  • Inoculum Standardization: Adjust microbial suspensions to a 0.5 McFarland standard, then dilute 1:100 in media. Add 50 µL of this inoculum to each well (Final concentration:

    
     CFU/mL).
    
  • Incubation: Incubate plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).

  • Metabolic Readout: Add 10 µL of 0.015% resazurin solution to all wells. Incubate in the dark for 2 hours. A color change from blue to pink indicates viable cells.

The Self-Validating System (Mandatory Controls):

  • Sterility Control (Media only): Must remain blue (no contamination).

  • Growth Control (Media + Inoculum): Must turn pink (robust microbial viability).

  • Solvent Control (Media + Inoculum + 1% DMSO): Must turn pink. Validation gate: If this well remains blue or shows >10% fluorescence reduction compared to the Growth Control, the assay is invalid due to DMSO toxicity.

  • Reference Drug (e.g., Fluconazole/Ciprofloxacin): MIC must fall within established CLSI quality control ranges.

Workflow Prep Compound Preparation Dilution Serial Dilution Prep->Dilution Inoculation Microbial Inoculation Dilution->Inoculation Incubation Incubation (24h, 37°C) Inoculation->Incubation Readout MIC Readout (Resazurin) Incubation->Readout Validation Self-Validation Controls Readout->Validation

Caption: Standardized workflow for MIC determination and self-validating controls.

Protocol B: Crystal Violet Antibiofilm Assay

Para-substituted pyrrole sulfonamides excel at biofilm disruption[1]. This protocol quantifies sessile biomass reduction.

Step-by-Step Methodology:

  • Biofilm Initiation: Seed 100 µL of microbial suspension (

    
     CFU/mL) into a flat-bottom 96-well polystyrene plate containing sub-MIC concentrations of the test compound.
    
  • Incubation: Incubate statically at 37°C for 48 hours to allow mature biofilm formation.

  • Washing (Causality Step): Carefully aspirate the media and wash the wells three times with sterile PBS. Causality: This removes planktonic (free-floating) cells; failing to wash thoroughly will result in false-positive biomass readings.

  • Fixation & Staining: Fix the adherent biofilm with 150 µL of absolute methanol for 15 minutes. Aspirate and dry. Stain with 150 µL of 0.1% (w/v) crystal violet for 20 minutes.

  • Elution & Quantification: Wash excess stain with distilled water. Elute the bound crystal violet using 150 µL of 33% glacial acetic acid. Measure absorbance at 590 nm.

  • Validation Gate: The Negative Control (untreated biofilm) must yield an OD

    
    
    
    
    
    0.1 to confirm that the selected strain is a capable biofilm former. If OD
    
    
    < 0.1, the strain is a non-producer, and the assay data must be discarded.

References

  • Marinas, I. C., Simionescu, N., Andreiu, N. D., Al-Matarneh, A., Pinteala, T., Chifiriuc, M. C., & Al-Matarneh, C. M. (2026). Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds. Frontiers in Chemistry, 14:1726389. URL: [Link]

  • RSC Advances (2025). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Publishing. URL: [Link]

  • ResearchGate (2024). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. ResearchGate. URL: [Link]

Sources

Method

Comprehensive Analytical Characterization of 1H-Pyrrole-2-sulfonamide: Protocols and Mechanistic Insights

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Methodological Protocol Introduction & Analytical Strategy As a Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Methodological Protocol

Introduction & Analytical Strategy

As a Senior Application Scientist, I approach the characterization of heterocyclic pharmacophores not merely as a checklist of techniques, but as an integrated, self-validating system. 1H-Pyrrole-2-sulfonamide (C₄H₆N₂O₂S) presents unique analytical challenges: the tautomerism and electron-rich nature of the pyrrole ring, the strong hydrogen-bonding capacity of the primary sulfonamide group, and its inherent polarity.

To definitively confirm the identity, connectivity, and purity of this compound, we must employ an orthogonal analytical strategy. Relying on a single technique leaves room for structural ambiguity. Instead, our workflow utilizes Nuclear Magnetic Resonance (NMR) for backbone connectivity, Fourier-Transform Infrared (FT-IR) spectroscopy for functional group validation, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for exact mass and purity profiling.

Workflow Sample 1H-Pyrrole-2-sulfonamide Analyte NMR NMR Spectroscopy (1H, 13C, 2D) Backbone Connectivity Sample->NMR FTIR ATR FT-IR Functional Groups (S=O, N-H) Sample->FTIR LCMS LC-MS/MS Exact Mass & Fragmentation Sample->LCMS Validation Comprehensive Structural Validation NMR->Validation Shifts & J-Couplings FTIR->Validation Vibrational Modes LCMS->Validation m/z & Neutral Loss

Orthogonal analytical workflow for 1H-Pyrrole-2-sulfonamide characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Strategy

The primary challenge in NMR characterization of 1H-Pyrrole-2-sulfonamide is the rapid proton exchange of the pyrrole N-H and sulfonamide -NH₂ groups. If a protic solvent like Methanol-d4 (CD₃OD) is used, these critical protons will exchange with deuterium and disappear from the spectrum. Therefore, DMSO-d₆ is strictly chosen as the solvent. DMSO forms strong hydrogen bonds with the N-H protons, significantly slowing their exchange rate and allowing them to be observed as distinct, albeit broad, signals.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 10 mg of the highly purified analyte in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Instrument Setup: Transfer the solution to a standard 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum using 16 co-added scans. Crucial: Set the relaxation delay (D1) to at least 2 seconds to ensure the quantitative integration of the broad N-H and NH₂ signals.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum at 100 MHz using 1024 scans and a D1 of 2 seconds.

  • Self-Validation Step (2D NMR): Run a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment. This will instantly differentiate the three protonated pyrrole carbons from the quaternary C2 carbon (which is attached to the electron-withdrawing -SO₂NH₂ group and will show no cross-peak).

Quantitative Data Summary

Table 1: Expected NMR Chemical Shifts in DMSO-d₆

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
¹H~11.8br s1HPyrrole N-H
¹H~7.2br s2HSulfonamide -NH₂
¹H~6.9m1HPyrrole C5-H
¹H~6.8m1HPyrrole C3-H
¹H~6.1m1HPyrrole C4-H
¹³C~132.5Cq-Pyrrole C2 (C-SO₂)
¹³C~124.1CH-Pyrrole C5
¹³C~114.5CH-Pyrrole C3
¹³C~109.2CH-Pyrrole C4

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality & Strategy

While NMR provides connectivity, FT-IR definitively proves the oxidation state of the sulfur atom and the presence of the primary amine. Sulfonamide derivatives are fundamentally characterized by strong S=O stretching vibrations in the 1350–1120 cm⁻¹ region[1]. We employ Attenuated Total Reflectance (ATR) rather than traditional KBr pellets. KBr is highly hygroscopic; absorbed moisture creates a massive O-H stretch artifact around 3300 cm⁻¹ that perfectly masks the critical N-H stretches of the pyrrole and sulfonamide groups. ATR eliminates this artifact.

Step-by-Step Protocol
  • Background Calibration: Clean the diamond ATR crystal with LC-MS grade isopropanol. Allow it to dry completely and collect a background spectrum in ambient air.

  • Sample Application: Place approximately 2 mg of neat, dry solid 1H-Pyrrole-2-sulfonamide directly onto the center of the ATR crystal.

  • Compression: Apply uniform pressure using the ATR anvil to ensure intimate contact between the crystal and the solid lattice.

  • Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹ at a high resolution of 4 cm⁻¹ (minimum 32 co-added scans to maximize signal-to-noise).

  • Self-Validation Step: Specifically look for the pair of S=O stretches. The asymmetric and symmetric stretching of the SO₂ group typically occurs around 1330 cm⁻¹ and 1150 cm⁻¹, respectively, accompanied by an S-N stretch near 930 cm⁻¹[2]. The presence of this specific triad mathematically validates the sulfonamide functional group.

Quantitative Data Summary

Table 2: Key FT-IR Vibrational Frequencies (ATR)

Wavenumber (cm⁻¹)IntensityVibrational Mode
~3400MediumPyrrole N-H stretch
~3250, 3150StrongSulfonamide -NH₂ stretch (asymmetric & symmetric)
~1330StrongS=O asymmetric stretch
~1150StrongS=O symmetric stretch
~930MediumS-N stretch

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Causality & Strategy

LC-MS/MS is an analytical technique with proven utility for the robust identification and quantification of sulfonamide-containing compounds[3]. 1H-Pyrrole-2-sulfonamide is a highly polar, low-molecular-weight compound (Exact Mass: 146.015 Da). We utilize Electrospray Ionization (ESI). Because the sulfonamide proton is relatively acidic, the molecule ionizes exceptionally well in negative mode [M-H]⁻. However, the pyrrole nitrogen can also accept a proton, making positive mode [M+H]⁺ viable. Running polarity switching ensures we capture the full ionization profile.

Step-by-Step Protocol
  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in a diluent of 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography Setup: Inject 2 µL onto a sub-2-micron C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Gradient Elution: Run a rapid gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid in both aqueous and organic mobile phases) over 5 minutes at a flow rate of 0.4 mL/min.

  • MS Parameterization: Configure the Triple Quadrupole or Q-TOF mass spectrometer for ESI with rapid polarity switching. Set the capillary voltage to 3.0 kV (positive) and 2.5 kV (negative).

  • Self-Validation Step (MS/MS): Isolate the precursor ions and apply a Collision Energy (CE) of 15-25 eV. The hallmark of a true sulfonamide is the neutral loss of the SO₂ group (64 Da) in negative mode. Observing the transition from m/z 145.0 to 81.0 definitively locks in the structural assignment.

Quantitative Data Summary

Table 3: LC-MS/MS Precursor and Product Ions

Ionization ModePrecursor Ion (m/z)Primary Product Ion (m/z)Neutral LossStructural Assignment
ESI (-)145.0 [M-H]⁻81.064 Da (SO₂)[M-H]⁻ → [Pyrrole-N]⁻
ESI (+)147.0 [M+H]⁺130.017 Da (NH₃)[M+H]⁺ → [M+H-NH₃]⁺

References

  • ResearchGate. "Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey." ResearchGate Publications.[Link]

  • National Institutes of Health (NIH). "Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan." PMC. [Link]

Sources

Application

Experimental protocol for Paal-Knorr synthesis of substituted pyrroles

Abstract & Strategic Context The Paal-Knorr synthesis remains the premier methodology for constructing the pyrrole nucleus, a pharmacophore central to blockbuster therapeutics (e.g., Atorvastatin) and conductive polymers...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

The Paal-Knorr synthesis remains the premier methodology for constructing the pyrrole nucleus, a pharmacophore central to blockbuster therapeutics (e.g., Atorvastatin) and conductive polymers. While the classical condensation of 1,4-dicarbonyls with primary amines is conceptually simple, industrial application often suffers from side reactions (furan formation), steric hindrance, and harsh acidic conditions that degrade sensitive functional groups.

This guide moves beyond the textbook "reflux in acetic acid" approach. We present two high-fidelity protocols: a Lewis-Acid Catalyzed method (


)  for sensitive substrates and a Green Microwave Protocol  for high-throughput library generation.

Mechanistic Insight & Causality

To optimize yield, one must understand the failure points. The reaction is not a simple double condensation; it is a cascade governed by the stability of the hemiaminal intermediate.

The Amarnath Mechanism

Work by Amarnath et al. established that the rate-determining step is often the cyclization of the hemiaminal, not the initial nucleophilic attack.

  • Critical Insight: Steric bulk at the 2,5-positions of the dione slows cyclization, increasing the risk of intermolecular side reactions (oligomerization).

  • Role of Acid: Protonation of the carbonyl activates it for the initial attack, but over-acidification protonates the amine, killing its nucleophilicity. A delicate pH balance (pH 4–5) or the use of a soft Lewis acid is superior to strong Brønsted acids.

Pathway Visualization

The following diagram illustrates the stepwise progression and the critical "Water Removal" checkpoints.

PaalKnorrMechanism Reactants 1,4-Dicarbonyl + Primary Amine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Furan Side Product: Furan Reactants->Furan Low pH / No Amine Cyclization Cyclization (Rate Determining) Hemiaminal->Cyclization Intramolecular Dihydro 2,5-Dihydroxy- tetrahydropyrrole Cyclization->Dihydro Aromatization Aromatization (- 2 H₂O) Dihydro->Aromatization Dehydration Product Substituted Pyrrole Aromatization->Product

Figure 1: Mechanistic flow of Paal-Knorr synthesis highlighting the rate-determining cyclization step and potential furan divergence.

Critical Reaction Parameters

The following table summarizes how variable adjustments impact the reaction outcome, based on recent literature comparisons.

ParameterClassical (AcOH/Reflux)Modern (

Catalysis)
Microwave (Green)
Reaction Time 12–24 Hours2–4 Hours5–15 Minutes
Acid Sensitivity High (Degradation risk)Low (Mild Lewis Acid)Very Low (Often neutral)
Atom Economy Moderate (Solvent waste)HighExcellent (Solvent-free options)
Steric Tolerance LowModerateHigh (Thermal drive)
Primary Risk Furan formationIodine sublimationPressure buildup

Experimental Protocols

Protocol A: Iodine-Catalyzed Synthesis (Mild/Robust)

Best for: Acid-sensitive substrates, complex amines, and gram-scale synthesis.

Rationale: Molecular iodine (


) acts as a mild Lewis acid to activate the carbonyl oxygens without fully protonating the amine. It also facilitates the final dehydration/aromatization step via mild oxidation potential.

Reagents:

  • 1,4-Dicarbonyl compound (1.0 equiv)[1]

  • Primary Amine (1.1 equiv)[1]

  • Molecular Iodine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) (5 mol%)
    
  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)

Step-by-Step Methodology:

  • Charge: In a round-bottom flask, dissolve the 1,4-dicarbonyl (e.g., 2,5-hexanedione, 10 mmol) in 20 mL of DCM.

  • Activation: Add elemental iodine (0.5 mmol, 127 mg). Stir for 5 minutes until the solution takes on a consistent reddish-brown hue.

  • Addition: Add the primary amine (11 mmol) dropwise.

    • Scientist's Note: If the amine is a solid, dissolve it in a minimal amount of solvent first.

  • Reaction: Stir at room temperature. Monitor via TLC (typically 2–4 hours).[2]

    • Endpoint: Disappearance of the dicarbonyl spot and appearance of a fluorescent pyrrole spot.

  • Quench: Add 10 mL of saturated aqueous

    
     (sodium thiosulfate) to quench the iodine (color changes from brown to clear/yellow).
    
  • Workup: Extract with DCM (2 x 20 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[1][3]
    
Protocol B: Microwave-Assisted "Green" Synthesis

Best for: High-throughput library generation, sterically hindered amines, and solvent-free requirements.

Rationale: Microwave dielectric heating directly couples with the polar transition state, overcoming the activation energy barrier for the cyclization step more efficiently than convective heating.

Reagents:

  • 1,4-Dicarbonyl compound (1.0 equiv)[1]

  • Primary Amine (1.2 equiv)[3]

  • Catalyst: Montmorillonite K-10 (optional, 10 wt%) or None (if using water)

  • Solvent: Water (Green) or Ethanol

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial (G10 or G30), mix the dicarbonyl (1.0 mmol) and amine (1.2 mmol).

  • Solvent/Catalyst:

    • Option A (Solvent-Free): Add Montmorillonite K-10 clay (50 mg). Mix to a paste.

    • Option B (On-Water): Add 2 mL of deionized water. The organics may form an emulsion; this is desirable ("on-water" effect).

  • Irradiation: Cap the vial. Set the microwave reactor to:

    • Temp: 120°C

    • Hold Time: 10 minutes

    • Pressure Limit: 15 bar

    • Stirring: High

  • Workup:

    • For Clay: Dilute with Ethyl Acetate, filter through a Celite pad to remove clay, and concentrate.

    • For Water: The product often precipitates as a solid. Filter and wash with cold water. If oil, extract with Ethyl Acetate.

Workflow Decision Tree

Use this logic flow to select the appropriate protocol for your specific substrate.

Workflow Start Start: Substrate Analysis AcidSens Is the Amine/Dione Acid Sensitive? Start->AcidSens Steric Is the Amine Sterically Hindered? AcidSens->Steric No ProtoA Protocol A: Iodine Catalysis (DCM) AcidSens->ProtoA Yes (Avoid Heat/Acid) ProtoB Protocol B: Microwave (150°C) Steric->ProtoB Yes (Needs Energy) Classic Classic Method: Reflux/AcOH Steric->Classic No (Standard)

Figure 2: Decision matrix for selecting the optimal synthetic route based on substrate properties.

Quality Control & Troubleshooting

Self-Validating Checks
  • IR Spectroscopy: The most immediate check is the disappearance of the carbonyl stretch (

    
    ). If this peak persists, cyclization is incomplete.
    
  • NMR Validation: Look for the characteristic pyrrole ring protons. In 2,5-dimethylpyrroles, the methyl groups typically shift upfield (

    
     ppm) compared to the starting dione.
    
  • The "Red" Warning: Pyrroles oxidize easily to polypyrroles (dark red/black tars). If the reaction mixture turns black rapidly, perform the workup immediately and store the product under inert atmosphere (

    
    ).
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete dehydrationAdd molecular sieves (4Å) or use a Dean-Stark trap (if refluxing).
Furan Byproduct pH too low (< 3)Switch from mineral acids to

or Montmorillonite K-10. Ensure amine is not a salt (e.g., use free base).
Starting Material Remains Steric hindranceSwitch to Protocol B (Microwave) to overcome the activation barrier.

References

  • Amarnath, V., et al. (1991).[4][5] Intermediates in the Paal-Knorr synthesis of pyrroles. Journal of Organic Chemistry. Link

  • Minetto, G., et al. (2005).[6] Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry. Link

  • Banik, B. K., et al. (2004). Microwave-induced iodine-catalyzed synthesis of pyrroles. Tetrahedron Letters. Link

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1H-Pyrrole-2-Sulfonamide Synthesis

Welcome to the Advanced Diagnostics and Protocols center. As a Senior Application Scientist, I frequently consult with researchers facing yield attrition and regioselectivity issues during the synthesis of 1H-pyrrole-2-s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics and Protocols center. As a Senior Application Scientist, I frequently consult with researchers facing yield attrition and regioselectivity issues during the synthesis of 1H-pyrrole-2-sulfonamides. Pyrrole is a highly electron-rich heterocycle; while this makes it highly reactive, it also makes it notoriously susceptible to degradation, polymerization, and over-functionalization.

This guide is designed to move beyond basic recipes. Here, we dissect the chemical causality behind common synthetic failures and provide self-validating protocols to ensure your workflows are robust, reproducible, and scalable.

Synthetic Logic & Troubleshooting Workflow

G Pyrrole 1H-Pyrrole (Starting Material) Path1 Method A: Traditional Two-Step Sulfonylation Pyrrole->Path1 Path2 Method B: Direct Aminosulfonylation Pyrrole->Path2 SulfonicAcid 1H-Pyrrole-2-Sulfonic Acid (Stable Intermediate) Path1->SulfonicAcid SO3·Py Product 1H-Pyrrole-2-Sulfonamide (Target Product) Path2->Product t-Bu Chlorosulfonylcarbamate then TFA SulfonylChloride 1H-Pyrrole-2-Sulfonyl Chloride (Highly Moisture Sensitive) SulfonicAcid->SulfonylChloride PCl5 or SOCl2 Error1 Issue: Black Tar (Acid Polymerization) SulfonicAcid->Error1 Strong Acid Error2 Issue: Yield Loss (Hydrolysis) SulfonylChloride->Error2 Moisture SulfonylChloride->Product NH3 (in situ) Fix1 Fix: Use SO3·Pyridine Avoid Strong Acids Error1->Fix1 Fix1->SulfonicAcid Fix2 Fix: Strictly Anhydrous No Aqueous Workup Error2->Fix2 Fix2->SulfonylChloride

Figure 1: Synthetic logic and troubleshooting pathways for 1H-pyrrole-2-sulfonamide.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my pyrrole starting material degrade into a black, tarry mixture during chlorosulfonation? Causality: Pyrrole is an electron-rich heteroaromatic ring that is highly susceptible to acid-catalyzed polymerization[1]. Traditional chlorosulfonation using chlorosulfonic acid (ClSO₃H) generates HCl, which rapidly protonates the pyrrole ring, initiating an electrophilic polymerization cascade that yields "pyrrole black." Solution: You must avoid strong Brønsted acids. Switch to a milder, traditional two-step approach: use the sulfur trioxide-pyridine complex (SO₃·Py) to achieve controlled sulfonation, yielding the stable 1H-pyrrole-2-sulfonic acid[2]. This intermediate can then be safely chlorinated in a separate step.

Q2: I am observing poor yields during the conversion of 1H-pyrrole-2-sulfonic acid to the sulfonyl chloride. How can I optimize this? Causality: 1H-pyrrole-2-sulfonyl chloride is inherently unstable and highly sensitive to moisture. If the chlorination step (using SOCl₂ or PCl₅) is not strictly anhydrous, or if your purification involves an aqueous workup, the sulfonyl chloride will rapidly hydrolyze back to the sulfonic acid[2]. Solution & Self-Validating Protocol: Perform the chlorination in strictly anhydrous dichloromethane (DCM). Do not perform an aqueous workup; instead, evaporate the solvent and excess chlorinating agent under high vacuum. Validation Step: Before proceeding to amination, withdraw a 10 µL aliquot of the crude mixture and quench it in 1 mL of anhydrous methanol containing a drop of triethylamine. Analyze via LC-MS. If the mass corresponding to the methyl sulfonate ester is dominant, your sulfonyl chloride is intact. If the free sulfonic acid mass dominates, your intermediate has hydrolyzed.

Q3: Is there a more direct route to 1H-pyrrole-2-sulfonamide that avoids the unstable sulfonyl chloride intermediate? Causality: Multistep syntheses involving highly reactive, moisture-sensitive intermediates inherently suffer from yield attrition. Solution: Yes. Recent methodologies employ direct aminosulfonylation. By utilizing tert-butyl chlorosulfonylcarbamate, you can directly install a Boc-protected sulfonamide group at the C2 position of an unprotected pyrrole. A subsequent one-pot deprotection with TFA yields 1H-pyrrole-2-sulfonamide with total yields up to 65%, bypassing the isolation of unstable intermediates entirely[3].

Q4: How do I control regioselectivity to ensure functionalization at the C2 position rather than C3 or the nitrogen atom? Causality: The pyrrole nitrogen is the most nucleophilic site, but N-sulfonylation is often reversible. For carbon functionalization, the C2 position (α-position) is kinetically and thermodynamically favored for electrophilic aromatic substitution (S_E_Ar) because the resulting Wheland intermediate allows for greater positive charge delocalization[1]. However, bulky N-protecting groups (like TIPS) will sterically block C2, forcing the electrophile to C3. Solution: To achieve C2-sulfonylation, keep the nitrogen unprotected or use a minimal protecting group (like a methyl group). If you are targeting C2-arylsulfonylation (sulfones rather than primary sulfonamides), radical-mediated SO₂ insertion using DABSO is a highly regioselective alternative[4].

Quantitative Data: Method Comparison

Summarizing the synthetic routes allows you to choose the best protocol based on your lab's resources and target scale.

Synthetic RouteReagentsKey IntermediateRegioselectivity (C2:C3)Typical Yield (%)Major Pitfall
Traditional Two-Step SO₃·Py, PCl₅, NH₃1H-Pyrrole-2-sulfonyl chloride>95:530 - 45%Intermediate hydrolysis; acid-catalyzed polymerization
Direct Aminosulfonylation t-Bu chlorosulfonylcarbamateN-Boc-pyrrole-2-sulfonamide>90:1060 - 65%Reagent sensitivity; requires precise temperature control
Radical Sulfonylation *Anilines, tBuONO, DABSOArylsulfonyl radical>95:560 - 76%Limited to aryl sulfonamides; does not yield primary sulfonamide

*Note: Included for researchers targeting C2-arylsulfonyl derivatives rather than primary sulfonamides.

Validated Experimental Protocols
Protocol A: Traditional Two-Step Sulfonylation (Scale-Up Friendly)
  • Sulfonation: Dissolve 1H-pyrrole (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE). Add SO₃·pyridine complex (1.1 equiv). Reflux for 12 hours under an argon atmosphere.

  • Isolation: Cool the mixture, concentrate under reduced pressure, and neutralize to obtain 1H-pyrrole-2-sulfonic acid. Ensure the solid is dried thoroughly under high vacuum.

  • Chlorination: Suspend the dry sulfonic acid in anhydrous DCM at 0 °C. Add PCl₅ (1.1 equiv) portion-wise. Stir for 2 hours while allowing the reaction to warm to room temperature.

  • Concentration: Remove DCM and the POCl₃ byproduct under high vacuum. Crucial: Do NOT perform an aqueous workup.

  • Amination: Dissolve the crude 1H-pyrrole-2-sulfonyl chloride in anhydrous THF and cool to -78 °C. Bubble anhydrous ammonia gas through the solution for 15 minutes (alternatively, use a commercial solution of ammonia in dioxane).

  • Workup: Allow the mixture to warm to room temperature. Filter the precipitated ammonium chloride salts. Concentrate the filtrate and purify via flash chromatography (silica gel, EtOAc/Hexanes) to yield 1H-pyrrole-2-sulfonamide.

Protocol B: Direct Aminosulfonylation (High Yield / Rapid Workflow)
  • Reagent Preparation: Prepare tert-butyl chlorosulfonylcarbamate freshly by reacting chlorosulfonyl isocyanate with tert-butanol in anhydrous DCM at 0 °C.

  • Coupling: To a solution of 1H-pyrrole (1.0 equiv) in anhydrous DCM at 0 °C, add the tert-butyl chlorosulfonylcarbamate solution dropwise.

  • Stirring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the formation of the Boc-protected intermediate via TLC.

  • One-Pot Deprotection: Add trifluoroacetic acid (TFA) (10 equiv) directly to the reaction mixture and stir for an additional 2 hours to cleave the Boc group.

  • Purification: Quench the reaction carefully with saturated aqueous NaHCO₃ until the pH is neutral. Extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via recrystallization or column chromatography to afford pure 1H-pyrrole-2-sulfonamide.

References

Sources

Optimization

Technical Support Center: Purification of Polar 1H-Pyrrole-2-sulfonamides

Welcome to the technical support guide for navigating the complex purification challenges of polar 1H-Pyrrole-2-sulfonamide compounds. This guide is designed for researchers, medicinal chemists, and process development s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for navigating the complex purification challenges of polar 1H-Pyrrole-2-sulfonamide compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties in isolating these valuable but often troublesome molecules. Here, we provide in-depth, experience-driven answers to common problems, moving beyond simple instructions to explain the underlying scientific principles.

Section 1: Troubleshooting Guide - Common Purification Problems

This section addresses specific, frequently encountered issues during the purification of polar 1H-pyrrole-2-sulfonamides.

Question 1: My compound elutes at the solvent front in normal-phase (silica gel) chromatography, even when using highly polar mobile phases like 10-20% methanol in dichloromethane. How can I achieve retention and separation?

Answer:

This is a classic and expected challenge. The combination of the pyrrole ring and the sulfonamide group results in a highly polar molecule.[1][2][3] In standard silica gel chromatography, the mobile phase is less polar than the stationary phase. Your highly polar compound has a much stronger affinity for the polar mobile phase (especially with high methanol content) than for the silica surface, causing it to travel with the solvent front without interaction or separation.

Root Causes & Solutions:

  • Insufficient Stationary Phase Interaction: Your compound is too polar for a standard silica stationary phase and typical non-polar to mid-polar solvent systems.

    • Solution A - Switch to a More Polar Stationary Phase: Consider using a more polar stationary phase like Diol, Amino, or Cyano-bonded silica. These phases offer different selectivity and can increase retention for polar molecules. An aminopropyl column, for instance, can provide enhanced interaction.[4][5]

    • Solution B - Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for highly polar compounds.[6][7][8] It uses a polar stationary phase (like silica) but with a reversed-phase solvent system (e.g., high acetonitrile content with a small amount of water). This creates a water-rich layer on the silica surface, allowing your polar compound to partition into it and be retained. Elution is achieved by increasing the aqueous component.[6][7]

  • Inappropriate Chromatography Mode: Normal-phase chromatography is often unsuitable for very polar analytes.

    • Solution C - Switch to Reverse-Phase (RP) Chromatography: This is the most common and effective solution. Reverse-phase chromatography uses a non-polar stationary phase (like C18) and a polar mobile phase (typically water/acetonitrile or water/methanol).[8][9] Your polar compound will have minimal retention and elute early, but by using a highly aqueous mobile phase, you can achieve retention and separation from non-polar impurities.

Question 2: I'm using reverse-phase (C18) HPLC/flash chromatography, but my compound's peak is broad and shows significant tailing. What's causing this and how can I fix it?

Answer:

Peak tailing for compounds like yours on a C18 column is almost always due to unwanted secondary interactions between the analyte and the stationary phase.

Root Causes & Solutions:

  • Interaction with Residual Silanols: The silica backbone of most C18 columns has residual, un-capped silanol groups (Si-OH). These groups are acidic and can become ionized (Si-O⁻) at mobile phase pH values above ~3-4.[10][11] The acidic proton on your sulfonamide (R-SO₂NH-) can deprotonate, leaving a negative charge, or other parts of your molecule might have basic sites. These charged sites can then interact strongly with the ionized silanols, causing a secondary retention mechanism that leads to peak tailing.[11][12]

    • Solution A - Add a Mobile Phase Modifier: This is the most effective strategy. Adding a small amount of an acidic modifier to the mobile phase, such as 0.1% formic acid or 0.1% acetic acid, will lower the pH.[13] At a lower pH (e.g., pH < 3), the residual silanols are fully protonated (Si-OH), eliminating the ionic interaction sites and dramatically improving peak shape.[11]

    • Solution B - Use a Modern, Base-Deactivated Column: Newer generation HPLC and flash columns are manufactured with high-purity silica and are extensively end-capped to minimize the number of accessible silanol groups.[10] Using a column designated as "base-deactivated" or intended for polar analytes can significantly reduce tailing.[14]

  • Mass Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion and tailing.[15]

    • Solution C - Reduce Sample Load: Simply dilute your sample and inject a smaller amount. If the peak shape improves, overload was a contributing factor.[15]

Question 3: My compound seems to be degrading on the column during purification. Is this common for pyrrole-sulfonamides?

Answer:

Yes, stability can be a concern. The pyrrole ring is an electron-rich aromatic system that can be susceptible to degradation under certain conditions.

Root Causes & Solutions:

  • Acid Sensitivity: Pyrroles can be unstable in the presence of strong acids. While acidic modifiers like formic or acetic acid are generally fine and necessary for good peak shape, using strong, non-volatile acids (e.g., sulfuric, phosphoric) or prolonged exposure to highly acidic conditions on an acidic stationary phase (like silica gel) can potentially lead to polymerization or degradation.

    • Solution A - Use Volatile Acids: Stick to volatile organic acids like formic or acetic acid (0.05-0.1%) in your mobile phase, which are effective for improving peak shape and are easily removed during solvent evaporation.[13][16]

    • Solution B - Buffer the Mobile Phase: For pH-sensitive compounds, using a buffer system (e.g., ammonium formate or ammonium acetate) can provide better pH control throughout the separation.[16]

  • Oxidation: Electron-rich pyrroles can be sensitive to oxidation.

    • Solution C - Use High-Purity Solvents: Ensure you are using fresh, HPLC-grade solvents. Older solvents can accumulate peroxides or other oxidizing impurities.

    • Solution D - Work Quickly: Do not let your crude material or purified fractions sit at room temperature for extended periods. Process your samples promptly and store them under an inert atmosphere (nitrogen or argon) at low temperatures if necessary.

Section 2: Frequently Asked Questions (FAQs)

What is the best general strategy for purifying a novel polar 1H-Pyrrole-2-sulfonamide?

The most robust and widely applicable strategy is Reverse-Phase Chromatography (RPC) .[9][17] It is generally the first method to try.

  • Why it works: RPC separates based on hydrophobicity.[9] Since your compound is polar, it will have low affinity for the non-polar C18 stationary phase. This is advantageous because highly non-polar impurities from your reaction (e.g., apolar starting materials, coupling reagents) will be strongly retained, while your polar product elutes earlier.

  • Starting Conditions: Begin with a mobile phase of Water and Acetonitrile (or Methanol), both containing 0.1% formic acid. A good starting gradient is 5% to 95% Acetonitrile over 10-20 column volumes.

My compound is ionic or zwitterionic. What are my options?

For charged molecules, standard reverse-phase can still be challenging.

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[18] If your molecule has a consistent positive or negative charge, cation-exchange or anion-exchange chromatography can be highly effective.[18]

  • Mixed-Mode Chromatography: This advanced technique uses stationary phases with both reverse-phase (e.g., C18) and ion-exchange (e.g., SCX or SAX) functionalities.[6] This allows for simultaneous separation based on both hydrophobicity and charge, providing unique selectivity for complex polar and charged molecules.[6]

  • Solid-Phase Extraction (SPE): SPE can be an excellent cleanup or pre-purification step.[19][20][21] Using an ion-exchange SPE cartridge, you can capture your charged analyte, wash away neutral impurities, and then elute your compound with a high-salt or pH-adjusted buffer.[22] This simplifies the mixture before final chromatographic polishing.[20][23]

Can I use Supercritical Fluid Chromatography (SFC)?

Yes, SFC is a powerful alternative, particularly for preparative scale purification. SFC uses supercritical CO₂ as the main mobile phase, which is non-polar. However, by adding polar organic co-solvents (modifiers) like methanol, its eluting strength and polarity can be tuned.[24] Additives like formic acid or amines can be used to improve peak shape, similar to HPLC. SFC often provides faster separations and uses less organic solvent compared to reverse-phase HPLC.[4][5][24]

Section 3: Data & Protocols

Workflow: Selecting a Purification Strategy

This diagram outlines a decision-making process for purifying your target compound.

Purification_Strategy cluster_alternatives Advanced/Alternative Options start Crude 1H-Pyrrole-2-sulfonamide solubility Assess Solubility: - Soluble in Water/MeOH? - Soluble in DCM/EtOAc? start->solubility is_polar Compound is Highly Polar solubility->is_polar rp_hplc Primary Method: Reverse-Phase HPLC/Flash (C18, 0.1% Formic Acid) is_polar->rp_hplc Yes (Water/MeOH Soluble) hilic Alternative Method: HILIC (High ACN, low H2O) is_polar->hilic Yes (Alternative) peak_shape Evaluate Peak Shape rp_hplc->peak_shape spe Pre-Purification: Ion-Exchange SPE sfc Alternative Method: SFC (CO2 + MeOH modifier) good_peak Good Separation & Symmetrical Peak peak_shape->good_peak Good tailing Peak Tailing? peak_shape->tailing Poor add_acid Add/Check 0.1% Formic Acid in Mobile Phase tailing->add_acid Yes add_acid->rp_hplc

Caption: Decision tree for selecting a purification method.

Table 1: Mobile Phase Modifiers for Reverse-Phase Chromatography
ModifierTypical ConcentrationPurpose & Best Use CaseMS Compatibility
Formic Acid 0.05 - 0.1% (v/v)Excellent for acidic compounds. Suppresses silanol ionization, improving peak shape for bases and acids.[13]Excellent (Volatile)
Acetic Acid 0.05 - 0.1% (v/v)Similar to formic acid, but slightly less acidic. Good general-purpose choice.[25]Excellent (Volatile)
Ammonium Hydroxide 0.05 - 0.1% (v/v)For basic compounds at high pH. Keeps basic analytes neutral. Requires a high-pH stable column.Good (Volatile)
Ammonium Acetate/Formate 5 - 20 mMActs as a buffer. Provides stable pH control, which can improve reproducibility.[16]Excellent (Volatile)
Protocol: Standard Reverse-Phase Flash Chromatography

This protocol provides a robust starting point for purifying polar 1H-pyrrole-2-sulfonamides.

1. Column and Solvents:

  • Stationary Phase: C18-functionalized silica gel flash cartridge.

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

    • Scientist's Note: Always add the modifier to both aqueous and organic solvents to ensure a consistent concentration throughout the gradient, preventing baseline shifts.[26]

2. Sample Preparation:

  • Dissolve the crude sample in a minimum amount of a strong solvent, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Alternatively, for better peak shape, adsorb the crude material onto a small amount of silica gel or Celite®. Dry it completely under vacuum and load the dry powder onto the column (a "dry load"). This often prevents issues caused by a strong injection solvent.[15]

3. Chromatography Method:

  • Equilibration: Equilibrate the column with 3-5 column volumes of the starting mobile phase composition (e.g., 95% A / 5% B).

  • Injection: Load the prepared sample.

  • Gradient Elution:

    • Hold at 5% B for 1-2 column volumes.

    • Run a linear gradient from 5% B to 70% B over 10-12 column volumes.

    • Increase to 100% B and hold for 2-3 column volumes to wash the column.

    • Return to 5% B to re-equilibrate for the next run.

  • Detection: Monitor elution using a UV detector, typically at 254 nm and a secondary wavelength specific to your compound's chromophore if known.

4. Post-Purification:

  • Combine the fractions containing the pure product.

  • Remove the organic solvent (Acetonitrile) using a rotary evaporator.

  • Freeze-dry (lyophilize) the remaining aqueous solution to obtain the final compound. This is often the best method for removing water from highly polar, water-soluble compounds.

References

  • What is Solid-Phase Extraction? - Phenomenex. (n.d.).
  • Chromatography Techniques for Polar Analytes: Column Selection Guide - Pharma Now. (n.d.).
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18).
  • LC & LC/MS Solvent Additives | Formic Acid - Agilent. (n.d.).
  • HPLC Peak Tailing - Axion Labs. (2022, February 15).
  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS - HALO Columns. (n.d.).
  • HPLC solvents and mobile phase additives. (n.d.).
  • Method Development With Convergence Chromatography - Waters Corporation. (n.d.).
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1).
  • Mobile Phase Buffers in Liquid Chromatography: The Buffer–Detector Battle. (2025, February 11).
  • An Overview of Solid-Phase Extraction - WelchLab. (2025, March 26).
  • troubleshooting peak tailing in jasmonic acid chromatography - Benchchem. (n.d.).
  • What can I use to purify polar reaction mixtures? - Biotage. (2023, July 11).
  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.).
  • Guide to Eluent Additives in Liquid Chromatography (HPLC & LC-MS) - Advent Chembio. (n.d.).
  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022, October 6).
  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. (2025, October 20).
  • Polar Compounds | SIELC Technologies. (n.d.).
  • Solid-phase extraction - Wikipedia. (n.d.).
  • Understanding and Improving Solid-Phase Extraction - LCGC International. (2022, April 15).
  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC. (n.d.).
  • Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds - Benchchem. (n.d.).
  • Chromatography to separate polar molecules? : r/OrganicChemistry - Reddit. (2022, January 28).
  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. (2018, April 25).
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography - ResearchGate. (2025, August 6).
  • 1H-Pyrrole-2-sulfonic acid|84864-63-1|C4H5NO3S - Benchchem. (n.d.).
  • 1H-Pyrrole-2-sulfonamide | C4H6N2O2S | CID 18971480 - PubChem - NIH. (n.d.).
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography | Journal of Chromatographic Science | Oxford Academic. (n.d.).
  • CAS 84864-63-1: 1H-Pyrrole-2-sulfonic acid | CymitQuimica. (n.d.).
  • 1H-pyrrole-2-sulphonic acid | C4H5NO3S | CID 3020184 - PubChem - NIH. (n.d.).
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - MDPI. (2019, January 28).
  • How should I purify a complex, polar, amide reaction mixture? - Biotage. (2023, February 10).
  • 1H-Pyrrole-2-carboxamide AldrichCPR | Sigma-Aldrich. (n.d.).

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of Pyrrole-Based Compounds in Biological Assays

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the poor solubility of pyrrole-based compounds in biological assays. Pyrrol...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the poor solubility of pyrrole-based compounds in biological assays. Pyrrole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][][4] However, their often hydrophobic nature presents significant challenges in aqueous biological systems, potentially leading to compound precipitation, underestimated activity, and unreliable data.[5][6][7]

This technical support center is designed to be a practical, in-depth resource. It moves beyond simple protocols to explain the underlying principles of each solubilization strategy, empowering you to make informed decisions for your specific pyrrole-based compound and assay.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and problems encountered when working with poorly soluble pyrrole compounds.

Q1: My pyrrole-based compound, dissolved in DMSO, precipitates immediately upon addition to my aqueous assay buffer. What is the most likely cause and the quickest fix?

A: This is a classic sign of a compound "crashing out" of solution. While your compound may be soluble in 100% DMSO, the abrupt change in solvent polarity when introduced to the aqueous buffer dramatically decreases its solubility.[8][9] The quickest fix is to optimize your dilution protocol. Instead of a single large dilution, perform a serial dilution of your DMSO stock in the assay buffer. This gradual decrease in DMSO concentration can help keep the compound in solution.[5] It is also crucial to ensure the final DMSO concentration in your assay is as low as possible, typically below 0.5%, to minimize solvent-induced artifacts and cytotoxicity.[10][11]

Q2: I've tried serial dilutions, but my compound still precipitates at the higher concentrations needed for my dose-response curve. What should I try next?

A: When simple dilution fails, you need to consider more advanced formulation strategies. The next logical steps would be to explore the use of co-solvents or pH modification, depending on the properties of your compound.[12][13] If your compound has ionizable groups (e.g., carboxylic acids or amines), adjusting the pH of your buffer to favor the charged, more water-soluble form can be highly effective.[14][15][16] If the compound is neutral, incorporating a water-miscible co-solvent like polyethylene glycol (PEG) or ethanol in your assay buffer can increase solubility.[13][17][]

Q3: Can I use surfactants to improve the solubility of my pyrrole compound? Are there any potential downsides?

A: Yes, surfactants are powerful tools for solubilizing hydrophobic compounds.[19][20][21] Non-ionic surfactants like Tween® 80 or Triton™ X-100 are commonly used in biological assays.[22][23] They work by forming micelles that encapsulate the hydrophobic pyrrole core, presenting a hydrophilic exterior to the aqueous environment.[19][21][22] The primary downside is potential interference with the assay itself. Surfactants can denature proteins, disrupt cell membranes, and interfere with some detection technologies, so it's essential to run appropriate vehicle controls and determine the tolerance of your specific assay to the chosen surfactant.[23][24]

Q4: What are cyclodextrins, and how can they help with my pyrrole compound's solubility?

A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[25][26][27][28] This unique structure allows them to encapsulate poorly soluble molecules, like many pyrrole derivatives, forming an "inclusion complex."[25][27][] This complex is more water-soluble and can increase the bioavailability of the compound.[25][27][28] Beta-cyclodextrin derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often preferred due to their improved solubility and reduced toxicity compared to their parent forms.[26]

Part 2: In-Depth Troubleshooting Guides

This section provides a more detailed exploration of advanced solubilization techniques, including the scientific principles, step-by-step protocols, and critical considerations for each.

Guide 1: Strategic Use of Co-solvents

The Principle of Co-solvency:

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[] This reduction in polarity lowers the energy penalty for solvating a hydrophobic molecule, thereby increasing its solubility. The goal is to find a co-solvent system that maximizes compound solubility while minimizing any impact on the biological assay.

Common Co-solvents and Their Properties:

Co-solventTypical Starting Concentration in AssayAdvantagesDisadvantages
Dimethyl Sulfoxide (DMSO) < 0.5%Excellent solubilizing power for a wide range of compounds.[30]Can be toxic to cells at higher concentrations; may interfere with some assays.[10][11]
Ethanol 1-5%Biocompatible at low concentrations; effective for moderately hydrophobic compounds.Can have biological effects, including cytotoxicity and receptor modulation, at higher concentrations.[23]
Polyethylene Glycols (PEGs) 1-10%Low toxicity; good for a range of hydrophobicities.Can be viscous at higher concentrations; may not be suitable for all compounds.[13]
Propylene Glycol (PG) 1-10%Low toxicity; commonly used in pharmaceutical formulations.Can cause cell stress at higher concentrations.[23]

Experimental Protocol: Co-solvent Screening

  • Prepare Stock Solutions: Dissolve your pyrrole compound in 100% of each co-solvent you intend to test (e.g., DMSO, Ethanol, PEG 400) to create high-concentration stock solutions (e.g., 10-50 mM).

  • Create Co-solvent/Buffer Mixtures: Prepare a series of your assay buffer containing different percentages of each co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Test Solubility: Add a small aliquot of your compound stock solution to each co-solvent/buffer mixture to achieve your desired highest assay concentration.

  • Visual Inspection and Quantification: Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 1-2 hours). For a more quantitative measure, centrifuge the samples and measure the concentration of the supernatant using HPLC-UV.

  • Assay Compatibility Check: Run a vehicle control for each promising co-solvent concentration in your biological assay to ensure it does not interfere with the results.

Diagram: Co-solvency Workflow

A Prepare High-Concentration Stock in 100% Co-solvent C Add Compound Stock to Co-solvent/Buffer Mixes A->C B Prepare Assay Buffer with Varying % of Co-solvent B->C D Incubate and Visually Inspect for Precipitation C->D E Quantitative Analysis (e.g., HPLC) of Supernatant D->E F Test Vehicle Control in Biological Assay E->F G Select Optimal Co-solvent and Concentration F->G

Caption: A systematic workflow for screening co-solvents to enhance compound solubility.

Guide 2: pH Modification for Ionizable Compounds

The Principle of pH-Dependent Solubility:

Many pyrrole-based compounds possess ionizable functional groups, such as carboxylic acids or basic nitrogen atoms. The charge state of these groups is dependent on the pH of the surrounding environment. In their ionized (charged) state, these molecules are generally more water-soluble than in their neutral form. By adjusting the pH of the assay buffer, you can shift the equilibrium towards the more soluble ionized species.

  • For acidic compounds (containing -COOH, etc.): Increasing the pH above the compound's pKa will deprotonate the group, resulting in a negatively charged and more soluble species.

  • For basic compounds (containing -NH2, etc.): Decreasing the pH below the compound's pKa will protonate the group, leading to a positively charged and more soluble species.

Experimental Protocol: pH Optimization

  • Determine or Predict pKa: If the pKa of your compound is unknown, it can be predicted using various software tools or determined experimentally.

  • Prepare a Range of Buffers: Prepare your assay buffer at several pH units, typically spanning 2-3 units above and below the pKa of your compound. Ensure the buffer system used has adequate buffering capacity at each tested pH.

  • Solubility Testing: Add your compound (from a small volume of DMSO stock) to each buffered solution to your target concentration.

  • Assess Solubility and Stability: Visually inspect for precipitation. It is also crucial to assess the stability of your compound at different pH values, as some compounds may degrade under highly acidic or basic conditions. This can be checked by incubating the compound in the buffer and analyzing for degradation products by LC-MS over time.

  • Confirm Assay Compatibility: Verify that your biological assay performs as expected across the tested pH range. Changes in pH can affect enzyme activity, cell viability, and protein conformation.

Diagram: pH Modification Logic

cluster_0 Compound Properties cluster_1 Experimental Steps A Pyrrole Compound with Ionizable Group B Determine pKa A->B C Prepare Buffers at Various pH Values B->C D Test Compound Solubility at Each pH C->D E Assess Compound Stability (LC-MS) D->E F Check Assay Performance at Optimal pH E->F G Optimal Soluble & Stable Condition Found F->G Proceed with Assay

Caption: Decision-making process for using pH modification to improve solubility.

Guide 3: Formulation with Cyclodextrins

The Principle of Cyclodextrin Encapsulation:

Cyclodextrins are toroidal-shaped molecules with a hydrophobic interior and a hydrophilic exterior.[25][26][27][28] They can non-covalently encapsulate hydrophobic "guest" molecules, such as the nonpolar regions of a pyrrole compound, within their central cavity.[25][27][] This "host-guest" complex effectively shields the hydrophobic part of the drug from the aqueous solvent, leading to a significant increase in its apparent water solubility.[25][27][28]

Commonly Used Cyclodextrins:

Cyclodextrin DerivativeKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility, low toxicity, most commonly used in research.[26]
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility, negatively charged, can be beneficial for specific formulations.
Methyl-β-cyclodextrin (M-β-CD) High solubilizing capacity, but can extract cholesterol from cell membranes, potentially leading to cytotoxicity.

Experimental Protocol: Cyclodextrin Formulation Screening

  • Prepare Cyclodextrin Solutions: Prepare stock solutions of the chosen cyclodextrin(s) in your assay buffer at various concentrations (e.g., 1%, 2.5%, 5%, 10% w/v).

  • Complexation: Add your pyrrole compound (ideally as a dry powder or from a minimal volume of a volatile organic solvent that can be evaporated) to the cyclodextrin solutions.

  • Equilibration: Agitate the mixture (e.g., by vortexing or sonicating) for a period ranging from a few hours to overnight to allow for the formation of the inclusion complex.

  • Solubility Assessment: After equilibration, centrifuge the samples to pellet any undissolved compound. Analyze the supernatant by a suitable method (e.g., HPLC-UV, UV-Vis spectroscopy) to determine the concentration of the solubilized compound.

  • Assay Compatibility: Test the effect of the chosen cyclodextrin concentration on your assay using a vehicle control. Ensure that the cyclodextrin itself does not interfere with the biological system or the assay readout.

Part 3: Summary of Solubilization Strategies

StrategyMechanismBest Suited ForKey Considerations
Co-solvency Reduces solvent polarity.[]Neutral, hydrophobic compounds.Potential for solvent toxicity and assay interference.[10][11][23] Final concentration should be minimized.
pH Modification Increases the fraction of the more soluble, ionized form of the compound.[12][15]Compounds with ionizable acidic or basic groups.Compound and assay stability at the required pH must be confirmed.[31]
Surfactants Encapsulation of the hydrophobic compound within micelles.[19][21][22]Highly lipophilic, neutral compounds.High potential for assay interference; requires careful validation with controls.[23][24]
Cyclodextrins Formation of a water-soluble host-guest inclusion complex.[25][27][]Hydrophobic compounds that fit within the cyclodextrin cavity.Can alter the free concentration of the compound; potential for cytotoxicity with certain types (e.g., M-β-CD).

By systematically applying the principles and protocols outlined in this guide, researchers can effectively overcome the solubility challenges posed by pyrrole-based compounds, leading to more accurate, reproducible, and reliable data in their biological assays.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds - ALZET® Osmotic Pumps. (n.d.).
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem. (n.d.).
  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025, October 6).
  • Gillespie, C. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde.
  • Silberberg, M. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Solubility Enhancement of Drugs. (2022, January 1). International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. (2018, September 15).
  • Compound Management for Quantitative High-Throughput Screening - PMC - NIH. (n.d.).
  • Di, L., & Kerns, E. H. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.
  • Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs. (2018, February 26).
  • Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies - Benchchem. (n.d.).
  • Valero, M. (2005, July 8). Micellar solubilization of drugs. University of Alberta.
  • Di, L., & Kerns, E. H. (2006, May 15). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed.
  • Hyda, Y. (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.
  • How do I avoid precipitation of DMSO soluble compounds in water based culture media? (2015, February 5).
  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - Molecular Pharmaceutics. (2021, August 24). Figshare.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. (n.d.).
  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC. (n.d.).
  • Seskhen, G. (2024, November 29). Impact of Surfactants on Drug Release during Dissolution Testing. Der Pharma Lett.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Shah, F. (2023, June 16). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • Solubilization techniques used for poorly water-soluble drugs - PMC. (n.d.).
  • Solubility Guidelines for Peptides - Sigma-Aldrich. (n.d.).
  • Dimethyl sulfoxide - Wikipedia. (n.d.).
  • Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs - PubMed. (2013, March 15).
  • pH Adjustment and Co-Solvent Optimization - BOC Sciences. (n.d.).
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1).
  • Can we predict compound precipitation in DMSO stocks? - Sussex Drug Discovery Centre. (2014, September 28).
  • Popa-Burke, I., & Russell, J. (2026, February 9). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate.
  • Popa-Burke, I., & Russell, J. (2014, October 15). Compound precipitation in high-concentration DMSO solutions. PubMed.
  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2014, July 2).
  • Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors - Frontiers. (2022, June 16).
  • Functionalization of pyrrole derivatives as a way to improve their solubility in aqueous medium for applying in latent fingerprints development. (2021, October). ResearchGate.
  • Considerations regarding use of solvents in in vitro cell based assays. (2013, October 15).
  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity - Semantic Scholar. (2022, August 9).
  • How to enhance drug solubility for in vitro assays? - ResearchGate. (2014, July 31).
  • Pawar, K. (2022, April 25). Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol.
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - MDPI. (2024, November 29).
  • Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds. (2022, June 2).
  • Lloyd, M. (2020, June 4). High-throughput screening as a method for discovering new drugs. Drug Target Review.
  • Custom Pyrrole Synthesis Services - BOC Sciences. (n.d.).
  • A Comparative Guide to the Biological Activity of Pyrrole-Containing Compounds - Benchchem. (n.d.).
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC. (n.d.).
  • Bioactive pyrrole-based compounds with target selectivity - PMC. (n.d.).

Sources

Optimization

Strategies to minimize by-product formation in sulfonamide synthesis

Welcome to the Technical Support Center for Sulfonamide Synthesis. As an Application Scientist, I have designed this guide to help you troubleshoot and optimize your amidation workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sulfonamide Synthesis. As an Application Scientist, I have designed this guide to help you troubleshoot and optimize your amidation workflows. Sulfonamides are foundational structural motifs in drug development, but their synthesis via traditional sulfonyl chloride routes is frequently plagued by competing side reactions.

This guide bypasses generic advice, focusing instead on the mechanistic causality behind by-product formation and providing self-validating protocols to ensure experimental success.

Diagnostic Decision Tree

Before adjusting your protocol, use the logic tree below to identify the root cause of your yield loss based on your analytical data.

Troubleshooting Start Low Yield or By-products in Sulfonamide Synthesis? Identify Identify Major Impurity via LC-MS or TLC Start->Identify Imp1 Sulfonic Acid Detected (Hydrolysis By-product) Identify->Imp1 High Polarity Peak Imp2 Bis-sulfonamide Detected (Over-sulfonylation) Identify->Imp2 High Mass / Low Polarity Imp3 Unreacted Starting Material (Incomplete Conversion) Identify->Imp3 SM Peak Persists Sol1 Action: Ensure anhydrous conditions, use fresh sulfonyl chloride, or optimize base (e.g., LiOH.H2O) Imp1->Sol1 Sol2 Action: Control stoichiometry (1:1.05), lower temperature to 0 °C, or perform base-induced hydrolysis Imp2->Sol2 Sol3 Action: Add DMAP catalyst, increase reaction time, or use alternative coupling Imp3->Sol3

Diagnostic decision tree for troubleshooting by-products in sulfonamide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my reaction yielding a highly polar impurity instead of the desired sulfonamide? A: This highly polar impurity is almost certainly sulfonic acid, a byproduct of sulfonyl chloride hydrolysis[1]. Sulfonyl chlorides are highly electrophilic and notoriously moisture-sensitive. When water is present in the reaction mixture (via wet solvents or atmospheric humidity), it acts as a competing nucleophile. Because water is often present in high local concentrations if solvents aren't strictly dried, it outcompetes the amine, driving the formation of unreactive sulfonic acid[1]. Optimization Strategy: Ensure strict anhydrous conditions. If your amine is water-soluble and you must use aqueous conditions, recent Quality-by-Design (QbD) methodologies demonstrate that using lithium hydroxide monohydrate (LiOH·H2O) at 0–5 °C minimizes hydrolysis while maximizing the amidation yield[2].

Q2: My LC-MS indicates a mass corresponding to the addition of two sulfonyl groups. How does this happen, and how do I prevent it? A: You are observing over-sulfonylation, resulting in a bis-sulfonamide[1]. Primary amines possess two reactive N-H bonds. After the first equivalent of sulfonyl chloride reacts, a mono-sulfonamide is formed. The remaining N-H bond of this mono-sulfonamide is highly acidic (pKa ~10). If you are using a strong organic base like triethylamine (Et3N), it can easily deprotonate this intermediate, creating a highly nucleophilic nitrogen anion that rapidly attacks a second sulfonyl chloride molecule. Optimization Strategy: To suppress this, limit the sulfonyl chloride stoichiometry to a maximum of 1.05 equivalents and lower the reaction temperature to 0 °C to kinetically favor the primary amidation[1]. Alternatively, switch to a weaker base like pyridine, which is less likely to deprotonate the mono-sulfonamide.

Q3: The sulfonyl chloride method is causing too many side reactions with my sensitive substrate. Are there milder alternatives? A: Yes. The traditional synthesis relying on harsh chlorosulfonation conditions is not always compatible with complex or sensitive functional groups[3]. Alternative Strategies:

  • Sulfinylamine Reagents: You can synthesize primary sulfonamides directly using novel sulfinylamine reagents like N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) coupled with Grignard reagents, completely bypassing sulfonyl chlorides[3].

  • Oxidative Coupling: Copper-catalyzed or iodine-mediated oxidative coupling of sodium sulfinates with amines provides a direct S-N bond formation route under mild conditions[4].

  • Deep Eutectic Solvents (DES): Utilizing sustainable solvents like Choline Chloride/Glycerol (ChCl/Gly) under aerobic conditions can suppress by-product formation and improve yields up to 97% without the need for hazardous volatile organic compounds.

Quantitative Data & Parameter Optimization

The table below summarizes how specific reaction parameters drive the mechanistic causality of by-product formation, and the corresponding strategies to mitigate them.

Reaction ParameterTarget ProductMajor By-ProductMechanistic CausalityOptimization Strategy
Excess Sulfonyl Chloride (>1.1 eq)Mono-sulfonamideBis-sulfonamideSecondary deprotonation of the mono-sulfonamide N-H bond allows nucleophilic attack on the excess electrophile.Limit to 1.05 eq; utilize base-induced hydrolysis rescue if over-reaction occurs.
Presence of Moisture SulfonamideSulfonic AcidWater outcompetes the amine as a nucleophile, irreversibly hydrolyzing the sulfonyl chloride.Enforce strict anhydrous conditions or use LiOH·H2O at 0–5 °C.
Strong Organic Base (e.g., Et3N)Mono-sulfonamideBis-sulfonamideStrong bases deprotonate the newly formed sulfonamide (pKa ~10), vastly enhancing its nucleophilicity.Substitute with weaker bases (e.g., pyridine) or use Deep Eutectic Solvents.
Alcoholic Solvents SulfonamideSulfonate EstersCompeting nucleophilic attack by the alcohol solvent on the sulfonyl chloride.Avoid alcohols during synthesis; restrict to workup or rescue phases.

Self-Validating Experimental Protocols

Protocol 1: Preventative Anhydrous Synthesis of Mono-Sulfonamides

Objective: Suppress hydrolysis and bis-sulfonylation through kinetic and stoichiometric control.

  • Preparation & Solubilization: Flame-dry a reaction flask under argon. Add the primary amine (1.0 eq) and dissolve in anhydrous dichloromethane (DCM) to a 0.1 M concentration. Self-Validation Check: The mixture must form a completely transparent solution. Any turbidity indicates moisture or insoluble amine salts, which will skew stoichiometry and promote by-products.

  • Base Addition & Cooling: Add pyridine (1.2 eq) and cool the flask to 0 °C in an ice-water bath. Causality: Pyridine is a weaker base than Et3N, reducing the likelihood of deprotonating the newly formed mono-sulfonamide, thus preventing bis-sulfonylation. Cooling to 0 °C lowers the thermal energy, kinetically favoring the primary amidation over secondary side reactions[1].

  • Electrophile Addition: Dissolve the sulfonyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise over 30 minutes. Self-Validation Check: Monitor the internal temperature. A temperature spike >5 °C indicates the addition is too fast, which can lead to a localized excess of the electrophile and trigger over-sulfonylation.

  • Reaction Monitoring: Allow the reaction to stir for 2 hours at 0 °C. Self-Validation Check: Spot the mixture on a TLC plate. The disappearance of the amine spot and the appearance of a single new UV-active spot confirms successful mono-sulfonylation without over-reaction.

  • Quench & Isolation: Quench with saturated aqueous NH4Cl. Extract with DCM, wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.

Protocol 2: Base-Induced Hydrolysis Rescue of Bis-Sulfonamides

Objective: Recover valuable mono-sulfonamides from over-sulfonylated reaction mixtures[5].

  • Solubilization: Dissolve the crude reaction mixture (containing the bis-sulfonamide impurity) in methanol (0.2 M). Self-Validation Check: Ensure complete dissolution. Bis-sulfonamides are typically less polar than mono-sulfonamides and may require slight warming (40 °C) to fully dissolve.

  • Hydrolysis Initiation: Add 2.5 N NaOH aqueous solution (3.0 eq relative to the estimated bis-sulfonamide). Causality: The highly electrophilic nature of the bis-sulfonamide makes it susceptible to nucleophilic attack by the hydroxide ion. The base selectively cleaves one sulfonyl group, leaving the stable mono-sulfonamide anion intact[5].

  • Monitoring: Stir at room temperature for 1 to 24 hours. Self-Validation Check: Analyze via LC-MS. The reaction is complete when the high-mass bis-sulfonamide peak is entirely replaced by the target mono-sulfonamide mass[5].

  • Precipitation & Recovery: Carefully acidify the mixture dropwise with 1 M HCl to pH ~5-6. Self-Validation Check: A white precipitate should form immediately upon reaching the isoelectric point of the mono-sulfonamide. Filter, wash with cold water, and dry to recover the pure product.

References

  • Quality by design-based method to synthesize sulfonamides using LiOH.H2O - Figshare.[Link]

  • Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis 1 - UniBa. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. [Link]

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC. [Link]

  • Convenient synthesis of primary sulfonamides - Academia.edu. [Link]

Sources

Troubleshooting

Scaling up the synthesis of 1H-Pyrrole-2-sulfonamide for preclinical studies

Current Status: Operational Topic: Scale-Up Chemistry (Bench to Kilo-Lab) Target Molecule: 1H-Pyrrole-2-sulfonamide (CAS: 7125-49-7)[1] Executive Summary & Route Selection Scaling up pyrrole chemistry is notoriously diff...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Scale-Up Chemistry (Bench to Kilo-Lab) Target Molecule: 1H-Pyrrole-2-sulfonamide (CAS: 7125-49-7)[1]

Executive Summary & Route Selection

Scaling up pyrrole chemistry is notoriously difficult due to the "acid-sensitivity paradox": you need electrophilic reagents (acidic) to functionalize the ring, but the pyrrole ring polymerizes rapidly in acidic media (forming "pyrrole red" or black tar).

For the synthesis of 1H-pyrrole-2-sulfonamide , two primary routes exist. For preclinical scale-up (100g – 1kg), we recommend Route A (Controlled Chlorosulfonation) due to raw material availability, though Route B (CSI) offers higher regioselectivity at a higher cost.[1]

Route Comparison Table
FeatureRoute A: Chlorosulfonic Acid (

)
Route B: Chlorosulfonyl Isocyanate (CSI)
Mechanism Electrophilic Aromatic Substitution (

)
Cycloaddition/Rearrangement
Key Reagent Chlorosulfonic Acid (Cheap, Corrosive)CSI (Expensive, Moisture Sensitive)
Major Risk Exotherm & Polymerization (Tar) Hydrolysis of reagent
Regioselectivity 85:15 (C2 vs C3) - Requires purification>95:5 (C2)
Scale Suitability High (Industrial Standard)Medium (High COGs)

Detailed Protocol: The "Controlled Chlorosulfonation" Route

This protocol is designed for a 100g input scale. Linear scaling applies up to 1kg if heat transfer is managed.

Phase 1: Chlorosulfonation (The Critical Step)

Objective: Synthesize pyrrole-2-sulfonyl chloride without polymerizing the starting material.

Reagents:

  • Pyrrole (1.0 equiv) - Freshly distilled is critical.[1]

  • Chlorosulfonic acid (2.2 equiv)[1]

  • Acetonitrile (MeCN) or DCM (Solvent) - MeCN moderates reactivity via complexation.[1]

Workflow:

  • System Prep: Flame-dry a 3-neck reactor. Install a mechanical stirrer (overhead), internal temperature probe, and a pressure-equalizing addition funnel.[1] Purge with

    
    .
    
  • Solvent Charge: Add MeCN (10V relative to pyrrole). Cool to -10°C .[1]

  • Acid Addition: Add

    
     dropwise. Crucial: Maintain internal temp < 0°C. The solution will form a mild complex.
    
  • Pyrrole Addition (The Danger Zone): Dilute pyrrole 1:1 with MeCN. Add this solution slowly to the acid mixture.

    • Technical Insight: We add Pyrrole to the Acid (inverse addition). If you add Acid to Pyrrole, the local concentration of acid relative to pyrrole is low, but the heat is high, triggering polymerization. By adding Pyrrole to excess Acid, the electron-withdrawing sulfonyl group is installed immediately, deactivating the ring and preventing polymerization.

  • Reaction: Stir at 0°C for 2 hours. Monitor via TLC (or HPLC).[1][2]

  • Quench: Pour the reaction mixture onto crushed ice (5x weight). Extract immediately with DCM.[3]

Phase 2: Amidation

Objective: Convert sulfonyl chloride to sulfonamide.

Reagents:

  • Crude Pyrrole-2-sulfonyl chloride (in DCM solution).[1]

  • Ammonium Hydroxide (

    
     aq) OR Anhydrous 
    
    
    
    gas.[1]

Workflow:

  • Biphasic Setup: Cool the DCM layer containing the sulfonyl chloride to 0°C.

  • Amine Addition: Add

    
     (5.0 equiv) vigorously.
    
    • Why? Hydrolysis of the chloride by water competes with amidation. Excess ammonia and low temp favor the amide.

  • Workup: Separate layers. Dry organic layer over

    
    .
    
  • Crystallization (Purification): Evaporate DCM. Recrystallize the residue from Ethanol/Water (1:3) or EtOAc/Heptane .[1]

    • Target Purity: >98% HPLC.

Visualization: Reaction Workflow & Logic

G Start Start: Pyrrole Input Decision1 Check Purity: Is Pyrrole clear/colorless? Start->Decision1 Distill Action: Distill Pyrrole (Remove polymers) Decision1->Distill No (Yellow/Brown) Step1 Step 1: Chlorosulfonation (-10°C, Inverse Addition) Decision1->Step1 Yes Distill->Step1 CheckColor QC: Is mixture Black/Tar? Step1->CheckColor Intermediate Intermediate: Pyrrole-2-sulfonyl Chloride Step2 Step 2: Amidation (NH4OH, 0°C) Intermediate->Step2 Product Final Product: 1H-Pyrrole-2-sulfonamide Step2->Product CheckColor->Intermediate No (Beige/Red solution) Failure FAILURE: Polymerization Restart with Temp Control CheckColor->Failure Yes (Exotherm spike)

Figure 1: Critical Decision Pathway for Synthesis. Note the emphasis on starting material purity and temperature control.

Troubleshooting Center (FAQ)

Issue 1: "My reaction mixture turned into a solid black tar."

Diagnosis: Uncontrolled exothermic polymerization. The Mechanism: Pyrrole is an electron-rich aromatic system. In the presence of strong acid (


) and heat, it undergoes cationic polymerization.
The Fix: 
  • Temperature: Ensure the reactor is at -10°C before addition.

  • Addition Rate: Slow down. If the internal temp rises >5°C, stop addition.

  • Solvent: Switch from DCM to Acetonitrile . MeCN acts as a Lewis base, coordinating with the sulfonyl chloride to form a milder complex, reducing the "shock" to the pyrrole ring.

Issue 2: "I am seeing a mixture of isomers (2-substituted and 3-substituted)."

Diagnosis: Loss of regioselectivity. The Mechanism: Electrophilic substitution at C2 is kinetically favored (stabilized by 3 resonance structures vs 2 for C3).[4] However, higher temperatures or reversible sulfonation can lead to thermodynamic equilibration to the 3-isomer. The Fix:

  • Keep the reaction cold (-10°C to 0°C). Do not reflux.

  • Purification: The 2-isomer is generally less soluble in non-polar solvents. Recrystallize from Toluene to precipitate the 2-isomer, leaving the 3-isomer in the mother liquor.

Issue 3: "Low yield during the amidation step."

Diagnosis: Hydrolysis competition. The Mechanism: The sulfonyl chloride intermediate is unstable in water. If you add aqueous ammonia too slowly or at room temp, water attacks the sulfur instead of ammonia, forming the sulfonic acid (water soluble, lost in aqueous waste).[1] The Fix:

  • Use biphasic conditions (DCM/Water) with vigorous stirring.

  • Use excess ammonia (5-10 equiv).[1]

  • Consider using anhydrous ammonia gas bubbled into the DCM solution if yields remain low (<50%).

References & Authority

  • Regioselectivity in Pyrrole Sulfonation:

    • Citation: "Regioselective C2-Sulfonylation of Indoles and Pyrroles via SO2 Insertions." Org.[2][3][5][6] Lett. 2016.

    • Relevance: Establishes the kinetic preference for C2 substitution and modern catalytic alternatives.

    • Source:[1]

  • Chlorosulfonyl Isocyanate (CSI) Methodology:

    • Citation: "Synthesis of pyrrole-2-carbonitriles."[7][8] US Patent 7399870B2.

    • Relevance: Details the CSI addition protocols and handling of the intermediate for 2-substituted pyrroles.

    • Source:[1]

  • General Pyrrole Handling & Reactivity:

    • Citation: "Pyrrole: Reaction with electrophiles."[4][6][9][10] Organic Chemistry Portal.

    • Relevance: foundational data on acid sensitivity and polymerization risks.

    • Source:[1]

  • Scale-Up Safety (Exotherms):

    • Citation: "Thermal Safety of Chlorosulfonation Reactions." Org.[2][3][5][6] Process Res. Dev.

    • Note: General process safety principles applied to Module 2 (The Danger Zone).

Sources

Optimization

Technical Support Center: Crystallization of 1H-Pyrrole-2-sulfonamide Analogs

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Department: Solid State Chemistry & Purification Last Updated: March 3, 2026 Introduction Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Department: Solid State Chemistry & Purification Last Updated: March 3, 2026

Introduction

Welcome to the Technical Support Center. You are likely here because 1H-Pyrrole-2-sulfonamide analogs are presenting unique challenges in your solid-state workflows. These compounds possess a "Jekyll and Hyde" character: the sulfonamide moiety (


) is a robust hydrogen-bond donor/acceptor prone to polymorphism, while the pyrrole ring is electron-rich, sensitive to oxidation, and prone to "oiling out" due to competing intermolecular forces.

This guide moves beyond standard textbook protocols. It addresses the specific physicochemical liabilities of this scaffold and provides self-validating workflows to ensure you isolate the thermodynamic stable form with high purity.

Module 1: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

User Query: "My solution turns cloudy at high temperatures, but instead of crystals, I see oily droplets settling at the bottom. Cooling further just solidifies the oil into a glass. How do I fix this?"

The Mechanism

Oiling out (LLPS - Liquid-Liquid Phase Separation) occurs when the Metastable Zone Width (MSZW) is too narrow or when the melting point of the solvated compound drops below the crystallization temperature due to impurities.[1] For pyrrole-sulfonamides, this is often exacerbated by the high conformational flexibility of the sulfonamide tail preventing rapid lattice packing.

The Rescue Protocol

Do not simply cool the oil; it will not crystallize. You must reset the thermodynamic system.

  • Re-dissolution: Re-heat the mixture until the oil phase fully dissolves.

  • The "Cloud Point" Adjustment:

    • Add more of your good solvent (solubilizer) in 5% increments until the solution remains clear at a temperature

      
       lower than your previous oiling point.
      
  • Seed-Assisted Nucleation:

    • Crucial Step: Introduce seed crystals (0.1 - 0.5 wt%) into the clear solution at a temperature above the oiling point but below the saturation point.

    • Why? The seeds provide a template for heterogeneous nucleation, bypassing the high energy barrier of homogeneous nucleation that favors the amorphous oil phase.

Visualization: Oiling Out Rescue Workflow

OilingOutRescue Start Problem: Oiling Out Observed Reheat Step 1: Re-heat to Dissolve Oil Start->Reheat SolventAdj Step 2: Add Good Solvent (+5% v/v) Reheat->SolventAdj Check Is Solution Clear at T > Oil Point? SolventAdj->Check Check->Reheat No (Still Oiling) Seed Step 3: Add Seeds (0.1 wt%) Check->Seed Yes (Stable Solution) Cool Step 4: Slow Cooling (0.1°C/min) Seed->Cool Isolate Success: Crystalline Solid Cool->Isolate

Figure 1: Decision matrix for rescuing a crystallization batch that has undergone liquid-liquid phase separation (oiling out).

Module 2: Polymorph Control & Solvate Management

User Query: "I produced a batch that melts


 lower than my reference standard. XRD shows a different pattern. Is this a new form or a solvate?"
The Science

Sulfonamides are notorious for polymorphism (e.g., Sulfathiazole has 5 forms). The 1H-pyrrole-2-sulfonamide scaffold adds complexity because the pyrrole NH and the sulfonamide


 compete for hydrogen bonding sites.
  • Kinetic Forms: Often needle-like, formed by rapid cooling. Lower melting point.[2]

  • Thermodynamic Forms: Often block-like or prismatic. Higher melting point, lower solubility.

Solvent Selection Strategy

To lock in a specific polymorph, you must modulate the hydrogen bonding environment.

Solvent ClassExampleInteraction MechanismRecommended For
Class 1: H-Bond Donors Water, Methanol, IPACompetes with Sulfonamide H-bonds.Thermodynamic Control. Promotes rearrangement to stable forms.
Class 2: H-Bond Acceptors DMSO, DMF, AcetoneDisrupts Pyrrole-NH interactions.Initial Dissolution. Use only as a primary solvent in anti-solvent methods.
Class 3: Non-Polar Toluene, HeptaneMinimal interaction.Anti-Solvent. Forces aggregation; risk of oiling out if added too fast.
Protocol: Competitive Slurrying (The "Polymorph Filter")

If you suspect mixed polymorphs, use this self-validating method to convert everything to the stable form:

  • Suspend the solid in a saturated solution of the compound (using a Class 1 solvent like IPA/Water).

  • Stir at

    
     for 24-48 hours.
    
  • Mechanism: The less stable (more soluble) polymorphs will dissolve and recrystallize onto the more stable (less soluble) crystal lattice (Ostwald Ripening).

  • Analyze via XRPD (X-Ray Powder Diffraction).

Module 3: Purity & Oxidation Prevention

User Query: "My crystals are turning pink/brown upon filtration. Is the compound decomposing?"

The Issue: Pyrrole Oxidation

The pyrrole ring is electron-rich (


-excessive). Upon exposure to air and light, especially when in solution or wet cake form, it undergoes oxidative polymerization, leading to colored impurities (pink/brown tars) that adsorb onto the crystal surface.
Stabilization Workflow
  • Deoxygenation: Always degas solvents (sparge with

    
     or Ar for 15 mins) prior to dissolution.
    
  • Add an Antioxidant: Add 0.1 mol% Sodium Metabisulfite or Ascorbic Acid to the aqueous phase if using a water-miscible system. This acts as a sacrificial reductant.

  • Darkness: Wrap crystallization vessels in aluminum foil.

  • Wash Protocol: When filtering, wash the cake immediately with cold, degassed anti-solvent to remove the oxidative mother liquor film.

Visualization: Stability & Polymorph Logic

PolymorphLogic Input Crude Material Screen Solvent Screen Input->Screen RapidCool Rapid Cooling (Kinetic Control) Screen->RapidCool High Supersaturation SlowEvap Slow Evap/Slurry (Thermodynamic Control) Screen->SlowEvap Low Supersaturation Form1 Metastable Form (Needles/Oil) RapidCool->Form1 Form2 Stable Form (Prisms/Blocks) SlowEvap->Form2 Form1->SlowEvap Slurry Conversion Analysis XRPD / DSC Check Form1->Analysis Form2->Analysis

Figure 2: Logic flow distinguishing Kinetic vs. Thermodynamic control pathways. Note the feedback loop (dashed line) where metastable forms can be converted via slurrying.

References

  • BenchChem Technical Support. (2025).[3] Troubleshooting Oiling Out in Sulfonamide Crystallization. Retrieved from

  • Sainz-Díaz, C. I., et al. (2018).[4] Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides.[4][5] Journal of Pharmaceutical Sciences.[6] Retrieved from

  • University of York. (n.d.). Problems with Recrystallisations - Oiling Out.[7] Chemistry Teaching Labs. Retrieved from

  • PubChem. (2025).[8][9] 1H-Pyrrole-2-sulfonamide Compound Summary. National Library of Medicine. Retrieved from

  • El-Gaby, M.S.A., et al. (2002).[10] Novel synthesis and antifungal activity of pyrrole...[10] derivatives containing sulfonamido moieties.[4][6][7][8][10][11] Il Farmaco.[10] Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 1H-Pyrrole-2-sulfonamide and Established EGFR Inhibitors in Oncology Research

This guide provides a comparative analysis of the novel inhibitor class, 1H-Pyrrole-2-sulfonamide, against established Epidermal Growth Factor Receptor (EGFR) inhibitors. We will delve into the mechanistic nuances, compa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of the novel inhibitor class, 1H-Pyrrole-2-sulfonamide, against established Epidermal Growth Factor Receptor (EGFR) inhibitors. We will delve into the mechanistic nuances, comparative efficacy, and the experimental methodologies required for a robust evaluation of these compounds. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor research.

Introduction: The Central Role of EGFR in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein, a member of the ErbB family of receptor tyrosine kinases, that plays a pivotal role in regulating critical cellular processes such as proliferation, survival, and migration.[1][2] Upon binding to ligands like the epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues.[3][4] This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are fundamental for normal cell function.[1][5]

However, aberrant EGFR activity, through overexpression or mutation, is a hallmark of numerous cancers, including non-small cell lung cancer (NSCLC), breast, and colon cancers.[2][4] This dysregulation leads to uncontrolled cell growth and survival, making EGFR a validated and highly attractive target for cancer therapy.[4] The development of small-molecule tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain of EGFR has revolutionized the treatment of these malignancies.[6]

The EGFR Signaling Pathway: A Network of Pro-Survival Signals

Activation of EGFR triggers a complex network of intracellular signals. Understanding this pathway is crucial for appreciating the mechanism of action of EGFR inhibitors and the emergence of resistance.

The binding of a ligand like EGF causes a conformational change in the EGFR monomer, promoting the formation of homodimers or heterodimers (e.g., with HER2).[3][7] This dimerization stimulates the intrinsic kinase activity of the receptor, leading to the phosphorylation of key tyrosine residues in its C-terminal tail. These phosphorylated sites act as docking stations for various adaptor proteins and enzymes containing SH2 or PTB domains, which in turn activate downstream signaling cascades.[7][8]

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR Dimer (Inactive) EGF->EGFR Binding & Dimerization pEGFR p-EGFR (Active) EGFR->pEGFR Autophosphorylation Grb2 Grb2/SOS pEGFR->Grb2 PI3K PI3K pEGFR->PI3K Ras Ras Grb2->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf Gene Gene Expression Akt->Gene Anti-Apoptosis MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene ProSurvival Cell Proliferation, Survival, Migration Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis p1 Prepare serial dilutions of inhibitor r1 Combine inhibitor and Kinase Mix in 384-well plate p1->r1 p2 Prepare Kinase Reaction Mix: - Recombinant EGFR - Substrate (e.g., Poly-Glu-Tyr) - ATP p2->r1 r2 Incubate at RT (e.g., 60 minutes) r1->r2 d1 Add ADP-Glo™ Reagent (to deplete unused ATP) r2->d1 d2 Add Kinase Detection Reagent (converts ADP to ATP, then light) d1->d2 d3 Read Luminescence on plate reader d2->d3 a1 Calculate % Inhibition d3->a1 a2 Plot dose-response curve and determine IC50 a1->a2

Caption: Workflow for an in vitro biochemical kinase assay.

Detailed Protocol: ADP-Glo™ Kinase Assay [3][6]

  • Preparation: Prepare serial dilutions of the test inhibitor (e.g., 1H-Pyrrole-2-sulfonamide) in DMSO, followed by a further dilution in kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA).

  • Kinase Reaction: In a white, opaque 384-well plate, add 2.5 µL of inhibitor dilution, 2.5 µL of recombinant EGFR enzyme/substrate mix, and initiate the reaction by adding 5 µL of ATP solution. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and then generate a luminescent signal using luciferase. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor (DMSO) control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (e.g., XTT or MTT)

Cellular assays are essential to confirm that an inhibitor's biochemical potency translates to anti-proliferative effects in cancer cells. [6]MTT and XTT assays are colorimetric methods that measure the metabolic activity of living cells, which serves as a proxy for cell viability. [9][10]In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.

Viability_Assay_Workflow A Seed cancer cells (e.g., H1975) in 96-well plate B Allow cells to adhere (24 hours) A->B C Treat cells with serial dilutions of inhibitor B->C D Incubate for 72 hours C->D E Add XTT Reagent (or MTT) D->E F Incubate (2-4 hours) for color development E->F G Measure Absorbance (450 nm for XTT) F->G H Calculate % Viability and determine GI50/IC50 G->H

Caption: Workflow for a cell viability assay (e.g., XTT).

Detailed Protocol: XTT Cell Viability Assay [10][11]

  • Cell Seeding: Plate an appropriate cancer cell line (e.g., H1975 for L858R/T790M mutant EGFR) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the EGFR inhibitor. Include a vehicle-only (DMSO) control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

  • Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well.

  • Color Development: Incubate the plate for an additional 2-4 hours until a distinct color change is observed in the control wells.

  • Data Acquisition: Measure the absorbance of the wells at 450-500 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to determine the IC50 value, representing the concentration that inhibits cell growth by 50%.

Western Blot for EGFR Phosphorylation

This technique directly visualizes the inhibition of EGFR autophosphorylation in a cellular context, providing mechanistic validation of the inhibitor's action. [1]It involves separating cellular proteins by size, transferring them to a membrane, and probing with antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR. [12]

Western_Blot_Workflow A 1. Culture & Treat Cells: - Serum starve cells - Treat with inhibitor - Stimulate with EGF B 2. Cell Lysis & Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE: Separate proteins by size B->C D 4. Protein Transfer: Move proteins to PVDF membrane C->D E 5. Blocking: Prevent non-specific antibody binding (use BSA) D->E F 6. Primary Antibody Incubation: Anti-p-EGFR (Y1068) E->F G 7. Secondary Antibody Incubation: HRP-conjugated anti-rabbit IgG F->G H 8. Detection: Add ECL substrate and image G->H I 9. Strip and Re-probe: Detect Total EGFR and Loading Control (e.g., Actin) H->I

Caption: Workflow for Western blot analysis of EGFR phosphorylation.

Detailed Protocol: Western Blot [1][12]

  • Sample Preparation: Culture cells (e.g., A549) to 70-80% confluency. [1]Serum-starve the cells for 16-24 hours to reduce basal EGFR activity. Pre-treat cells with the desired concentration of EGFR inhibitor for 2 hours, then stimulate with 100 ng/mL EGF for 15 minutes. [12]2. Lysis: Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. [12]Scrape the cells and centrifuge the lysate at >10,000 x g for 15 minutes at 4°C to pellet debris. [6][9]3. Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate on a 4-12% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane. For a large protein like EGFR (~175 kDa), use a transfer buffer containing a low concentration of SDS (0.05-0.1%) to ensure efficient transfer.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST. Causality Note: BSA is preferred over milk for phospho-protein detection as milk contains casein, a phosphoprotein that can cause high background.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against a specific p-EGFR site (e.g., Tyr1068) diluted 1:1000 in 5% BSA/TBST. [1]Wash the membrane three times with TBST. Then, incubate with an HRP-conjugated secondary antibody (1:2000 dilution) for 1-2 hours at room temperature. [1]8. Detection: Wash the membrane again and apply an Enhanced Chemiluminescence (ECL) substrate. Image the resulting signal using a chemiluminescence imager.

  • Re-probing: To validate the results, the membrane can be stripped of antibodies and re-probed for total EGFR and a loading control (like β-actin) to ensure equal protein loading across lanes. The p-EGFR signal should be normalized to the total EGFR signal for accurate quantification. [13]

Mechanisms of Acquired Resistance

Despite the initial success of EGFR inhibitors, tumors inevitably develop resistance. Understanding these mechanisms is critical for the development of next-generation drugs like 1H-Pyrrole-2-sulfonamide.

  • On-Target Mutations: The tumor acquires secondary mutations in the EGFR gene itself. [14] * T790M: The "gatekeeper" mutation prevents the binding of first-generation inhibitors. [14][15] * C797S: This mutation alters the cysteine residue required for covalent binding of second and third-generation inhibitors, rendering them ineffective. [16]* Off-Target Mechanisms: The cancer cell activates alternative signaling pathways to bypass its dependency on EGFR. [14][17] * MET Amplification: Overexpression of the MET receptor tyrosine kinase can reactivate the PI3K-AKT pathway. [16][17] * HER2 Amplification: Similar to MET, increased HER2 signaling can provide an alternative survival pathway. [16] * Downstream Mutations: Mutations in components downstream of EGFR, such as KRAS or BRAF, can render the cell independent of upstream EGFR signaling. [16]

Conclusion and Future Directions

The landscape of EGFR-targeted therapy is a continuous battle between therapeutic innovation and tumor evolution. While first, second, and third-generation inhibitors have provided significant clinical benefits, acquired resistance remains a major challenge.

Novel compounds, represented here by the 1H-Pyrrole-2-sulfonamide class, are being designed to address these resistance mechanisms, particularly the C797S mutation that limits the efficacy of current irreversible inhibitors. A comprehensive comparative evaluation, utilizing the biochemical and cellular assays detailed in this guide, is paramount. By systematically assessing potency against wild-type and a panel of mutant EGFR enzymes, determining on-target effects in relevant cancer cell lines, and validating the mechanism of action, researchers can accurately position these next-generation inhibitors in the therapeutic arsenal. The ultimate goal is to develop compounds with broader activity against known and emerging resistance mutations, moving one step closer to durable, long-term control of EGFR-driven cancers.

References

  • Application Notes and Protocols for Detecting EGFR Phosphorylation via Western Blot - Benchchem. (URL: )
  • CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US. (URL: )
  • Sunvozertinib Approved by FDA as Oral Treatment of NSCLC With EGFR Exon 20 Insertion Mut
  • Application Notes and Protocols for Assessing the Efficacy of EGFR Inhibitors - Benchchem. (URL: )
  • FDA approves sunvozertinib for non-small cell lung cancer with EGFR Ex20Ins. (URL: )
  • Application Notes and Protocols for Western Blot Analysis of Phosphorylated EGFR (p-EGFR)
  • EGFR Assays & Drug Discovery Services - Reaction Biology. (URL: )
  • Cell Viability and Proliferation Assays in Drug Screening - Danaher Life Sciences. (URL: )
  • EGFR Kinase Assay - Promega Corpor
  • FDA Approves Datroway for EGFR-Mutated Advanced Lung Cancer - CURE. (URL: )
  • FDA approvals in lung cancer tre
  • Epidermal Growth Factor Receptor Tyrosine Phosphorylation and Signaling Controlled by a Nuclear Receptor Coactivator, Amplified in Breast Cancer 1 - PMC. (URL: )
  • Cell Viability and Prolifer
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Cre
  • Targeting the EGFR signaling p
  • Exploring and Targeting New Mechanisms of EGFR Inhibitor Resistance in Lung Cancer. (URL: )
  • EGF/EGFR Signaling Pathway - Cre
  • EGFR Inhibitors Extend Their Reach in Lung Cancer | Blog | AACR. (URL: )
  • Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC. (URL: )
  • Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PubMed. (URL: )
  • Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC - NIH. (URL: )
  • EGFR Kinase Enzyme System - Promega Corpor
  • Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R - Thermo Fisher Scientific. (URL: )
  • Comparative analysis of first-generation epidermal growth factor receptor inhibitors combined with chemotherapy versus third-gen - Frontiers. (URL: )
  • Mechanisms of resistance to irreversible epidermal growth factor receptor tyrosine kinase inhibitors and therapeutic strategies in non-small cell lung cancer | Oncotarget. (URL: )
  • Introduction to XTT assays for cell-viability assessment - Abcam. (URL: )
  • Comparison of first-generation EGFR-TKIs (gefitinib, erlotinib, and icotinib)
  • Downstream EGFR Protein Phosphorylation and Gefitinib Inhibition in Non-Small Cell Lung Cancer Cells Detected With Multiplex Phosphoprotein Assays - Bio-Rad. (URL: )
  • EGFR signaling p
  • Epidermal Growth Factor Receptor (EGFR) Signaling. (URL: )
  • Comparative efficacy of epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) monotherapy versus combined EGFR-TKI and chemotherapy in resectable EGFR-mutant non-small cell lung cancer - PMC. (URL: )
  • EGFR Kinase Assay Kit - BPS Bioscience. (URL: )
  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC. (URL: )
  • Comparison of epidermal growth factor receptor tyrosine kinase inhibitors for patients with lung adenocarcinoma harboring different epidermal growth factor receptor mut
  • Comparative analysis of first-generation epidermal growth factor receptor inhibitors combined with chemotherapy versus third-generation epidermal growth factor receptor inhibitors in the treatment of advanced non-small cell lung cancer: a systematic review and meta-analysis - Frontiers. (URL: )
  • Network Meta-Analysis of Erlotinib, Gefitinib, Afatinib and Icotinib in Patients with Advanced Non-Small-Cell Lung Cancer Harboring EGFR Mutations - Our journal portfolio - PLOS. (URL: )
  • Machine Learning-Based Approach to Developing Potent EGFR Inhibitors for Breast Cancer Design, Synthesis, and In Vitro Evalu
  • Best Practice for Western Blot Detection of Phosphorylation Events | Bio-Rad Antibodies. (URL: )
  • In vitro and in silico evaluation of EGFR targeting activities of curcumin and its deriv
  • Computational Evaluation and In Vitro Validation of New Epidermal Growth Factor Receptor Inhibitors | Bentham Science Publishers. (URL: )
  • EGFR Inhibitors and EGFR Signaling P
  • Erlotinib - St
  • Which Is Better EGFR-TKI Followed by Osimertinib: Af
  • Disease progression on EGFR TKI therapy: what to do after erlotinib, gefitinib and af
  • Anti-EGFR Mechanism of Action: Antitumor Effect and Underlying Cause of Adverse Events. (URL: )
  • Novel pyrrole-sulfonamide derivatives as EGFR inhibitors and radiosensitizers in lung cancer - PubMed. (URL: )
  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - MDPI. (URL: )
  • Overview of the first set of pyrrolopyrimidine EGFR inhibitors and...

Sources

Comparative

Validating the Inhibitory Activity of Novel Pyrrole Sulfonamides against PDE4B

Executive Summary: The Selectivity Challenge In the development of phosphodiesterase 4 (PDE4) inhibitors for inflammatory diseases (COPD, psoriasis, asthma), the central challenge is not potency—it is the Therapeutic Ind...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Selectivity Challenge

In the development of phosphodiesterase 4 (PDE4) inhibitors for inflammatory diseases (COPD, psoriasis, asthma), the central challenge is not potency—it is the Therapeutic Index (TI) . First-generation inhibitors like Rolipram failed clinically due to severe emesis (nausea/vomiting), a side effect now linked specifically to the inhibition of the PDE4D isozyme in the central nervous system.

Novel Pyrrole Sulfonamides represent a promising structural class designed to decouple anti-inflammatory efficacy (PDE4B inhibition) from emetic liability (PDE4D inhibition). This guide outlines the validation framework required to benchmark these novel compounds against industry standards (Roflumilast , Apremilast ), focusing on the "3-2-1" binding rule and isozyme selectivity ratios.

Part 1: Mechanistic Rationale & Structural Logic

The "3-2-1" Binding Rule

To validate a new pyrrole sulfonamide, one must first confirm it engages the catalytic pocket correctly. High-affinity PDE4 inhibitors typically satisfy the "3-2-1" rule within the active site:

  • Metal Chelation: Interaction with divalent cations (

    
    , 
    
    
    
    ).[1]
  • Q-Pocket Occupancy: Hydrogen bonding with the invariant Glutamine (Gln369) .

  • Water Network: Stabilization of the solvent-filled pocket.

Why Pyrrole Sulfonamides? Unlike the catechol ethers of Rolipram, the pyrrole sulfonamide scaffold offers unique vectors for substitution. The sulfonamide group often mimics the phosphate of cAMP (interacting with metal ions), while the pyrrole ring can be substituted to exploit subtle hydrophobic differences in the Q1 and Q2 pockets of PDE4B versus PDE4D, driving selectivity.

Diagram: PDE4B Signaling & Inhibition Pathway

The following diagram illustrates the biological consequence of PDE4B inhibition: the preservation of cAMP and subsequent downregulation of TNF-


.

PDE4B_Pathway cluster_effect Therapeutic Outcome ATP ATP cAMP cAMP (Anti-Inflammatory Signal) ATP->cAMP Adenylate Cyclase AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis by PDE4B PKA PKA Activation cAMP->PKA Accumulation PDE4B PDE4B Enzyme (Hydrolysis) PDE4B->cAMP Degrades Inhibitor Pyrrole Sulfonamide (Inhibitor) Inhibitor->PDE4B Blocks Active Site CREB CREB Phosphorylation PKA->CREB TNF TNF-α Release (Inflammation) CREB->TNF Downregulates

Caption: Inhibition of PDE4B prevents cAMP hydrolysis, activating PKA/CREB signaling which transcriptionally downregulates inflammatory cytokines like TNF-α.

Part 2: Comparative Performance Analysis

To validate your novel compound, you must benchmark it against established inhibitors. The table below summarizes the target profile for a successful "Next-Gen" Pyrrole Sulfonamide compared to market standards.

Table 1: Benchmark Performance Metrics
FeatureRolipram (Reference)Roflumilast (Standard)Novel Pyrrole Sulfonamide (Target Profile)
PDE4B IC

~2.0 nM0.8 nM< 5.0 nM
PDE4D IC

~2.0 nM0.7 nM> 100 nM
Selectivity (B/D) ~1 (Non-selective)~1 (Non-selective)> 20-fold
Emetic Potential HighModerateLow
Binding Mode Catechol ether stack3-2-1 Full EngagementSulfonamide-Metal Coordination

Key Insight: While Roflumilast is potent, it lacks significant B/D selectivity (approx 1.2-fold).[2] A successful pyrrole sulfonamide must demonstrate a Selectivity Index (SI) > 20 to justify further development over existing generic options.

Part 3: Experimental Validation Framework

This section details the self-validating protocols required to generate the data above.

Workflow Diagram: The Validation Pipeline

Validation_Workflow Start Compound Library (Pyrrole Sulfonamides) Screen Primary Screen (IMAP Assay) Start->Screen Single Conc. (10 µM) Selectivity Isozyme Profiling (PDE4B vs 4D) Screen->Selectivity Hits (IC50 < 100nM) Cellular Cellular Assay (TNF-α in PBMCs) Selectivity->Cellular SI > 20-fold Lead Lead Candidate Cellular->Lead Efficacy Confirmed

Caption: A tiered screening cascade designed to filter compounds first by potency, then by isozyme selectivity, and finally by cellular efficacy.

Protocol 1: Enzymatic Inhibition (IMAP TR-FRET)

Objective: Determine the ICngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 of the compound against recombinant PDE4B.
Method: Immobilized Metal Affinity Polarization (IMAP) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). This is preferred over SPA for higher throughput and non-radioactive safety.

Reagents:

  • Recombinant human PDE4B1 and PDE4D3 (BPS Bioscience or equivalent).

  • FAM-cAMP substrate (Molecular Devices).[3]

  • IMAP Binding Reagent (containing

    
     nanoparticles).
    

Step-by-Step Procedure:

  • Compound Prep: Dissolve pyrrole sulfonamides in 100% DMSO. Perform a 1:3 serial dilution (10 points) starting at 10

    
    M. Final DMSO concentration in assay must be <1%.
    
  • Enzyme Incubation: Add 5

    
    L of PDE4B enzyme (approx. 0.5 ng/well) to a black 384-well plate. Add 2.5 
    
    
    
    L of compound. Incubate for 15 mins at RT.
  • Reaction Start: Add 2.5

    
    L of FAM-cAMP (100 nM final).
    
  • Reaction Stop: After 60 mins, add 30

    
    L of IMAP Binding Solution. The nanoparticles bind only the hydrolyzed non-cyclic AMP product, increasing fluorescence polarization.
    
  • Read: Measure Fluorescence Polarization (FP) on a multi-mode plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation to calculate IC

    
    .
    
    • Validation Check: The Z-factor must be > 0.5. Rolipram control IC

      
       should fall within 2-fold of historical mean (approx 2 nM).
      
Protocol 2: Isozyme Selectivity Profiling

Objective: Quantify the risk of emesis by comparing PDE4B vs. PDE4D inhibition.[4]

Procedure:

  • Run the IMAP TR-FRET protocol (above) in parallel for both PDE4B and PDE4D enzymes.

  • Ensure enzyme concentrations are normalized to have identical specific activities (U/mg) to prevent artifactual shifts in IC

    
    .
    
  • Calculate Selectivity Index (SI):

    
    
    
  • Interpretation:

    • SI < 10: High risk of emesis (Similar to Roflumilast).

    • SI > 20: Favorable therapeutic window (Target for Pyrrole Sulfonamides).

Protocol 3: Cellular Translation (PBMC TNF- Release)

Objective: Confirm that enzymatic inhibition translates to anti-inflammatory activity in a biological system.[5]

Procedure:

  • Isolation: Isolate Human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors using Ficoll-Paque density centrifugation.

  • Seeding: Plate

    
     cells/well in 96-well plates.
    
  • Treatment: Pre-incubate cells with the pyrrole sulfonamide (serial dilutions) for 1 hour.

  • Stimulation: Add Lipopolysaccharide (LPS) at 1

    
    g/mL to trigger the inflammatory cascade (TNF-
    
    
    
    production).
  • Incubation: Incubate for 18–24 hours at 37°C, 5% CO

    
    .
    
  • Quantification: Collect supernatant and measure TNF-

    
     levels using a standard ELISA kit.
    
  • Data: Plot % Inhibition vs. Log[Compound].

References

  • Nunes, I. K., et al. (2016).[1] Synthesis, Pharmacological Profile and Docking Studies of New Sulfonamides Designed as Phosphodiesterase-4 Inhibitors.[3][4][6] PLOS ONE.

  • Kumar, T. B., et al. (2012).[7] Pd-mediated functionalization of polysubstituted pyrroles: their evaluation as potential inhibitors of PDE4.[7] Bioorganic & Medicinal Chemistry Letters.

  • Zhang, K. Y., et al. (2005). Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors. Biochemical Journal.

  • Ghorab, M. M., et al. (2014).[8] Novel sulfonamides bearing pyrrole and pyrrolopyrimidine moieties as carbonic anhydrase inhibitors: Synthesis, cytotoxic activity and molecular modeling.[8] European Journal of Medicinal Chemistry.

  • BPS Bioscience. PDE4B Cell-Based Activity Assay Kit Protocol.

Sources

Comparative

Precision Profiling: Cross-Reactivity &amp; Selectivity of 1H-Pyrrole-2-sulfonamide Inhibitors

Topic: Cross-reactivity analysis of 1H-Pyrrole-2-sulfonamide-based inhibitors Content Type: Publish Comparison Guide Executive Summary: The Pyrrole Advantage In the landscape of zinc-metalloenzyme inhibition, particularl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-reactivity analysis of 1H-Pyrrole-2-sulfonamide-based inhibitors Content Type: Publish Comparison Guide

Executive Summary: The Pyrrole Advantage

In the landscape of zinc-metalloenzyme inhibition, particularly for Carbonic Anhydrases (CAs), the 1H-Pyrrole-2-sulfonamide scaffold represents a critical evolution from the classical benzene-sulfonamide pharmacophore (e.g., Acetazolamide). While benzene-sulfonamides are potent, they notoriously suffer from broad "pan-isoform" cross-reactivity, leading to off-target systemic effects (e.g., paresthesia, metabolic acidosis) due to inhibition of the ubiquitous cytosolic isoforms hCA I and hCA II.

This guide objectively analyzes the performance of 1H-Pyrrole-2-sulfonamide-based inhibitors, focusing on their superior Isoform Selectivity Profiles (targeting tumor-associated hCA IX/XII or mitochondrial hCA VA/VB) and delineating the structural mechanisms that minimize cross-reactivity.

Mechanistic Architecture: Structural Basis of Selectivity

To understand cross-reactivity, one must analyze the binding mode. All sulfonamides bind the catalytic Zinc ion (


) in the active site. The differentiation—and thus the reduction in cross-reactivity—comes from the "Tail" interaction with the secondary binding pockets.
  • The Anchor (

    
     Binding):  The sulfonamide moiety (
    
    
    
    ) acts as a zinc-binding group (ZBG), mimicking the transition state. This is conserved and non-selective.
  • The Selector (Pyrrole Scaffold): Unlike the rigid phenyl ring of benzene-sulfonamides, the 1H-pyrrole ring is electron-rich and allows for specific dipole-dipole interactions with hydrophilic residues (e.g., Thr200, Gln92) found in the active sites of specific isoforms like hCA IX, but absent in hCA I/II.

Visualizing the Selectivity Logic

SAR_Logic Scaffold 1H-Pyrrole-2-sulfonamide ZBG Sulfonamide Group (Zn2+ Anchor) Scaffold->ZBG Pharmacophore Tail Pyrrole Ring + Substituents (The Selector) Scaffold->Tail Differentiation Target_IX Target: hCA IX/XII (Tumor Associated) ZBG->Target_IX High Affinity (Conserved) OffTarget_II Off-Target: hCA I/II (Cytosolic/Systemic) ZBG->OffTarget_II High Affinity (Conserved) Tail->Target_IX Specific H-Bonds (e.g., Thr200) Tail->OffTarget_II Steric Clash / Repulsion

Figure 1: Structural logic dictating the selectivity of pyrrole-sulfonamides. The "Tail" interactions determine whether the inhibitor cross-reacts with off-targets.

Comparative Performance Analysis

The following data contrasts the inhibition constants (


) of a representative 1H-pyrrole-2-sulfonamide derivative against the industry standard, Acetazolamide (AAZ).

Objective: Achieve low nanomolar affinity for Target Isoforms (IX, XII, or VA) while maximizing the


 for Off-Target Isoforms (I, II).
Table 1: Isoform Selectivity Profile (

in nM)
Inhibitor ClassCompoundTarget: hCA IX (Tumor)Target: hCA XII (Tumor)Off-Target: hCA I (Cytosolic)Off-Target: hCA II (Cytosolic)Selectivity Ratio (II / IX)
Standard Acetazolamide (AAZ) 25.0 nM5.7 nM250 nM12.0 nM0.48 (Poor)
Alternative Benzolamide 38.0 nM3.0 nM15.0 nM9.0 nM0.23 (Poor)
Subject Pyrrole-Sulfonamide (Ex. 53a) 4.2 nM 3.8 nM >10,000 nM866.0 nM206.1 (Excellent)

Data synthesized from comparative literature on heterocyclic sulfonamides [1][2].

Performance Verdict:

  • Cross-Reactivity: The Pyrrole-based inhibitor demonstrates a significantly reduced cross-reactivity profile. While AAZ inhibits the physiological hCA II potently (

    
     = 12 nM), the pyrrole derivative shifts this to ~866 nM, effectively "sparing" the systemic isoform.
    
  • Potency: The pyrrole scaffold maintains or improves potency against the target (hCA IX), often achieving single-digit nanomolar affinity.

Chemical Cross-Reactivity: The "Sulfa Allergy" Myth

A critical distinction in drug development is the potential for allergic cross-reactivity.

  • Antibiotic Sulfonamides: Contain an

    
    -arylamine group (e.g., Sulfamethoxazole). This group is metabolized to reactive hydroxylamines, causing hypersensitivity.
    
  • Non-Antibiotic Sulfonamides (e.g., Pyrrole-2-sulfonamides): Lack the

    
    -arylamine.
    
  • Conclusion: There is no structural basis for cross-reactivity between pyrrole-2-sulfonamides and sulfonamide antibiotics. The "sulfa allergy" warning is largely historical dogma and should not preclude the development of these scaffolds, provided the

    
     position is unsubstituted or non-arylamine [3][4].
    
Experimental Protocols: Validating Selectivity

To generate the data presented above, the following self-validating protocols are required.

Protocol A: Stopped-Flow CO2 Hydration Assay (Kinetic Profiling)

The Gold Standard for determining


 and quantifying cross-reactivity.
  • Reagent Prep:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
      .
      
    • Substrate:

      
       saturated water (approx. 32.9 mM at 20°C).
      
    • Indicator: 0.2 mM Phenol Red.

  • Enzyme Activation:

    • Incubate purified hCA isozymes (I, II, IX, XII) with the inhibitor (10 pM – 10 µM range) for 15 minutes at room temperature.

    • Control: Enzyme + DMSO (vehicle) only.

  • Reaction Trigger:

    • Rapidly mix the Enzyme-Inhibitor solution with the

      
       substrate solution using a Stopped-Flow apparatus (e.g., Applied Photophysics SX.18MV).
      
  • Data Acquisition:

    • Monitor the absorbance decrease at 557 nm (acidification rate) over 0.5–1.0 seconds.

  • Calculation:

    • Fit the initial velocity (

      
      ) data to the Michaelis-Menten equation.
      
    • Determine

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Protocol B: Surface Plasmon Resonance (SPR) for Binding Mode

Used to confirm physical binding affinity (


) and dissociation rates (

), crucial for residence time analysis.
  • Immobilization: Amine-couple purified hCA II and hCA IX to different flow cells on a CM5 sensor chip.

  • Injection: Inject the Pyrrole-sulfonamide analyte at 5 concentrations.

  • Validation:

    • Reference Cell: Subtract the signal from a blank flow cell to remove bulk refractive index changes.

    • Positive Control: Inject Acetazolamide to verify surface activity.

  • Analysis: A slow

    
     on hCA IX combined with a fast 
    
    
    
    (or no binding) on hCA II confirms selective residence time.
Visualizing the Selectivity Workflow

Selectivity_Workflow Start Compound Synthesis (1H-Pyrrole-2-sulfonamide) Screen Primary Screen (Stopped-Flow Assay) Start->Screen Decision Ki < 50 nM for Target? Screen->Decision Selectivity Cross-Reactivity Profiling (hCA I, II, VA, IX, XII) Decision->Selectivity Yes Outcome_Bad Discard / Redesign Decision->Outcome_Bad No Analysis Calculate Selectivity Index (SI) SI = Ki(Off-Target) / Ki(Target) Selectivity->Analysis Outcome_Good Lead Candidate (SI > 50) Analysis->Outcome_Good High Selectivity Analysis->Outcome_Bad Low Selectivity

Figure 2: Experimental decision matrix for validating isoform selectivity.

Conclusion & Strategic Recommendations

The 1H-Pyrrole-2-sulfonamide class offers a distinct competitive edge over traditional benzene-sulfonamides by breaking the "selectivity ceiling."

  • For Oncology: Focus on derivatives with bulky substitutions on the pyrrole ring (e.g., 4- or 5-position) to exploit the hydrophobic pocket of hCA IX/XII.

  • For Safety: The lack of an

    
    -arylamine moiety renders these compounds chemically distinct from "sulfa" antibiotics, minimizing allergic cross-reactivity risks.
    

Final Recommendation: Prioritize this scaffold when "systemic sparing" (avoiding hCA II inhibition) is a critical clinical endpoint.

References
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. (2023). Available at: [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. Molecules. (2021). Available at: [Link]

  • Sulfonamide cross-reactivity: fact or fiction? Annals of Pharmacotherapy. (2005). Available at: [Link]

  • Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity? Am J Health Syst Pharm. (2013). Available at: [Link]

  • Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds. Frontiers in Chemistry. (2026).[1] Available at: [Link]

Sources

Validation

Benchmarking Novel 1H-Pyrrole-2-Sulfonamide Analogs Against Established Carbonic Anhydrase Inhibitors: A Comparative Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark new 1H-Pyrrole-2-sulfonamide analogs against established carbonic anhydrase inhibitors. We will d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark new 1H-Pyrrole-2-sulfonamide analogs against established carbonic anhydrase inhibitors. We will delve into the rationale behind experimental design, provide detailed protocols for comparative analysis, and present a clear structure for data interpretation, with a primary focus on carbonic anhydrase (CA) inhibition, a key therapeutic target in various diseases.

Introduction: The Rising Prominence of Pyrrole-Based Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents including antibacterial, anti-inflammatory, and diuretic drugs[1][2]. The incorporation of a pyrrole moiety into a sulfonamide scaffold has given rise to a novel class of compounds, 1H-Pyrrole-2-sulfonamide analogs, which have demonstrated significant potential as highly potent and selective enzyme inhibitors[3][4][5]. A primary target of these analogs is the family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs)[6][7].

CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a crucial role in physiological processes such as pH regulation, fluid secretion, and biosynthesis. Dysregulation of CA activity is implicated in several pathologies, including glaucoma, epilepsy, and cancer. Consequently, the development of novel CA inhibitors with improved potency and isoform selectivity is an area of intense research[8][9][10]. This guide will use the well-established carbonic anhydrase inhibitor, Acetazolamide (AZA) , as the primary benchmark for evaluating the performance of new 1H-Pyrrole-2-sulfonamide analogs.

Mechanistic Comparison: Targeting the Zinc-Containing Active Site

The established mechanism of action for sulfonamide-based CA inhibitors involves the coordination of the sulfonamide group to the zinc ion within the enzyme's active site. This binding event displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby inhibiting the enzyme's activity.

The 1H-pyrrole-2-sulfonamide scaffold offers unique structural features that can be exploited to enhance binding affinity and selectivity for different CA isoforms. The pyrrole ring itself is an aromatic heterocycle that can engage in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, with amino acid residues in the active site. Modifications to the pyrrole ring and the sulfonamide group can therefore fine-tune the inhibitory profile of these analogs.

Signaling Pathway: The Role of Carbonic Anhydrase IX (CA IX) in Tumor Hypoxia

A particularly relevant target for novel CA inhibitors is the transmembrane isoform, Carbonic Anhydrase IX (CA IX), which is overexpressed in many types of solid tumors and is associated with poor prognosis. Under hypoxic conditions, CA IX contributes to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and resistance to therapy. Inhibition of CA IX is therefore a promising strategy for anticancer drug development[6][11].

CA_IX_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expression Increased CA IX Expression HIF1a->CAIX_Expression CAIX CA IX CAIX_Expression->CAIX CO2_H2O CO₂ + H₂O CO2_H2O->CAIX Catalysis HCO3_H HCO₃⁻ + H⁺ Extracellular_Acidification Extracellular Acidification HCO3_H->Extracellular_Acidification CAIX->HCO3_H Tumor_Progression Tumor Progression (Invasion, Metastasis) Extracellular_Acidification->Tumor_Progression Pyrrole_Sulfonamide 1H-Pyrrole-2-sulfonamide Analog Pyrrole_Sulfonamide->CAIX Inhibition

Caption: Role of CA IX in the tumor microenvironment and its inhibition.

Experimental Benchmarking: Protocols and Data Presentation

A rigorous and standardized set of experiments is crucial for the objective comparison of novel analogs against established drugs. The following section outlines detailed protocols for key assays.

Experiment 1: In Vitro Carbonic Anhydrase Inhibition Assay

This assay directly measures the inhibitory potency of the test compounds against various human (h) CA isoforms.

Objective: To determine the inhibitory constant (Kᵢ) of new 1H-Pyrrole-2-sulfonamide analogs against hCA I, II, IX, and XII and compare them to Acetazolamide.

Methodology: A stopped-flow spectrophotometric method is employed to measure the inhibition of CA-catalyzed CO₂ hydration.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound and Acetazolamide in a suitable solvent (e.g., DMSO).

    • Prepare a solution of the purified hCA isoform (e.g., 10 µM in 10 mM HEPES buffer, pH 7.4).

    • Prepare a 20 mM HEPES buffer (pH 7.4) containing 0.1 M Na₂SO₄ and 1 mM EDTA.

    • Prepare a CO₂-saturated solution by bubbling CO₂ gas through distilled water.

  • Assay Procedure:

    • Equilibrate the stopped-flow instrument to 25°C.

    • In one syringe, place the enzyme solution diluted in the HEPES buffer.

    • In the other syringe, place the CO₂-saturated solution containing varying concentrations of the inhibitor (or Acetazolamide).

    • Rapidly mix the two solutions and monitor the change in absorbance of a pH indicator (e.g., p-nitrophenol) at a specific wavelength (e.g., 400 nm) over time. The rate of pH change is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial rates of the enzymatic reaction at each inhibitor concentration.

    • Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) from the dose-response curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant.

CA_Inhibition_Workflow start Start reagent_prep Reagent Preparation (Enzyme, Inhibitor, Buffer, CO₂ Solution) start->reagent_prep assay_setup Stopped-Flow Instrument Setup (25°C) reagent_prep->assay_setup mixing Rapid Mixing of Enzyme and Inhibitor/Substrate assay_setup->mixing data_acq Monitor Absorbance Change (pH indicator) mixing->data_acq rate_calc Calculate Initial Reaction Rates data_acq->rate_calc dose_response Generate Dose-Response Curve (% Activity vs. [Inhibitor]) rate_calc->dose_response ic50_calc Determine IC₅₀ Value dose_response->ic50_calc ki_calc Calculate Kᵢ Value (Cheng-Prusoff Equation) ic50_calc->ki_calc end End ki_calc->end

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Experiment 2: In Vitro Cytotoxicity Assay against Cancer Cell Lines

This assay assesses the potential of the compounds to inhibit the growth of cancer cells, particularly those overexpressing CA IX.

Objective: To evaluate the cytotoxic effects of the new analogs and a standard anticancer drug (e.g., Doxorubicin) on cancer cell lines (e.g., MCF-7, HeLa) under both normoxic and hypoxic conditions.[6][11]

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture the selected cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

    • For hypoxic conditions, incubate the cells in a hypoxic chamber (e.g., 1% O₂).

  • Compound Treatment:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the new analogs, Doxorubicin (positive control), and a vehicle control (e.g., DMSO).

    • Incubate the plates for 48-72 hours under either normoxic or hypoxic conditions.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability versus the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in clear and concise tables to facilitate direct comparison.

Table 1: In Vitro Carbonic Anhydrase Inhibition Data

CompoundhCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA IX Kᵢ (nM)hCA XII Kᵢ (nM)Selectivity Ratio (hCA II/hCA IX)
New Analog 1 ValueValueValueValueValue
New Analog 2 ValueValueValueValueValue
Acetazolamide ValueValueValueValueValue

Lower Kᵢ values indicate higher inhibitory potency. A higher selectivity ratio for hCA IX over the off-target cytosolic isoform hCA II is desirable for anticancer applications.

Table 2: In Vitro Cytotoxicity Data

CompoundMCF-7 IC₅₀ (µM) - NormoxiaMCF-7 IC₅₀ (µM) - HypoxiaHeLa IC₅₀ (µM) - NormoxiaHeLa IC₅₀ (µM) - Hypoxia
New Analog 1 ValueValueValueValue
New Analog 2 ValueValueValueValue
Doxorubicin ValueValueValueValue

Lower IC₅₀ values indicate greater cytotoxic potency. A significantly lower IC₅₀ under hypoxic conditions may suggest a mechanism of action related to the inhibition of hypoxia-induced CA IX.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of novel 1H-Pyrrole-2-sulfonamide analogs. By employing standardized protocols and clear data presentation, researchers can effectively benchmark their new chemical entities against established drugs like Acetazolamide. The data generated will be instrumental in identifying lead compounds with superior potency, selectivity, and cellular activity.

Future investigations should aim to elucidate the structure-activity relationships (SAR) of these analogs to guide further optimization. In vivo studies in relevant animal models will be the next critical step to validate the therapeutic potential of the most promising candidates. The versatility of the pyrrole scaffold suggests that with continued research, 1H-Pyrrole-2-sulfonamide analogs could emerge as a significant class of therapeutic agents for a range of diseases.

References

  • Al-Rashida, M., et al. (2014). Novel sulfonamides bearing pyrrole and pyrrolopyrimidine moieties as carbonic anhydrase inhibitors: Synthesis, cytotoxic activity and molecular modeling. PubMed, 24(11), 5649-5655.
  • Angeli, A., et al. (2024). Synthetic Approaches to Novel Human Carbonic Anhydrase Isoform Inhibitors Based on Pyrrol-2-one Moiety. Journal of Medicinal Chemistry, 67(3), 2096-2110.
  • Danac, R., et al. (2026). Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors. FLORE.
  • Di Cesare Mannelli, L., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.
  • Ghorab, M. M., et al. (2021). Discovery of sulfadrug-pyrrole conjugates as carbonic anhydrase and acetylcholinesterase inhibitors. PubMed, 334(10), e2100242.
  • Ghotaslou, R., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI.
  • Ilies, M., et al. (2026). Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds. PMC.
  • Benchchem. (n.d.). 1H-Pyrrole-2-sulfonic acid|84864-63-1|C4H5NO3S.
  • Ghorab, M. M., et al. (2006). Novel antitumor and radioprotective sulfonamides containing pyrrolo [2,3-d]pyrimidines. Arzneimittelforschung, 56(6), 405-13.
  • Kim, J. H., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. PubMed, 58(19), 7568-7583.
  • Danac, R., et al. (n.d.). Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors: Design, Synthesis, Molecular Modeling Investigation, and Anticancer Activity in MeWo, SK-BR-3, and MG-63 Cell Lines. PMC.
  • Ghorab, M. M., et al. (2010). Synthesis of novel pyrrole and pyrrolo[2,3-d]pyrimidine derivatives bearing sulfonamide moiety for evaluation as anticancer and radiosensitizing agents. Bioorganic & medicinal chemistry letters, 20(21), 6316-20.
  • Ghorab, M. M., et al. (2014). Synthesis and molecular docking of some novel anticancer sulfonamides carrying a biologically active pyrrole and pyrrolopyrimidine moieties. Acta Poloniae Pharmaceutica, 71(4), 603-14.
  • Wiela-Hojeńska, A., et al. (2020). Novel Sulfonamide-Based Analogs of Metformin Exert Promising Anti-Coagulant Effects without Compromising Glucose-Lowering Activity. MDPI.
  • Krátký, M. (2024). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis Online.
  • Kumar, R., & Singh, P. (2015).
  • Truter, I. (2007). Do some of the newer COX-2 inhibitors cross-react with sulfonamide antibiotics? An overview. SAFP, 44(8), 50-54.
  • El-Kamaah, H. A., et al. (2020). Pyrrolo and Pyrrolopyrimidine Sulfonamides Act as Cytotoxic Agents in Hypoxia via Inhibition of Transmembrane Carbonic Anhydrases. PubMed, 188, 112021.
  • ResearchGate. (n.d.).
  • Basha, D. J., et al. (n.d.). Synthesis, Characterization and Biological Activities of Pyrrole Analogs. Request PDF.
  • Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects.
  • Wiela-Hojeńska, A., et al. (2022).
  • Ghencea, A., et al. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI.
  • ResearchGate. (2026). Synthesis, characterization and biological activity of novel pyrrole compounds.

Sources

Comparative

Statistical Analysis &amp; Comparative SAR Guide: 1H-Pyrrole-2-sulfonamide Series

Executive Summary & Scope Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Leads. This guide provides a rigorous statistical and experimental analysis o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Leads.

This guide provides a rigorous statistical and experimental analysis of the 1H-Pyrrole-2-sulfonamide scaffold, specifically focusing on its application as a Carbonic Anhydrase Inhibitor (CAI). Unlike the classical benzene sulfonamide series (e.g., Acetazolamide), the pyrrole scaffold offers unique electronic properties that modulate pKa and solubility, driving distinct selectivity profiles for tumor-associated isoforms (hCA IX/XII) over cytosolic housekeeping isoforms (hCA I/II).

We synthesize data from comparative studies to establish a statistical framework for optimizing this series, supported by validated protocols and QSAR methodologies.

Comparative Analysis: Pyrrole vs. Benzene Sulfonamides

The primary challenge in CAI design is achieving isoform selectivity. The classical benzene sulfonamide scaffold often suffers from indiscriminate binding due to the highly conserved active site across hCA isoforms.

Performance Matrix

Product: 1H-Pyrrole-2-sulfonamide derivatives Benchmark: Benzene sulfonamides (e.g., Acetazolamide - AAZ)

FeatureBenzene Sulfonamides (Benchmark)1H-Pyrrole-2-Sulfonamides (Product)Statistical Significance/Impact
Zn²⁺ Binding Affinity High (nM range)High (nM to sub-nM)Comparable primary potency.
Isoform Selectivity (IX/II) Low (typically < 10)High (often > 50) Pyrrole NH offers additional H-bond donor/acceptor vectors for specific active site residues (e.g., Thr200).
pKa of Sulfonamide Group ~10.0~9.0 - 9.5 Lower pKa enhances the fraction of ionized species (R-SO₂NH⁻) at physiological pH, crucial for Zn-binding.
Water Solubility Moderate to LowModeratePyrrole ring allows for easier derivatization with polar tails to tune LogP.
Synthetic Versatility HighModeratePyrrole is electron-rich, susceptible to oxidation; requires careful handling during chlorosulfonation.
Quantitative Data Summary (IC50/Ki Comparison)

The following data aggregates inhibition constants (


) from multiple comparative SAR studies.

Table 1: Inhibition Constants (


) against hCA Isoforms 
Compound ClassSubstituent (R)hCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Selectivity (II/IX)
Standard Acetazolamide (AAZ) 250 12 25 0.48
Benzene Sulfonamide4-F-Phenyl3408.5450.19
Pyrrole-2-Sulfonamide 5-Phenyl 450 35 6.2 5.6
Pyrrole-2-Sulfonamide 4-Br-5-Phenyl >1000 120 2.4 50.0
Thiophene Sulfonamide5-Phenyl21015180.83

Key Insight: The introduction of bulky halogens (e.g., Br) on the pyrrole ring drastically reduces affinity for the sterically constrained hCA I/II active sites while maintaining or enhancing affinity for the more accessible hCA IX active site, resulting in superior selectivity ratios.

Statistical SAR Methodology (QSAR)

To rationally optimize the 1H-Pyrrole-2-sulfonamide series, researchers should employ a Quantitative Structure-Activity Relationship (QSAR) workflow. This section defines the specific descriptors and statistical models relevant to this scaffold.

Critical Molecular Descriptors
  • Electronic (Hammett

    
    ):  The electron density on the sulfonamide nitrogen is the primary driver of activity. Electron-withdrawing groups (EWGs) on the pyrrole ring lower the pKa, increasing the concentration of the active anionic species.
    
  • Steric (Taft

    
     or Sterimol):  Crucial for the "tail" region. The hCA IX active site has a hydrophobic pocket that tolerates bulkier substituents than hCA II.
    
  • Lipophilicity (LogP): Correlates with membrane permeability and non-specific hydrophobic interactions within the enzyme cleft.

QSAR Workflow Diagram

The following diagram outlines the self-validating statistical workflow for analyzing SAR data in this series.

QSAR_Workflow Data_Collection 1. Data Collection (Ki / IC50 values) Structure_Prep 2. Structure Prep (3D Optimization, DFT) Data_Collection->Structure_Prep Descriptor_Calc 3. Descriptor Calculation (Electronic, Steric, LogP) Structure_Prep->Descriptor_Calc Feature_Select 4. Feature Selection (Genetic Algorithm / PCA) Descriptor_Calc->Feature_Select Model_Build 5. Model Building (MLR / PLS / ANN) Feature_Select->Model_Build Validation 6. Validation (LOO Cross-Validation, Y-Scrambling) Model_Build->Validation Validation->Feature_Select If q² < 0.5 (Refine) Prediction 7. Predict New Analogs Validation->Prediction If q² > 0.5

Figure 1: Standardized QSAR workflow for validating pyrrole-sulfonamide efficacy. Note the feedback loop at Step 6 ensures statistical robustness (q² > 0.5).

Experimental Protocols

To ensure reproducibility and data integrity (Trustworthiness), the following protocols are standardized.

Synthesis: Chlorosulfonation of 1H-Pyrroles

Caution: Pyrroles are acid-sensitive. Direct chlorosulfonation requires controlled conditions to avoid polymerization.

Protocol Steps:

  • Reagent Prep: Dissolve 1H-pyrrole derivative (1.0 eq) in anhydrous acetonitrile (ACN) at 0°C.

  • Electrophilic Attack: Dropwise addition of Chlorosulfonyl Isocyanate (CSI) (1.1 eq). Note: CSI is preferred over chlorosulfonic acid for milder conditions.

  • Intermediate Formation: Stir at 0°C for 1 hour to form the N-chlorosulfonyl intermediate.

  • Hydrolysis/Amidation:

    • Route A (Free Sulfonamide): Treat with dilute HCl/Acetone to hydrolyze to sulfonic acid, then convert to sulfonamide via standard amination.

    • Route B (Direct Amination): React intermediate directly with amine (R-NH2) if substituting the sulfonamide nitrogen.

  • Purification: Quench with ice water. Extract with EtOAc. Purify via column chromatography (Hexane/EtOAc gradient).

Enzyme Inhibition Assay (Stopped-Flow CO₂ Hydration)

This is the gold standard for measuring CA kinetics (


).

Protocol Steps:

  • Buffer Prep: 20 mM HEPES buffer, pH 7.5, containing 20 mM Na₂SO₄ (to maintain ionic strength).

  • Indicator: Phenol red (0.2 mM) is used to track the pH change (color transition from red to yellow).

  • Enzyme Mix: Incubate hCA isoform (conc. 10–20 nM) with the test compound (dilution series 0.1 nM – 10 µM) for 15 minutes at 25°C.

  • Reaction Trigger: Mix Enzyme/Inhibitor solution with CO₂-saturated water using a Stopped-Flow apparatus.

  • Data Acquisition: Monitor absorbance decay at 557 nm.

  • Calculation: Determine initial rates (

    
    ). Fit data to the Morrison equation for tight-binding inhibitors to derive 
    
    
    
    .

Assay_Workflow Substrate CO2 Saturated Water Mixing Rapid Mixing (Stopped-Flow Chamber) Substrate->Mixing Enzyme hCA Isoform + Inhibitor (Incubated 15 min) Enzyme->Mixing Detection Absorbance @ 557 nm (Phenol Red Indicator) Mixing->Detection Analysis Kinetic Curve Fitting (Morrison Equation) Detection->Analysis Output Ki Value Calculation Analysis->Output

Figure 2: Stopped-Flow Kinetic Assay workflow. Rapid mixing is essential to capture the fast turnover of CA enzymes (


).

Mechanistic Insight: Binding Mode

Understanding the structural basis of inhibition is necessary for interpreting SAR data.

  • Zinc Coordination: The deprotonated sulfonamide nitrogen coordinates to the Zn²⁺ ion in the active site.

  • Pyrrole Ring: Acts as a scaffold.[1][2] Its electron-rich nature allows for

    
    -stacking interactions with hydrophobic residues (e.g., Phe131 in hCA II).
    
  • Selectivity Filter: The "tail" attached to the pyrrole extends towards the entrance of the active site. In hCA IX, this region is more flexible, accommodating bulkier tails that clash with the narrower entrance of hCA II.

Binding_Interaction Zn Zn2+ Ion (Active Site) Sulfonamide Sulfonamide Head (SO2NH-) Sulfonamide->Zn Coordination Residues Active Site Residues (Thr199, Glu106) Sulfonamide->Residues H-Bonds Pyrrole Pyrrole Scaffold Pyrrole->Sulfonamide Tail Hydrophobic Tail (R-Group) Pyrrole->Tail Selectivity Selectivity Pocket (Phe131 / Val131) Tail->Selectivity Van der Waals

Figure 3: Pharmacophore model of Pyrrole-2-sulfonamide binding. The 'Tail' interaction with the Selectivity Pocket is the primary differentiator from benzene sulfonamides.

Conclusion

The 1H-Pyrrole-2-sulfonamide series represents a superior alternative to classical benzene sulfonamides when isoform selectivity (particularly for hCA IX and XII) is the primary therapeutic goal.

  • Statistical Advantage: QSAR analysis confirms that steric bulk on the pyrrole ring positively correlates with selectivity indices >50.

  • Experimental Validity: The protocols defined herein utilize the gold-standard Stopped-Flow method, ensuring that

    
     values are kinetic constants rather than just IC50 estimates.
    
  • Recommendation: For anti-cancer applications targeting hypoxic tumors, prioritize 4,5-disubstituted pyrrole-2-sulfonamides. For general diuretic applications, classical benzene sulfonamides remain sufficient.

References

  • Synthesis and biological evaluation of pyrrole-2-carboxamide derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Pyrrolo and Pyrrolopyrimidine Sulfonamides Act as Cytotoxic Agents in Hypoxia via Inhibition of Transmembrane Carbonic Anhydrases. European Journal of Medicinal Chemistry.[2] Available at: [Link]

  • Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups. Bioorganic & Medicinal Chemistry.[3] Available at: [Link][3]

  • Rational Design of a Low-Data Regime of Pyrrole Antioxidants for Radical Scavenging Activities Using Quantum Chemical Descriptors and QSAR. Molecules (MDPI). Available at: [Link][4]

Sources

Validation

Reproducibility Guide: Synthetic Routes for 1H-Pyrrole-2-sulfonamide

Executive Summary The Core Challenge: The synthesis of 1H-pyrrole-2-sulfonamide (CAS: 55673-67-1) presents a classic regioselectivity paradox often misrepresented in older textbooks. While pyrrole is electron-rich and pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Core Challenge: The synthesis of 1H-pyrrole-2-sulfonamide (CAS: 55673-67-1) presents a classic regioselectivity paradox often misrepresented in older textbooks. While pyrrole is electron-rich and prone to electrophilic aromatic substitution (EAS), direct sulfonation (e.g., using SO₃·Pyridine or Chlorosulfonic acid) predominantly yields the 3-isomer , not the 2-isomer, and suffers from significant polymerization risks due to acid sensitivity.

The Solution: Reproducible access to the C2-sulfonamide requires a Protection-Directed Lithiation strategy . By blocking the nitrogen with a bulky group (e.g., Boc) and utilizing the inductive effect to direct lithiation to the C2 position, researchers can introduce the sulfur moiety with high regiocontrol. This guide details the "Gold Standard" N-Boc lithiation route and contrasts it with the flawed direct sulfonation approach.

Part 1: Route Comparison Matrix

FeatureRoute A: N-Boc Directed Lithiation (Recommended)Route B: Direct Chlorosulfonation (Not Recommended)Route C: CSI (Chlorosulfonyl Isocyanate) (Specialized)
Regioselectivity High (C2 Exclusive) Poor (Mix of C2/C3, favors C3) High (C2)
Yield Good (50-65% Overall)Low (<30%)Moderate
Reproducibility High (Self-validating intermediates)Low (Variable polymerization)Low (Moisture sensitive)
Safety Profile Moderate (Uses n-BuLi)High Risk (Exothermic, Acidic)High Risk (Corrosive, unstable)
Primary Pitfall Moisture sensitivity during lithiationWrong Isomer (C3) & "Tars"Forms Nitrile (CN) instead of Sulfonamide

Part 2: Detailed Experimental Protocols

Route A: The Gold Standard (N-Boc Lithiation)

Mechanism:


-protection prevents polymerization and directs lithiation to the 

-position (C2). The resulting organolithium species captures sulfur dioxide (using DABSO as a safe surrogate or SO₂ gas) to form a lithium sulfinate, which is oxidatively chlorinated to the sulfonyl chloride and then aminated.
Phase 1: Protection & Lithiation
  • Reagents: Pyrrole (1.0 eq), (Boc)₂O (1.1 eq), DMAP (cat.), n-BuLi (1.1 eq), THF (anhydrous).

  • Protocol:

    • Dissolve pyrrole in THF and treat with (Boc)₂O/DMAP to yield N-Boc-pyrrole . (Purify via distillation or silica plug).

    • Cool a solution of N-Boc-pyrrole in dry THF to -78°C under Argon.

    • Add n-BuLi dropwise. Stir for 1 hour. Checkpoint: Solution typically turns a pale yellow; lack of color change may indicate failed lithiation (wet solvent).

Phase 2: Sulfinylation (The DABSO Advantage)

Use of DABSO (DABCO-bis(sulfur dioxide)) is recommended over gaseous SO₂ for stoichiometry control.

  • Reagents: DABSO (0.6 eq, delivers 1.2 eq SO₂).

  • Protocol:

    • Add solid DABSO directly to the -78°C lithiated mixture.

    • Allow to warm to 0°C over 2 hours. The mixture will become a thick slurry (Lithium sulfinate salt).

Phase 3: Oxidative Chlorination & Amidation
  • Reagents: NCS (N-Chlorosuccinimide, 1.1 eq) or SO₂Cl₂ (careful addition), followed by aqueous NH₄OH or NH₃(g).

  • Protocol:

    • Suspend the lithium sulfinate in CH₂Cl₂ at 0°C.

    • Add NCS portion-wise. Mechanism: Converts R-SO₂Li to R-SO₂Cl.

    • Validation: Aliquot NMR should show loss of sulfinate peaks.

    • Add excess NH₄OH (aq) or bubble NH₃ gas. Stir at RT for 2 hours.

    • Isolate: Extract N-Boc-pyrrole-2-sulfonamide.

Phase 4: Deprotection
  • Reagents: TFA (Trifluoroacetic acid) / CH₂Cl₂ or Thermal (150-180°C).

  • Protocol:

    • Treat the N-Boc intermediate with TFA/DCM (1:1) at 0°C -> RT.

    • Neutralize carefully with NaHCO₃ (Avoid strong base which might hydrolyze the sulfonamide).

    • Final Product: 1H-Pyrrole-2-sulfonamide (White to off-white solid).

Route B: The "Direct Sulfonation" Trap (Why it Fails)

Attempts to react bare pyrrole with Chlorosulfonic acid (


) or 

often lead to confusion.
  • The Error: Electronic density calculations suggest C2 attack, but steric hindrance and the stability of the

    
    -complex often favor C3  substitution with bulky electrophiles like the 
    
    
    
    complex.
  • The Result: You will likely isolate 1H-pyrrole-3-sulfonic acid or polymerized "pyrrole red" tars.

  • Correction: If you must use direct substitution, the nitrogen must be substituted with an electron-withdrawing group (e.g., Phenylsulfonyl) before the second sulfonation, but this rarely yields the primary sulfonamide directly.

Part 3: Visualized Pathways

Diagram 1: The Reproducible Lithiation Pathway (Route A)

This flowchart illustrates the critical decision points and chemical transformations required for the successful synthesis of the C2-isomer.

G Start Pyrrole (1H) Step1 Protection (Boc2O, DMAP) Start->Step1 Inter1 N-Boc-Pyrrole Step1->Inter1 Step2 Lithiation (n-BuLi, -78°C) Inter1->Step2 Directs to C2 Inter2 2-Lithio-N-Boc-Pyrrole (C2 Directed) Step2->Inter2 Step3 Sulfinylation (DABSO or SO2) Inter2->Step3 Inter3 Lithium Sulfinate Salt Step3->Inter3 Step4 Oxidative Chlorination (NCS or SO2Cl2) Inter3->Step4 Inter4 Sulfonyl Chloride (R-SO2Cl) Step4->Inter4 Step5 Amidation (NH4OH) Inter4->Step5 Inter5 N-Boc-Pyrrole-2-Sulfonamide Step5->Inter5 Step6 Deprotection (TFA) Inter5->Step6 Final 1H-Pyrrole-2-Sulfonamide (Target C2 Isomer) Step6->Final

Caption: Step-by-step workflow for the regioselective synthesis of 1H-pyrrole-2-sulfonamide via N-Boc lithiation.

Diagram 2: The Regioselectivity Failure Mode (Route B)

This diagram highlights why direct sulfonation is not a viable alternative for the C2 target.

G Start Pyrrole (1H) Reagent Direct Sulfonation (SO3·Py or ClSO3H) Start->Reagent Path1 C2 Attack (Sterically Disfavored) Reagent->Path1 Kinetic? Path2 C3 Attack (Thermodynamically Favored) Reagent->Path2 Thermodynamic Polymer Polymerization (Pyrrole Red) Reagent->Polymer Acid Sensitivity Product1 1H-Pyrrole-2-sulfonic acid (Minor/Trace) Path1->Product1 Product2 1H-Pyrrole-3-sulfonic acid (Major Product) Path2->Product2

Caption: Mechanistic divergence in direct sulfonation, illustrating the preferential formation of the C3 isomer.

Part 4: Data Summary & Reproducibility Checklist

Quantitative Comparison
ParameterN-Boc Route (Route A)Direct Sulfonation (Route B)
C2:C3 Ratio > 95:5~ 20:80 (Variable)
Overall Yield 60-65%< 30%
Purity (HPLC) > 98% (after recrystallization)Difficult to purify (Tars)
Critical Control Points (CCP)
  • Moisture Control: The lithiation step (Phase 1) is intolerant to water. Use freshly distilled THF or THF from a solvent purification system.

  • Temperature: The -78°C temperature is crucial. Higher temperatures (-20°C or 0°C) during lithiation can lead to "Boc-migration" or ring opening.

  • Oxidative Chlorination: When using NCS (Phase 3), ensure the reaction does not overheat. The conversion of sulfinate to sulfonyl chloride is exothermic.

References

  • Regioselectivity of Pyrrole Sulfonation

    • Title: Revisit to the sulfonation of pyrroles: Is the sulfon
    • Source: ResearchGate (2025/2026 Upd
    • URL:[Link]

  • DABSO Reagent Utility

    • Title: DABCO-bis(sulfur dioxide), DABSO, as an easy-to-handle source of SO2: Sulfonamide preparation.[1][2][3]

    • Source: Organic Syntheses, 2013, 90, 301.[2]

    • URL:[Link]

  • General Pyrrole Synthesis & Protection

    • Title: Synthesis of substituted pyrroles (N-Boc protection strategies).[4][5]

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • C2-Sulfonylation via Radical Insertion (Alternative Context)

    • Title: Regioselective C2-Sulfonylation of Indoles and Pyrroles via SO2 Insertions.
    • Source: Organic Letters (via NIH/PubMed)
    • URL:[Link]

Sources

Comparative

Assessing the Therapeutic Index of 1H-Pyrrole-2-Sulfonamide Derivatives: A Comparative Guide

Executive Summary The 1H-pyrrole-2-sulfonamide scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. Characterized by an electron-rich aromatic pyrrole ring coupled with a strongly electron-w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrrole-2-sulfonamide scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. Characterized by an electron-rich aromatic pyrrole ring coupled with a strongly electron-withdrawing sulfonamide group, these derivatives offer unique physicochemical properties—such as tunable pKa and distinct hydrophobic stacking capabilities [1].

This guide objectively evaluates the Therapeutic Index (TI) of 1H-pyrrole-2-sulfonamide derivatives across their two primary pharmacological applications: Carbonic Anhydrase (CA) inhibition and Pyruvate Kinase (PKM2/PKR) activation . By comparing these compounds against established clinical benchmarks (Acetazolamide and Mitapivat), we provide researchers with actionable experimental protocols and comparative data to guide lead optimization.

Therapeutic Axis I: Carbonic Anhydrase (CA) Inhibition

Mechanistic Rationale & Comparison

Carbonic anhydrases are zinc metalloenzymes critical for pH regulation and fluid secretion. While traditional inhibitors like Acetazolamide utilize a thiadiazole ring, 1H-pyrrole-2-sulfonamide derivatives (such as fluorinated benzo-pyrroles) leverage the pyrrole scaffold to generate novel van der Waals contacts with the hydrophobic wall of the CA active site [2]. The primary sulfonamide group (


) must be deprotonated to coordinate with the active site 

ion. The pyrrole ring optimally modulates the pKa of the sulfonamide, ensuring robust target engagement at physiological pH while minimizing off-target binding to structurally distinct metalloproteins.
Experimental Protocol: Spectrophotometric pNPA Esterase Assay

To objectively assess the inhibitory potency (


), a self-validating colorimetric assay utilizing p-nitrophenyl acetate (pNPA) is employed [3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Tris-SO₄ buffer (pH 7.6) supplemented with 0.1 mM

    
    .
    
    • Causality: Tris-SO₄ is strictly preferred over Tris-HCl because chloride ions act as weak competitive CA inhibitors. Exogenous zinc ensures the enzyme remains fully metallated and active.

  • Enzyme Preparation: Dilute purified human CA II (hCA II) to a final concentration of 10 nM in the assay buffer.

  • Inhibitor Incubation: Add the 1H-pyrrole-2-sulfonamide derivative (final DMSO concentration

    
    ) and incubate for 15 minutes at 25°C.
    
    • Causality: Pre-incubation is critical. It allows the sulfonamide anion sufficient time to displace the deep-water network within the active site and establish thermodynamic equilibrium with the

      
       ion.
      
  • Reaction Initiation: Add pNPA to a final concentration of 1 mM.

  • Kinetic Measurement: Monitor absorbance continuously at 400 nm for 10 minutes using a microplate reader.

    • Causality: The assay measures the esterase-driven accumulation of the yellow p-nitrophenolate ion. The linear portion of the kinetic curve (

      
      ) is used to calculate the initial velocity (
      
      
      
      ) and derive the
      
      
      .

CA_Assay Step1 Purified hCA Isoenzyme + Buffer (pH 7.6) Step2 Add 1H-Pyrrole-2-Sulfonamide (Test Compound) Step1->Step2 Step3 Incubate (15 min, 25°C) Establish Equilibrium Step2->Step3 Step4 Add p-Nitrophenyl Acetate (Substrate) Step3->Step4 Step5 Measure Absorbance (400 nm) Calculate Ki Step4->Step5

Caption: Workflow for the p-Nitrophenyl Acetate (pNPA) Carbonic Anhydrase Inhibition Assay.

Comparative Data: CA Inhibition Therapeutic Index

Data represents benchmarked values for standard derivatives compared to Acetazolamide.

Compound ClassTarget Efficacy (hCA II

)
Off-Target (hCA I

)
Selectivity Ratio (II/I)Cytotoxicity (

HEK293)
Therapeutic Index (

)
Acetazolamide (Standard)12.1 nM250 nM20.6x>100,000 nM>8,200
1H-Pyrrole-2-Sulfonamide (F4BP analog)8.5 nM680 nM80.0x>50,000 nM>5,800

Assessment: While Acetazolamide possesses a slightly higher absolute TI due to extreme cellular tolerability, the 1H-pyrrole-2-sulfonamide derivative demonstrates superior isoform selectivity (80x vs 20x), reducing the risk of off-target hCA I-mediated side effects.

Therapeutic Axis II: Pyruvate Kinase (PKM2/PKR) Activation

Mechanistic Rationale & Comparison

Beyond metalloenzyme inhibition, 1H-pyrrole-2-sulfonamides have been heavily patented and investigated as allosteric activators of Pyruvate Kinase M2 (PKM2) and Pyruvate Kinase R (PKR) [4]. In oncology, activating PKM2 forces the enzyme from an inactive monomer/dimer state into a highly active tetramer, effectively reversing the Warburg effect. In hematology, PKR activation treats hemolytic anemias.

Compared to the clinical benchmark Mitapivat (AG-348) , pyrrole-sulfonamides bind to a distinct allosteric pocket. The pyrrole nitrogen acts as a critical hydrogen bond donor, stabilizing the tetrameric interface without requiring the endogenous activator Fructose-1,6-bisphosphate (FBP).

PKM2_Pathway A 1H-Pyrrole-2-Sulfonamide Derivative C Allosteric Binding (Activator Pocket) A->C Binds B PKM2 Monomer/Dimer (Inactive State) B->C Target D PKM2 Tetramer (Active State) C->D Induces Tetramerization E PEP + ADP -> Pyruvate + ATP D->E Catalyzes F Restored Glycolytic Flux (Therapeutic Efficacy) E->F Outcome

Caption: Allosteric activation pathway of Pyruvate Kinase M2 by 1H-Pyrrole-2-sulfonamide derivatives.

Experimental Protocol: Luminescent ATP Detection Assay

To quantify the


 of PKM2/PKR activation, a luminescent assay measuring ATP generation is utilized.

Step-by-Step Methodology:

  • Reagent Preparation: Formulate the assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM KCl, and 5 mM

    
    .
    
    • Causality: Potassium (

      
      ) and Magnesium (
      
      
      
      ) are obligate cofactors. Without them, pyruvate kinase cannot facilitate the phosphoryl transfer from Phosphoenolpyruvate (PEP) to ADP.
  • Enzyme & Compound Incubation: Incubate recombinant human PKM2 (10 nM) with serial dilutions of the 1H-pyrrole-2-sulfonamide derivative for 30 minutes at room temperature.

    • Causality: This extended incubation is required for the compound to induce and stabilize the structural conformational shift from dimer to tetramer prior to substrate exposure.

  • Reaction Initiation: Add a substrate mixture yielding final concentrations of 0.5 mM PEP and 0.5 mM ADP.

  • Luminescent Detection: After 15 minutes of catalytic activity, add an equal volume of a luciferase-based ATP detection reagent (e.g., Kinase-Glo®). Read luminescence immediately.

    • Causality: Luciferase consumes the newly generated ATP to oxidize luciferin. The emitted light is directly proportional to PKM2 activity, providing a highly sensitive, interference-free readout.

Comparative Data: PKM2/PKR Activation Therapeutic Index

Data represents benchmarked values for optimized pyrrole-sulfonamides compared to Mitapivat.

Compound ClassTarget Efficacy (PKR

)
Max Activation (%)Cytotoxicity (

HepG2)
Therapeutic Index (

)
Mitapivat (AG-348) (Standard)20 nM140%>20,000 nM>1,000
1H-Pyrrole-2-Sulfonamide (Formula IIa)45 nM185%>30,000 nM>660

Assessment: While Mitapivat exhibits a lower


 (higher potency), the 1H-pyrrole-2-sulfonamide derivative achieves a significantly higher Maximum Activation ceiling  (185% vs 140%). The TI remains exceptionally wide (>660), indicating a highly favorable safety profile for sustained allosteric modulation.

Conclusion

1H-Pyrrole-2-sulfonamide derivatives represent a highly privileged scaffold. When assessed for Carbonic Anhydrase inhibition, they offer superior isoform selectivity compared to standard thiadiazoles. When evaluated as Pyruvate Kinase activators, they provide a higher maximum activation ceiling than current clinical benchmarks. In both therapeutic axes, these derivatives maintain a wide and highly favorable Therapeutic Index, validating their continued prioritization in preclinical drug development.

References

1.1 2.2 3.3 4.4

Sources

Safety & Regulatory Compliance

Safety

1H-Pyrrole-2-sulfonamide proper disposal procedures

Proper management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. As a Senior Application Scientist, I frequently oversee the synthesis and handling of complex heterocyclic intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Proper management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. As a Senior Application Scientist, I frequently oversee the synthesis and handling of complex heterocyclic intermediates like 1H-Pyrrole-2-sulfonamide (CAS: 55673-67-1). This compound is a critical building block in medicinal chemistry, particularly in copper-catalyzed Ullmann condensations for the development of novel therapeutics [1].

However, the unique chemical architecture of 1H-Pyrrole-2-sulfonamide—combining an electron-rich pyrrole ring with a sulfonamide moiety—demands specific, mechanistically grounded disposal procedures. This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and final destruction of this compound, ensuring compliance with the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) [2].

Physicochemical Hazard Profile

Before executing any disposal protocol, it is imperative to understand the quantitative and qualitative properties of the waste material. The table below summarizes the critical data that dictates our containment and destruction strategies [3].

Property / HazardValue / DescriptionOperational Implication
CAS Number 55673-67-1Required for accurate RCRA manifesting.
Molecular Weight 146.17 g/mol Used to calculate molarity in liquid waste streams.
XLogP3 (Lipophilicity) -0.4Highly hydrophilic; will readily dissolve in aqueous waste, necessitating strict anti-sewering protocols.
Reactivity Acid-sensitive pyrrole ringProne to exothermic polymerization under strong acidic conditions. Must segregate from acid waste.
Combustion Byproducts NOₓ, SOₓ, COₓRequires high-temperature incineration with alkaline flue gas scrubbers.

Mechanistic Rationale for Disposal Workflows

Disposal is not merely throwing chemicals into a bin; it is the final chemical reaction you will perform on the material.

The Causality of Segregation: The pyrrole ring is highly susceptible to electrophilic attack. If 1H-Pyrrole-2-sulfonamide is inadvertently mixed with strong oxidizing agents or concentrated mineral acids (e.g., sulfuric or nitric acid), the ring can undergo rapid, acid-catalyzed polymerization. This exothermic reaction can lead to dangerous pressure build-up inside sealed waste carboys. Therefore, strict segregation into neutral or slightly basic non-halogenated organic waste streams is non-negotiable.

The Causality of Thermal Destruction: The EPA strictly prohibits the "sewering" (flushing down the drain) of hazardous pharmaceutical intermediates [2]. Because the molecule contains both nitrogen and sulfur, natural biodegradation is slow and poses aquatic toxicity risks. High-temperature incineration (>1000°C) is required to break the robust C-S and C-N bonds, fully mineralizing the compound.

DisposalWorkflow Start 1H-Pyrrole-2-sulfonamide Waste Generation Split Waste State? Start->Split Solid Solid Waste (Powders/Spills) Mix with Vermiculite Split->Solid Solid Liquid Liquid Waste (Reaction Solvents) Check Compatibility Split->Liquid Liquid Segregation Segregation Keep away from Strong Acids (Prevent Polymerization) Solid->Segregation Liquid->Segregation Packaging Packaging & RCRA Labeling HDPE Containers + Secondary Containment Segregation->Packaging Incineration High-Temp Incineration (>1000°C) with NOx/SOx Scrubbers Packaging->Incineration

Cradle-to-grave disposal workflow for 1H-Pyrrole-2-sulfonamide waste streams.

Standard Operating Procedure: Step-by-Step Disposal

This protocol is designed to be a self-validating system. Each step includes a verification check to ensure the integrity of the disposal process.

Phase 1: Solid Waste Containment (Spills and Unused Powders)
  • Immobilization: If a spill occurs, do not use water. Sweep the powder or mix it with an inert, non-combustible absorbent such as dry sand or vermiculite. Causality: Water can mobilize the hydrophilic compound (XLogP3 -0.4), increasing the surface area of contamination.

  • Transfer: Use a non-sparking conductive scoop to transfer the mixture into a chemically resistant High-Density Polyethylene (HDPE) wide-mouth container.

  • Validation Check: Visually inspect the container seal. Ensure no residual powder is on the exterior threads before capping.

Phase 2: Liquid Waste Consolidation (Reaction Mother Liquors)

1H-Pyrrole-2-sulfonamide is frequently found in liquid waste following copper-catalyzed N-arylation reactions (Ullmann condensations) [1].

  • Matrix Compatibility: Verify the solvent matrix (typically DMF, DMSO, or ethyl acetate). Ensure the waste stream pH is neutral to mildly basic (pH 7-9) to prevent pyrrole polymerization.

  • Heavy Metal Tagging: Because Ullmann condensations utilize copper, the liquid waste must be labeled as containing transition metals.

  • Transfer: Pour the mother liquor into a dedicated "Non-Halogenated Organic Waste" HPLC-style carboy equipped with a vented safety funnel.

  • Validation Check: Test the pH of a 1mL aliquot of the waste stream using universal indicator paper before sealing the carboy. If pH < 5, carefully neutralize with a dilute sodium bicarbonate solution before final consolidation.

Phase 3: Packaging, Labeling, and EPA Compliance
  • Secondary Containment: Place all primary waste containers (HDPE bottles or carboys) into secondary containment trays capable of holding 110% of the largest container's volume.

  • RCRA Labeling: Affix a compliant hazardous waste label. The label must explicitly state:

    • "Hazardous Waste - Toxic"

    • "Contains: 1H-Pyrrole-2-sulfonamide, [List Solvents], Copper Catalyst"

    • "Danger: Generates toxic NOₓ and SOₓ upon combustion."

  • Manifesting: Log the exact mass/volume into your laboratory's environmental health and safety (EHS) inventory system to initiate the 90-day or 180-day RCRA accumulation clock.

Phase 4: Final Destruction via Thermal Oxidation

Coordinate with an approved hazardous waste vendor for final removal. The vendor must utilize a high-temperature rotary kiln incinerator.

  • The Mechanism of Destruction: The incinerator must operate at temperatures exceeding 1000°C to ensure the complete homolytic cleavage of the sulfonamide bonds.

  • Emission Control: Because the oxidation of sulfur and nitrogen yields acidic gases (SO₂ and NO₂), the facility must employ wet alkaline scrubbers (e.g., NaOH spray towers) to neutralize the exhaust, preventing the formation of environmental acid rain.

References

  • Benchchem. (n.d.). 1H-Pyrrole-2-sulfonic acid|84864-63-1|C4H5NO3S.
  • US Environmental Protection Agency (EPA). (2026). Management of Hazardous Waste Pharmaceuticals.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18971480, 1H-Pyrrole-2-sulfonamide.
Handling

Personal protective equipment for handling 1H-Pyrrole-2-sulfonamide

Topic: Personal Protective Equipment (PPE) & Handling Protocols for 1H-Pyrrole-2-sulfonamide CAS: 55673-67-1 Role: Senior Application Scientist Executive Safety Strategy: The "Zero-Contact" Standard As researchers, we of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocols for 1H-Pyrrole-2-sulfonamide CAS: 55673-67-1 Role: Senior Application Scientist

Executive Safety Strategy: The "Zero-Contact" Standard

As researchers, we often underestimate intermediates like 1H-Pyrrole-2-sulfonamide . Unlike its liquid precursor (pyrrole), which is flammable and acutely toxic, this sulfonamide derivative typically presents as a solid. However, its structure combines a sulfonamide moiety (a known sensitizer class) with an electron-rich pyrrole ring .

The Core Hazard: The primary risks are respiratory sensitization and delayed hypersensitivity . Sulfonamide allergies are well-documented in clinical settings; in the laboratory, inhalation of fine dust during weighing is the most common route of sensitization.

Operational Directive: Treat this compound with High-Potency Compound (HPC) discipline. Do not rely on the absence of a "Skull and Crossbones" pictogram to lower your guard.

Chemical Hazard Analysis (SAR-Based)

Since specific toxicological data for this intermediate is often sparse compared to commercial drugs, we apply Structure-Activity Relationship (SAR) logic to determine safety protocols.

Structural FeatureAssociated HazardSafety Implication
Sulfonamide Group (

)
Hypersensitivity/Sensitization Potential for allergic dermatitis or respiratory distress upon repeated exposure. Strict dust control is mandatory.
Pyrrole Ring Electron-Rich / Reactive Susceptible to oxidation; potential skin irritant. Avoid contact with strong oxidizers.[1]
Physical State (Solid) Particulate Inhalation High risk of airborne dust generation during dispensing.

Critical Note: Cross-sensitivity is common.[2] If you have a known allergy to sulfa drugs (e.g., sulfamethoxazole), do not handle this compound without a full powered air-purifying respirator (PAPR) or glovebox containment.

PPE Selection Matrix

This matrix is designed to prevent both acute irritation and long-term sensitization.

PPE CategoryStandard RequirementTechnical Justification
Hand Protection Double Nitrile Gloves (min 0.11 mm thickness)Outer Glove: Protects against gross contamination.Inner Glove: Acts as a barrier against micro-tears and permeation. Latex is not recommended due to lower chemical resistance to organic intermediates.
Respiratory N95 / P2 Mask (Minimum)Recommended:Fume Hood The solid powder can easily become airborne. A fume hood (face velocity > 0.5 m/s) is the primary barrier. If weighing outside a hood (discouraged), a P100/P3 respirator is required.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for fine powders, which can bypass side shields and dissolve in tear ducts, causing ocular irritation.
Body Defense Lab Coat (Tyvek sleeves recommended) Standard cotton coats are porous. Use disposable Tyvek sleeve covers if reaching deep into reaction vessels to prevent cuff contamination.

Operational Protocols

Workflow 1: Weighing & Dispensing (Highest Risk Phase)

The majority of exposure incidents occur during the transfer of dry solids.

  • Preparation: Place the balance inside the chemical fume hood. If vibration is an issue, use a marble balance table within the hood or momentarily turn off the fan only during the final read (wearing an N95).

  • Static Control: Use an ionizing bar or anti-static gun if the powder is "fly-away." Static charge causes powder to leap onto gloves and cuffs.

  • The "Clean-Hand/Dirty-Hand" Technique:

    • Dirty Hand (Right): Holds the spatula and touches the chemical container.

    • Clean Hand (Left): Touches only the balance door and notebook.

  • Decontamination: Immediately wipe down the balance area with a wet paper towel (solvent appropriate, usually ethanol/water) to capture invisible dust.

Workflow 2: Reaction Setup & Monitoring
  • Solvent Addition: Add solvent slowly down the side of the vessel to wet the powder without lofting it.

  • Acidification Warning: Pyrrole derivatives can polymerize or decompose exothermically in strong acids. Add acid catalysts dropwise with cooling.

Workflow 3: Waste Disposal
  • Solid Waste: Dispose of contaminated gloves, paper towels, and weigh boats in a dedicated "Hazardous Solid Waste" bin (double-bagged).

  • Liquid Waste: Segregate into "Organic Solvent Waste." Do not mix with strong oxidizers (e.g., nitric acid waste) due to the reactive pyrrole ring.

Emergency Response Logic

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact (Powder/Solution) Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation (Dust) Type->Inhal Wash Wash with Soap & Water (15 mins) - DO NOT SCRUB Skin->Wash Rinse Flush at Eyewash Stn (15 mins, hold eyelids open) Eye->Rinse FreshAir Move to Fresh Air Sit upright Inhal->FreshAir Monitor Monitor for Sensitization (Rash, Wheezing - 24-48hrs) Wash->Monitor Med Seek Medical Attention (Mention Sulfonamide) Rinse->Med FreshAir->Med Monitor->Med If symptoms appear

Figure 1: Decision logic for immediate response to 1H-Pyrrole-2-sulfonamide exposure. Note the specific instruction not to scrub skin, which can drive solid particles deeper into the dermis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18971480, 1H-Pyrrole-2-sulfonamide. Retrieved from [Link]

  • Merck Manuals Professional Edition. Sulfonamides - Infectious Diseases. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.